molecular formula C33H65NO4 B12411927 C26 D,L-Carnitine-d9

C26 D,L-Carnitine-d9

Cat. No.: B12411927
M. Wt: 548.9 g/mol
InChI Key: KOCKWDDTAHPJSX-OJMQLLJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C26 D,L-Carnitine-d9 is a useful research compound. Its molecular formula is C33H65NO4 and its molecular weight is 548.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H65NO4

Molecular Weight

548.9 g/mol

IUPAC Name

(3R)-3-hexacosanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C33H65NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33(37)38-31(29-32(35)36)30-34(2,3)4/h31H,5-30H2,1-4H3/t31-/m1/s1/i2D3,3D3,4D3

InChI Key

KOCKWDDTAHPJSX-OJMQLLJWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Foundational & Exploratory

C26 D,L-Carnitine-d9 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C26 D,L-Carnitine-d9

Introduction

This compound, also known as Hexacosanoyl D,L-carnitine-d9, is a stable isotope-labeled form of C26 Carnitine.[1][2][3] It is a derivative of carnitine, a quaternary ammonium compound essential for energy metabolism.[2] The molecule consists of a carnitine core esterified with hexacosanoic acid, a 26-carbon saturated fatty acid. The "-d9" designation indicates that the nine hydrogen atoms of the N,N,N-trimethyl group have been replaced with deuterium.[4]

This deuteration makes this compound an ideal internal standard for use in quantitative mass spectrometry (MS) applications, such as liquid chromatography-mass spectrometry (LC-MS).[2][3] When added to a biological sample at a known concentration, it allows for the precise quantification of its unlabeled counterpart, C26 Carnitine, and other long-chain acylcarnitines by correcting for variations during sample preparation and analysis.[5][6] Its primary application is in metabolomics research and diagnostics, particularly for studying fatty acid metabolism and identifying metabolic disorders.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are critical for its application in analytical chemistry, particularly for preparing standard solutions and configuring analytical instrumentation.

PropertyValueReference
Chemical Name Hexacosanoyl D,L-carnitine-d9[4]
CAS Number 2260670-67-3[2][4][7]
Molecular Formula C₃₃H₅₆D₉NO₄[1][2][4][7]
Molecular Weight 548.93 g/mol [1][2][4][7]
Form Powder[4]
Storage Temperature -20°C[4][7]
Primary Application Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[3][8]
InChI Key KOCKWDDTAHPJSX-OJMQLLJWSA-N[4]
SMILES String [O-]C(C--INVALID-LINK--C--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H])=O[2][4]

Biological Role: The Carnitine Shuttle

Carnitine and its acyl esters are fundamental to cellular energy production. They are key components of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[9][10] The proper functioning of this shuttle is critical for tissues that rely heavily on fatty acid oxidation, such as cardiac and skeletal muscle.

The diagram below illustrates the key steps of the carnitine shuttle pathway.

Figure 1: The Carnitine Shuttle Pathway for Fatty Acid Transport

Experimental Protocol: Quantification of Acylcarnitines by LC-MS/MS

The following protocol is a representative method for the analysis of long-chain acylcarnitines in human plasma using an internal standard such as this compound. This method is based on common practices in clinical metabolomics.[11][12]

Materials and Reagents
  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working IS Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Biological Matrix: Human plasma (EDTA).

  • Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., triple quadrupole).

Sample Preparation
  • Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibrator, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working IS solution to every tube.[5]

  • Protein Precipitation: Add 200 µL of cold methanol to each tube to precipitate proteins.[11]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new autosampler vial for analysis.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating acylcarnitines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-12 min: Linear gradient from 20% to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Re-equilibrate at 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for all acylcarnitines is scanned for a characteristic product ion at m/z 85, corresponding to the fragmented carnitine moiety.

    • MRM Transition for C26 Carnitine: m/z 540.5 → 85.1 (example values, must be optimized)

    • MRM Transition for C26 Carnitine-d9 (IS): m/z 549.5 → 85.1 (example values, must be optimized)

Data Analysis

Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte (e.g., C26 Carnitine) to the peak area of the internal standard (C26 Carnitine-d9). This ratio is then plotted against a calibration curve prepared with known concentrations of the analyte to determine the concentration in the unknown samples.

Analytical Workflow Visualization

The use of a stable isotope-labeled internal standard is a critical part of a robust quantitative metabolomics workflow.[13] It ensures precision and accuracy by correcting for variability at multiple stages of the process.[6][14] The diagram below outlines a typical workflow.

metabolomics_workflow Figure 2: Quantitative Metabolomics Workflow Using an Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample (e.g., Plasma, Tissue) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extract 3. Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge 4. Centrifugation & Supernatant Collection Extract->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Peak 6. Peak Integration & Area Ratio Calculation (Analyte / Internal Standard) LCMS->Peak Quant 7. Quantification (using Calibration Curve) Peak->Quant Result 8. Final Concentration Data Quant->Result

Figure 2: Quantitative Metabolomics Workflow Using an Internal Standard

References

A Technical Guide to C26 D,L-Carnitine-d9: An Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C26 D,L-Carnitine-d9 is a stable, isotopically labeled form of hexacosanoyl carnitine. In this molecule, nine hydrogen atoms on the trimethylammonium group have been replaced with deuterium atoms. This strategic isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based quantitative analysis. Its primary application lies in metabolic research and diagnostics, particularly in the study of fatty acid metabolism and the quantification of long-chain acylcarnitines in biological samples.[1][2] By mimicking the chemical behavior of its unlabeled counterpart, C26 carnitine, while being distinguishable by its increased mass, this compound allows for precise and accurate quantification in complex biological matrices.[3][4]

This technical guide provides an in-depth overview of this compound, including its chemical properties, its role in metabolic pathways, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₃₃H₅₆D₉NO₄
Molecular Weight 548.93 g/mol [1][2]
CAS Number 2260670-67-3[1][2]
Appearance Powder
Purity >99% (TLC)
Storage Temperature -20°C
Shipping Conditions Dry ice
SMILES String [O-]C(C--INVALID-LINK--C--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H])=O[1]

Role in Metabolic Research: The Carnitine Shuttle and Fatty Acid Oxidation

This compound serves as an internal standard for the quantification of very long-chain acylcarnitines, which are crucial intermediates in fatty acid metabolism. The primary role of carnitine and its acyl esters is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[5][6] This transport mechanism is known as the carnitine shuttle.

The following diagram illustrates the key steps of the carnitine shuttle and the subsequent β-oxidation of fatty acids.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_synthase Acyl-CoA Synthetase LCFA->AcylCoA_synthase LCFA_CoA Long-Chain Acyl-CoA AcylCoA_synthase->LCFA_CoA CPT1 CPT I LCFA_CoA->CPT1 Carnitine_in Carnitine Carnitine_in->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT CPT2 CPT II Carnitine_out Carnitine CPT2->Carnitine_out LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix Acylcarnitine->CACT Acylcarnitine->CPT2 Carnitine_out->CACT BetaOxidation β-Oxidation LCFA_CoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

The Carnitine Shuttle and β-Oxidation Pathway.

Disruptions in this pathway, often due to genetic defects in the associated enzymes, can lead to a group of metabolic disorders known as fatty acid oxidation disorders. The analysis of acylcarnitine profiles in biological fluids is a key method for the diagnosis and monitoring of these conditions.

Experimental Protocols: Quantification of Acylcarnitines using this compound

The following is a generalized experimental protocol for the quantification of acylcarnitines in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation
  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 20 µL of each plasma sample, calibrator, and quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a pre-chilled internal standard working solution (e.g., in methanol) containing a known concentration of this compound and other deuterated acylcarnitine standards to each tube.

  • Protein Precipitation: Vortex the tubes for 10 seconds to mix and precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Derivatization (Optional, but common for improved chromatographic performance)
  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of 3N butanolic-HCl to each well.

  • Incubation: Seal the plate and incubate at 65°C for 20 minutes.

  • Final Drying: Evaporate the butanolic-HCl to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of a modifier like formic acid or heptafluorobutyric acid, is commonly employed.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and their corresponding deuterated internal standards.

The following diagram outlines the general experimental workflow for acylcarnitine profiling.

Experimental_Workflow start Start: Biological Sample (Plasma) add_is Addition of Internal Standard (this compound) start->add_is sample_prep Sample Preparation: - Aliquoting - Protein Precipitation derivatization Derivatization (Optional) sample_prep->derivatization add_is->sample_prep lcms_analysis LC-MS/MS Analysis derivatization->lcms_analysis data_processing Data Processing: - Peak Integration - Calibration Curve Generation lcms_analysis->data_processing quantification Quantification of Acylcarnitines data_processing->quantification end End: Acylcarnitine Profile quantification->end

Experimental Workflow for Acylcarnitine Profiling.

Data Presentation and Quantification

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification. The internal standard is added at a known concentration to all samples, calibrators, and quality controls. The concentration of the endogenous analyte is then determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

The table below provides an example of a calibration curve for the quantification of an endogenous long-chain acylcarnitine using its deuterated internal standard.

Calibrator Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.05,234510,8760.0102
5.026,170515,3420.0508
10.051,890512,6540.1012
50.0258,765514,3210.5031
100.0521,432516,7891.0090
500.02,605,789513,9875.0700
1000.05,198,765515,43210.0862

A linear regression of the peak area ratio versus the calibrator concentration is used to generate a calibration curve, from which the concentration of the analyte in unknown samples can be calculated.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism. Its use as an internal standard in mass spectrometry-based methods ensures the high accuracy and precision required for the reliable quantification of very long-chain acylcarnitines in biological matrices. A thorough understanding of its properties and its application in well-defined experimental protocols is essential for advancing our knowledge of metabolic diseases and for the development of novel therapeutic interventions.

References

A Technical Guide to C26 D,L-Carnitine-d9: An Internal Standard for Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C26 D,L-Carnitine-d9, a deuterated internal standard crucial for the accurate quantification of long-chain acylcarnitines in various biological matrices. Its primary application lies in metabolic research and clinical diagnostics, particularly in studies involving fatty acid oxidation disorders.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its use in experimental settings.

PropertyValue
Molecular Weight 548.93 g/mol [1][2][3][4][5]
Chemical Formula C₃₃H₅₆D₉NO₄[2][3][5]
CAS Number 2260670-67-3[2][3][4][5]
Synonyms Hexacosanoyl DL-carnitine-d9[2][5]
Biochemical Role Isotope-labeled internal standard for mass spectrometry[1]
Storage Temperature -20°C[2][3]

The Role of Carnitine in Cellular Metabolism

Carnitine plays a pivotal role in cellular energy metabolism by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This process, known as the carnitine shuttle, is essential for generating ATP, the primary energy currency of the cell.

The Carnitine Shuttle Pathway

The transport of fatty acids into the mitochondria is a multi-step process involving several key enzymes and transporters.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase (FACS) Acylcarnitine_cyto Acylcarnitine AcylCoA->Acylcarnitine_cyto CPT1 Carnitine_cyto Carnitine Acylcarnitine_ims Acylcarnitine Acylcarnitine_cyto->Acylcarnitine_ims VDAC OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Acylcarnitine_matrix Acylcarnitine Acylcarnitine_ims->Acylcarnitine_matrix CACT AcylCoA_matrix Fatty Acyl-CoA Acylcarnitine_matrix->AcylCoA_matrix CPT2 Carnitine_matrix Carnitine BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation To β-Oxidation Carnitine_matrix->Acylcarnitine_ims CACT

The Carnitine Shuttle Pathway.
Fatty Acid β-Oxidation Spiral

Once inside the mitochondrial matrix, fatty acyl-CoA undergoes a cyclical series of four reactions, collectively known as β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, releasing a molecule of acetyl-CoA, which can then enter the citric acid cycle.

BetaOxidation cluster_products Products per cycle FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase FADH2 FADH₂ HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase NADH NADH ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA AcetylCoA_prod Acetyl-CoA ShortenedAcylCoA->FattyAcylCoA Next Cycle

The Fatty Acid β-Oxidation Spiral.

Experimental Protocols: Quantification of Acylcarnitines using this compound

This compound is an ideal internal standard for the quantification of long-chain acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to its endogenous, unlabeled counterpart, but its increased mass allows for clear differentiation in a mass spectrometer.

General Workflow for Acylcarnitine Analysis

The use of a deuterated internal standard like this compound is integral to a robust quantitative workflow, compensating for variations in sample extraction and ionization efficiency.

LCMS_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction Derivatization Derivatization (Optional, e.g., Butylation) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase or HILIC) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

LC-MS/MS Workflow for Acylcarnitine Quantification.
Representative Experimental Method

The following is a generalized protocol for the analysis of long-chain acylcarnitines using a deuterated internal standard. Specific parameters may require optimization based on the instrumentation and the specific acylcarnitines of interest.

1. Sample Preparation

  • To 100 µL of biological sample (e.g., plasma, serum), add a known concentration of this compound in a suitable solvent (e.g., methanol).

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the acylcarnitines based on their hydrophobicity.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion of the target acylcarnitine.

  • Product Ion: A characteristic fragment ion, often m/z 85, corresponding to the carnitine backbone.

  • Internal Standard Transition: The specific precursor-to-product ion transition for this compound is monitored.

4. Quantification

  • A calibration curve is generated using known concentrations of unlabeled acylcarnitine standards spiked with the same concentration of the this compound internal standard.

  • The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the unknown samples.

The use of this compound as an internal standard is a powerful tool for researchers and clinicians, enabling the precise and accurate measurement of long-chain acylcarnitines. This is critical for the diagnosis and monitoring of metabolic disorders and for advancing our understanding of fatty acid metabolism in health and disease.

References

An In-Depth Technical Guide to the Synthesis and Purity of C26 D,L-Carnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of C26 D,L-Carnitine-d9, a crucial internal standard for mass spectrometry-based metabolic research. The methodologies detailed herein are compiled from established protocols for the synthesis and analysis of very-long-chain acylcarnitines, adapted for this specific deuterated compound.

Introduction

This compound, also known as hexacosanoyl D,L-carnitine-d9, is a stable isotope-labeled derivative of C26 carnitine. Its primary application is as an internal standard in quantitative metabolic profiling studies, particularly in the investigation of fatty acid metabolism and related disorders. The incorporation of nine deuterium atoms on the trimethylammonium group provides a distinct mass shift, enabling accurate quantification of its endogenous, non-labeled counterpart by mass spectrometry.

This guide outlines a robust synthetic route, a detailed purification protocol, and a comprehensive analytical framework for ensuring the high purity of this compound, which is paramount for its use as a reliable standard in research and clinical diagnostics.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of D,L-Carnitine-d9 with hexacosanoic acid. A common and effective method involves the activation of the carboxylic acid to its corresponding acid chloride, followed by reaction with the deuterated carnitine.

Experimental Protocol: Synthesis

Materials:

  • D,L-Carnitine-d9 hydrochloride

  • Hexacosanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Inert gas (e.g., argon, nitrogen)

Procedure:

  • Activation of Hexacosanoic Acid: In a round-bottom flask under an inert atmosphere, dissolve hexacosanoic acid in an anhydrous solvent. Add thionyl chloride dropwise at room temperature. The reaction mixture is then heated to reflux for a specified period to ensure complete conversion to hexacosanoyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Esterification: The resulting hexacosanoyl chloride is redissolved in an anhydrous solvent. A solution of D,L-Carnitine-d9 hydrochloride in the same anhydrous solvent is added dropwise to the acid chloride solution at room temperature. The reaction mixture is stirred at an elevated temperature until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Table 1: Representative Reaction Parameters for Acylcarnitine Synthesis

ParameterValue/Condition
Molar Ratio (Acid:Thionyl Chloride)1 : 1.2
Activation Reaction Time2-4 hours
Activation Reaction TemperatureReflux
Molar Ratio (Acid Chloride:Carnitine)1.1 : 1
Esterification Reaction Time12-24 hours
Esterification Reaction Temperature40-60 °C
Monitoring TechniqueThin-Layer Chromatography (TLC)

Note: These parameters are based on general procedures for long-chain acylcarnitine synthesis and may require optimization for this specific reaction.

Diagram 1: Synthetic Pathway for this compound

Synthesis_Pathway Hexacosanoic_Acid Hexacosanoic Acid Hexacosanoyl_Chloride Hexacosanoyl Chloride Hexacosanoic_Acid->Hexacosanoyl_Chloride Activation C26_DL_Carnitine_d9 This compound Hexacosanoyl_Chloride->C26_DL_Carnitine_d9 Esterification DL_Carnitine_d9 D,L-Carnitine-d9 DL_Carnitine_d9->C26_DL_Carnitine_d9 SOCl2 SOCl₂ Heat1 Δ Heat2 Δ

Caption: Synthetic route for this compound.

Purification of this compound

A two-step chromatographic procedure is highly effective for the purification of very-long-chain acylcarnitines, ensuring the removal of unreacted starting materials and byproducts.

Experimental Protocol: Purification

Step 1: Cation-Exchange Solid-Phase Extraction (SPE)

  • Column Conditioning: A cation-exchange SPE cartridge is conditioned according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: The crude reaction mixture is dissolved in a suitable solvent and loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a non-polar solvent to elute the unreacted hexacosanoic acid and other non-polar impurities.

  • Elution: The desired this compound is eluted from the cartridge using a polar, slightly basic solvent (e.g., methanol with ammonium hydroxide).

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

The eluate from the SPE is further purified by preparative reverse-phase HPLC to separate the target compound from any remaining free carnitine and other polar impurities.

Table 2: Typical Preparative HPLC Parameters for Long-Chain Acylcarnitine Purification

ParameterSpecification
Column C18, 10 µm particle size, e.g., 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution, optimized for separation
Flow Rate 5-20 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume Dependent on column loading capacity

Diagram 2: Purification Workflow

Purification_Workflow Crude_Product Crude this compound SPE Cation-Exchange SPE Crude_Product->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Eluate Waste1 Unreacted Fatty Acid SPE->Waste1 Wash Pure_Product Pure this compound Prep_HPLC->Pure_Product Collected Fraction Waste2 Free Carnitine Prep_HPLC->Waste2 Other Fractions

Caption: Two-step purification of this compound.

Purity Analysis of this compound

The purity of the final product is assessed using analytical High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection and quantification of acylcarnitines.

Experimental Protocol: Purity Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: A stock solution of the purified this compound is prepared in a suitable solvent (e.g., methanol). This is further diluted to an appropriate concentration for LC-MS/MS analysis.

  • Chromatographic Separation: The sample is injected onto a reverse-phase C18 column and separated using a gradient elution of water and acetonitrile, both containing a small amount of an acid modifier (e.g., formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The analysis is performed in positive ion mode, monitoring for the specific precursor-to-product ion transitions of this compound. The primary product ion for acylcarnitines is typically at m/z 85, corresponding to the carnitine backbone fragment.

Table 3: Typical LC-MS/MS Parameters for Very-Long-Chain Acylcarnitine Analysis

ParameterSpecification
Analytical Column C18, sub-2 µm particle size, e.g., 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Optimized for separation of long-chain acylcarnitines
Flow Rate 0.2-0.5 mL/min
Injection Volume 1-5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 549.6 (for this compound)
Product Ion (Q3) m/z 85.1
Collision Energy Optimized for the specific transition

Diagram 3: Analytical Workflow for Purity Assessment

Purity_Analysis_Workflow Pure_Sample Purified this compound Sample_Prep Sample Preparation Pure_Sample->Sample_Prep LC_Separation HPLC/UHPLC Separation Sample_Prep->LC_Separation MS_Detection Tandem MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

The Pivotal Role of Deuterated Carnitines in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated carnitines and their derivatives have emerged as indispensable tools in the field of metabolic research. By leveraging the principles of stable isotope tracing, these labeled compounds provide an unparalleled window into the intricate dynamics of fatty acid metabolism, carnitine homeostasis, and the pathophysiology of various metabolic disorders. This technical guide offers an in-depth exploration of the applications of deuterated carnitines, complete with experimental methodologies, quantitative data summaries, and visual representations of key metabolic and experimental pathways.

Core Principles: Tracing Metabolic Fates with Deuterium Labeling

The fundamental advantage of using deuterated carnitines lies in their ability to be distinguished from their endogenous, non-labeled counterparts by mass spectrometry.[1] The mass difference introduced by the substitution of hydrogen atoms with deuterium allows for the precise tracking of the exogenous labeled carnitine's absorption, tissue distribution, and conversion into various acylcarnitine esters. This approach is central to a variety of research applications, from pharmacokinetic studies to the diagnosis of inborn errors of metabolism.[2]

One of the most powerful applications is in the study of fatty acid oxidation (FAO) disorders. By incubating patient-derived cells or whole blood with a deuterated long-chain fatty acid, such as deuterated palmitate, researchers can monitor the formation of deuterated acylcarnitines. The specific pattern of accumulated deuterated acylcarnitines can pinpoint the exact enzymatic step that is deficient in the FAO pathway, offering a robust diagnostic tool.[3][4]

Key Applications of Deuterated Carnitines in Metabolic Research

Application AreaDescriptionDeuterated Compound UsedAnalytical TechniqueKey Insights
Fatty Acid Oxidation (FAO) Disorder Diagnosis In vitro loading tests to identify specific enzyme deficiencies in the FAO pathway.Deuterated palmitate (e.g., d31-palmitate)Tandem Mass Spectrometry (MS/MS)Identification of characteristic deuterated acylcarnitine profiles indicative of specific disorders (e.g., MCADD, VLCADD, LCHAD deficiency).[3][5][6]
Carnitine Uptake and Transport Studies Tracing the movement of carnitine from circulation into tissues, such as skeletal muscle.Deuterated carnitine (d3-carnitine)MALDI-MS Imaging, LC-MS/MSElucidation of carnitine transport mechanisms and the impact of physiological states like muscle contraction on uptake.[1][7]
Pharmacokinetic and Bioavailability Studies Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenous carnitine supplements.Deuterated L-carnitine (d3-L-carnitine)LC-MS/MSQuantification of the bioavailability of oral carnitine supplements and understanding its metabolic fate.[2]
Metabolic Flux Analysis Quantifying the rate of metabolic pathways involving carnitine and fatty acids.Deuterated carnitine and fatty acidsMass Spectrometry, NMR SpectroscopyUnderstanding the dynamic regulation of fatty acid metabolism under various physiological and pathological conditions.

Experimental Protocols

Diagnosis of Fatty Acid Oxidation Disorders using Deuterated Palmitate and Tandem Mass Spectrometry

This protocol outlines a common method for the diagnosis of FAO disorders by analyzing the profile of deuterated acylcarnitines produced from deuterated palmitate in cultured fibroblasts.

a. Materials and Reagents:

  • Cultured human fibroblasts (patient and control)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Deuterium-labeled palmitic acid (d31-palmitate) complexed to bovine serum albumin (BSA)

  • L-carnitine

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Internal standards (deuterium-labeled acylcarnitines)

  • Butanolic-HCl

b. Cell Culture and Incubation:

  • Culture fibroblasts to near confluence in T-25 flasks.

  • Prior to the assay, wash the cells twice with PBS.

  • Incubate the cells for 48 hours in a medium containing deuterated palmitate (e.g., 200 µM) and a non-limiting concentration of L-carnitine (e.g., 400 µM).

c. Sample Preparation and Derivatization:

  • After incubation, scrape the cells into the medium and centrifuge.

  • Wash the cell pellet with PBS and then resuspend in a small volume of water.

  • Lyse the cells by sonication or freeze-thawing.

  • Add a solution of internal standards (deuterium-labeled carnitine and acylcarnitines) to the cell lysate.

  • Extract the acylcarnitines using methanol.

  • Evaporate the methanol extract to dryness under a stream of nitrogen.

  • Derivatize the dried residue to their butyl esters by adding 3N butanolic-HCl and incubating at 65°C for 15 minutes.

  • Evaporate the butanolic-HCl and reconstitute the sample in the mobile phase for analysis.

d. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Analyze the butylated acylcarnitines using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in the positive ion mode and monitor for precursor ions of m/z 85, which is characteristic of the carnitine moiety.

  • Quantify the deuterated acylcarnitines by comparing their peak areas to those of the corresponding internal standards.

e. Data Analysis:

  • Calculate the ratios of different deuterated acylcarnitine species. For example, in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a significant elevation in the ratio of deuterated octanoylcarnitine (d-C8) to deuterated decanoylcarnitine (d-C10) is observed.

  • Compare the patient's deuterated acylcarnitine profile to that of healthy controls to identify the specific FAO disorder.

In Vivo Tracing of d3-Carnitine in Skeletal Muscle using MALDI-MS Imaging

This protocol describes the methodology for visualizing the distribution of intravenously administered d3-carnitine in mouse skeletal muscle.

a. Animal Handling and d3-Carnitine Administration:

  • Anesthetize the mouse according to approved animal care protocols.

  • Intravenously inject a bolus of d3-carnitine solution (e.g., 1 mg/kg body weight).

  • At a predetermined time point (e.g., 30 or 60 minutes) post-injection, euthanize the animal and immediately dissect the skeletal muscle of interest (e.g., tibialis anterior).

b. Tissue Preparation for MALDI-MS Imaging:

  • Snap-freeze the dissected muscle tissue in liquid nitrogen-cooled isopentane.

  • Store the frozen tissue at -80°C until sectioning.

  • Using a cryostat, cut thin sections (e.g., 10-12 µm) of the muscle tissue at -20°C.

  • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.

  • Dry the mounted tissue sections in a vacuum desiccator.

c. Matrix Application:

  • Prepare a saturated solution of a suitable matrix for metabolite imaging (e.g., 9-aminoacridine or α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., 70% ethanol).

  • Apply the matrix solution uniformly over the tissue section using an automated sprayer or nebulizer. A uniform, fine crystal coating is crucial for high-quality imaging.

d. MALDI-MS Imaging Analysis:

  • Load the slide into the MALDI-TOF mass spectrometer.

  • Define the region of interest on the tissue section for imaging.

  • Set the laser parameters (e.g., laser intensity, number of shots per spot) and the spatial resolution (e.g., 50-100 µm).

  • Acquire mass spectra in a grid-like pattern across the entire defined region.

  • Generate ion intensity maps for the m/z values corresponding to endogenous carnitine, d3-carnitine, and their acetylated forms.

e. Image Analysis and Interpretation:

  • Process the acquired data using imaging software to visualize the spatial distribution of d3-carnitine and its metabolites within the muscle tissue.

  • Correlate the ion intensity maps with histological features of the muscle tissue (e.g., by staining an adjacent tissue section with H&E).

  • Quantify the relative abundance of d3-carnitine in different muscle fiber types or regions of interest.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies utilizing deuterated carnitines.

Table 1: Diagnostic Ratios of Deuterated Acylcarnitines in Fatty Acid Oxidation Disorders

DisorderDeuterated SubstrateKey Diagnostic RatioTypical Finding in PatientsReference
MCAD Deficiency d31-Palmitated-C8 / d-C10Significantly Increased[5]
VLCAD Deficiency d31-Palmitated-C14:1 / d-C16Increased[3]
LCHAD Deficiency d31-Palmitated-C16-OH / d-C16Increased[4]
CPT-II Deficiency d31-Palmitated-C16 / d-C2Increased[4]

Table 2: In Vivo Distribution of Labeled Carnitine

TracerTime Post-InjectionTissue% of Injected DoseReference
L-[methyl-3H]carnitine5 hoursMuscle29.5%[8]
L-[methyl-3H]carnitine5 hoursLiver10.2%[8]
L-[methyl-3H]carnitine5 hoursKidney1.5%[8]
L-[methyl-3H]carnitine5 hoursHeart0.9%[8]
D-[methyl-3H]carnitine5 hoursMuscle5.3%[8]
D-[methyl-3H]carnitine5 hoursLiver10.8%[8]
D-[methyl-3H]carnitine5 hoursKidney1.8%[8]
D-[methyl-3H]carnitine5 hoursHeart0.8%[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in metabolic research involving deuterated carnitines.

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport into Mitochondria.

Deuterated_Tracer_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Tracer Deuterated Carnitine or Fatty Acid Administration Sample Biological Sample Collection (e.g., Blood, Tissue) Tracer->Sample Quench Metabolic Quenching Sample->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization (Optional) Extract->Derivatize MS Mass Spectrometry Analysis (LC-MS/MS or MALDI-MSI) Derivatize->MS Process Data Processing and Peak Integration MS->Process Quant Quantification of Deuterated Analytes Process->Quant Interpret Metabolic Interpretation and Pathway Analysis Quant->Interpret

Caption: General Experimental Workflow for Deuterated Carnitine Tracer Studies in Metabolic Research.

Conclusion

Deuterated carnitines are powerful and versatile tools that have significantly advanced our understanding of metabolic pathways and the diagnosis of related disorders. The ability to trace the metabolic fate of these stable isotope-labeled compounds with high precision using mass spectrometry provides researchers and clinicians with invaluable insights. The detailed protocols and data presented in this guide serve as a resource for the design and implementation of robust metabolic studies, ultimately contributing to the development of new diagnostic and therapeutic strategies for a range of metabolic diseases.

References

The Use of C26 D,L-Carnitine-d9 in Advancing Fatty Acid Oxidation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of C26 D,L-Carnitine-d9, a stable isotope-labeled very-long-chain acylcarnitine, in the study of fatty acid oxidation (FAO). This document details the significance of very-long-chain fatty acids (VLCFAs) and their carnitine conjugates in metabolic health and disease, outlines experimental protocols for their analysis, and presents relevant signaling pathways and experimental workflows.

Introduction: The Significance of Very-Long-Chain Acylcarnitines in Metabolism

Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] This process is crucial for energy production in tissues with high metabolic demands, such as the heart and skeletal muscle.[2] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, undergo an initial chain-shortening process primarily in peroxisomes before further oxidation in mitochondria. The conjugation of these VLCFAs to carnitine forms very-long-chain acylcarnitines (VLCACs), such as C26:0-carnitine.

The study of VLCACs is critical for understanding several inherited metabolic disorders. For instance, X-linked adrenoleukodystrophy (ALD) is characterized by the accumulation of VLCFAs, and C26:0-carnitine has been identified as a key biomarker for this disease.[3][4] The use of stable isotope-labeled internal standards, such as this compound, is essential for the accurate quantification of these endogenous metabolites by mass spectrometry.[3] Furthermore, this compound can serve as a tracer to investigate the dynamics of VLCFA metabolism, including their transport, oxidation, and incorporation into other lipids.

Quantitative Analysis of C26:0-Carnitine

The accurate quantification of C26:0-carnitine in biological matrices is paramount for both clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Table 1: Performance of LC-MS/MS Methods for Acylcarnitine Analysis

ParameterTypical ValueReference
Limit of Detection (LOD) 2 µM[7]
Linear Range 25–5000 ng/mL[8]
Intra-day Precision (CV%) < 10%[6]
Inter-day Precision (CV%) < 15%[6]
Accuracy (Bias %) ± 15%[6]

Table 2: Representative Concentrations of C26:0-Carnitine in Biological Samples

Sample TypeConditionC26:0-Carnitine ConcentrationReference
Dried Blood SpotsNewborn (Control)Not typically elevated[4]
Dried Blood SpotsNewborn (ALD)Significantly elevated[3][4]
Muscle Tissue (Mouse)Sedentary (VLCAD-/-)Elevated compared to wild-type[9]
Muscle Tissue (Mouse)Exercised (VLCAD-/-)Further increased[9]

Experimental Protocols

Sample Preparation for Acylcarnitine Profiling

The following protocol outlines a general procedure for the extraction of acylcarnitines from biological samples, such as plasma, dried blood spots (DBS), or tissue homogenates, for LC-MS/MS analysis.

  • Sample Collection and Storage: Collect blood in heparinized tubes and centrifuge to obtain plasma. Spot whole blood onto Guthrie cards for DBS. Snap-freeze tissue samples in liquid nitrogen. Store all samples at -80°C until analysis.

  • Extraction:

    • For plasma or serum, precipitate proteins by adding a threefold excess of cold acetonitrile containing the internal standard (this compound).[8]

    • For DBS, punch out a 3 mm spot and extract with a methanol-based solution containing the internal standard.[10]

    • For tissues, homogenize the frozen tissue in a suitable solvent, such as 80% acetonitrile, containing the internal standard.[9]

  • Derivatization (Butylation): To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters.[6][11]

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a solution of acetyl chloride in n-butanol (e.g., 3N) and incubate at 65°C for 15-20 minutes.

    • Evaporate the butanolic HCl to dryness.

  • Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Analysis of C26:0-Carnitine
  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.[6]

    • Scan Mode: Precursor ion scan of m/z 85 is a common method for the detection of all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio.[6]

    • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the stable isotope-labeled internal standard. For C26:0-carnitine, this would involve monitoring the transition from its protonated molecular ion to a characteristic fragment ion.

Signaling Pathways and Experimental Workflows

Very-Long-Chain Fatty Acid Metabolism Pathway

VLCFAs are metabolized through a series of enzymatic steps in both the peroxisomes and mitochondria. The following diagram illustrates the key steps in this pathway.

VLCFA_Metabolism VLCFA Very-Long-Chain Fatty Acid (VLCFA) (e.g., C26:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA VLCFA-CoA Peroxisome Peroxisome VLCFA_CoA->Peroxisome CPT Carnitine Acyltransferase VLCFA_CoA->CPT Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Peroxisome->Peroxisomal_Beta_Oxidation Mitochondrion Mitochondrion Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Mitochondrion->Mitochondrial_Beta_Oxidation Acyl_CoA_Synthetase->VLCFA_CoA Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Medium_Chain_Acyl_CoA Medium/Long-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Carnitine_Shuttle Carnitine Shuttle (CPT1, CACT, CPT2) Medium_Chain_Acyl_CoA->Carnitine_Shuttle Carnitine_Shuttle->Mitochondrion Mitochondrial_Beta_Oxidation->Acetyl_CoA C26_Carnitine C26:0-Carnitine CPT->C26_Carnitine

Caption: Overview of very-long-chain fatty acid metabolism.

Experimental Workflow for Stable Isotope Tracing

The use of this compound as a tracer allows for the investigation of its metabolic fate. The following workflow outlines a typical stable isotope tracing experiment.

Isotope_Tracing_Workflow Start Start: Experimental Design Tracer_Admin Administer this compound (in vitro or in vivo) Start->Tracer_Admin Time_Course Time-Course Sample Collection (e.g., plasma, tissues, cells) Tracer_Admin->Time_Course Extraction Metabolite Extraction (with internal standards) Time_Course->Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of labeled and unlabeled metabolites) Extraction->LCMS_Analysis Data_Analysis Data Analysis (e.g., metabolic flux analysis) LCMS_Analysis->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: Workflow for a stable isotope tracing experiment.

Logical Relationship in FAO Disorder Diagnosis

The quantification of C26:0-carnitine is a key component in the diagnosis of certain fatty acid oxidation disorders. This diagram illustrates the logical flow of the diagnostic process.

FAO_Diagnosis_Logic Clinical_Suspicion Clinical Suspicion of FAO Disorder Acylcarnitine_Profile Acylcarnitine Profiling (LC-MS/MS) Clinical_Suspicion->Acylcarnitine_Profile Elevated_C26 Elevated C26:0-Carnitine? Acylcarnitine_Profile->Elevated_C26 Further_Testing Further Diagnostic Testing (e.g., genetic testing, enzyme assays) Elevated_C26->Further_Testing Yes Normal_Profile Normal Acylcarnitine Profile Elevated_C26->Normal_Profile No Diagnosis_Confirmed Diagnosis Confirmed (e.g., X-linked Adrenoleukodystrophy) Further_Testing->Diagnosis_Confirmed

Caption: Diagnostic workflow for FAO disorders.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate quantification of endogenous C26:0-carnitine, a critical biomarker for certain inherited metabolic diseases. Furthermore, its application as a metabolic tracer holds significant potential for elucidating the complex pathways of very-long-chain fatty acid oxidation. The detailed protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this powerful tool in their studies of fatty acid metabolism, ultimately contributing to a better understanding of metabolic diseases and the development of novel therapeutic interventions.

References

The Analytical Utility of C26:0 D,L-Carnitine-d9 in Modern Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling complex biological processes and identifying robust biomarkers for disease. Very long-chain fatty acids (VLCFAs), those with 22 or more carbons, and their metabolites are of particular interest due to their association with several severe metabolic disorders. Hexacosanoylcarnitine (C26:0 carnitine) has emerged as a significant biomarker for peroxisomal biogenesis disorders, such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (ALD). This technical guide provides an in-depth exploration of the application of isotopically labeled C26:0 D,L-Carnitine-d9 as an internal standard for the quantitative analysis of C26:0 carnitine in lipidomics, particularly in the context of clinical research and drug development.

The Role of C26:0 Carnitine in Peroxisomal Disorders

Peroxisomes are cellular organelles responsible for the β-oxidation of VLCFAs.[1] In disorders like ZSD and ALD, genetic defects impair peroxisomal function, leading to the accumulation of VLCFAs in tissues and bodily fluids.[2][3][4] This accumulation is a key diagnostic indicator. C26:0 carnitine is a downstream metabolite of C26:0-CoA, the activated form of hexacosanoic acid. Elevated levels of C26:0 carnitine in biological samples, such as dried blood spots (DBS), can therefore serve as a biomarker for these conditions.[5] While C26:0-lysophosphatidylcholine (C26:0-lysoPC) is often considered a more sensitive marker for these disorders, the analysis of C26:0 carnitine provides complementary diagnostic information.[6]

Quantitative Analysis by LC-MS/MS: The Imperative for Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.[7] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation, matrix effects, and instrument response.[8] To correct for these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is essential.[9] A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C).[10] By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any loss or variation during the analytical process will affect both the analyte and the internal standard equally, allowing for accurate quantification based on the ratio of their signals.[8]

C26:0 D,L-Carnitine-d9 is an ideal internal standard for the quantification of C26:0 carnitine. The nine deuterium atoms increase its mass, allowing it to be distinguished from the endogenous C26:0 carnitine by the mass spectrometer, while its chemical properties ensure it behaves identically during extraction and chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for C26:0 carnitine levels in dried blood spots (DBS) from healthy controls and patients with peroxisomal disorders. These values highlight the diagnostic potential of this biomarker.

AnalytePatient GroupSample TypeMean/Median Concentration (µmol/L)Reference
C26:0 CarnitineZellweger Spectrum DisorderDried Blood SpotElevated, but less sensitive than C26:0-lysoPC
C26:0 CarnitineX-Linked AdrenoleukodystrophyDried Blood SpotElevated[5]

Note: Absolute concentrations can vary between laboratories and analytical methods. The key diagnostic feature is the significant elevation in patient samples compared to controls.

Experimental Protocols

A detailed methodology for the quantitative analysis of C26:0 carnitine in dried blood spots using C26:0 D,L-Carnitine-d9 as an internal standard is provided below. This protocol is a composite of best practices described in the literature.[7][11]

Sample Preparation from Dried Blood Spots (DBS)
  • Punching: A 3 mm disk is punched from the DBS card into a 96-well plate.

  • Internal Standard Addition: A precise volume of a methanolic solution containing C26:0 D,L-Carnitine-d9 is added to each well.

  • Extraction: An extraction solvent (typically methanol or a mixture of methanol and acetonitrile) is added to each well.[11] The plate is sealed and agitated for 30-60 minutes to ensure complete extraction of the acylcarnitines.

  • Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, the extracted acylcarnitines are often derivatized to their butyl esters. This is achieved by adding 3N HCl in n-butanol and incubating at 60-65°C for 30 minutes.[7]

  • Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.[12]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both C26:0 carnitine and C26:0 D,L-Carnitine-d9.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
C26:0 Carnitine540.585.032[13]
C26:0 D,L-Carnitine-d9549.594.0~32 (Requires optimization)(Predicted based on d9 label on trimethylamine)

Note: The exact m/z values for the d9-labeled internal standard may vary slightly depending on the specific labeling pattern. The collision energy should be optimized for the specific instrument used.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

VLCFA_Metabolism VLCFA Very Long-Chain Fatty Acid (VLCFA) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Peroxisomal_Beta_Oxidation ABCD1 Transporter (Defective in X-ALD) C26_Carnitine C26:0 Carnitine (transport form) Peroxisomal_Beta_Oxidation->C26_Carnitine Carnitine Acyltransferase Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_Acyl_CoA Mitochondrion Mitochondrion C26_Carnitine->Mitochondrion Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Medium_Chain_Acyl_CoA->Mitochondrial_Beta_Oxidation Carnitine Shuttle Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA

VLCFA Metabolism and the Role of C26:0 Carnitine.

Lipidomics_Workflow Sample Biological Sample (e.g., Dried Blood Spot) IS_Addition Addition of Internal Standard (C26:0 D,L-Carnitine-d9) Sample->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Quantification Absolute Quantification Data_Analysis->Quantification

Lipidomics Workflow for C26:0 Carnitine Analysis.

Conclusion

C26:0 D,L-Carnitine-d9 is an indispensable tool in the field of lipidomics for the accurate and precise quantification of C26:0 carnitine. Its application as an internal standard in LC-MS/MS-based methods enables reliable measurement of this key biomarker for peroxisomal disorders. The detailed protocols and workflows presented in this guide provide a framework for researchers, scientists, and drug development professionals to implement robust analytical methods for the study of VLCFA metabolism and the development of novel diagnostics and therapeutics. As our understanding of the lipidome's role in health and disease continues to expand, the importance of such precise analytical tools will only continue to grow.

References

C26 D,L-Carnitine-d9 as a Tracer in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways, offering a dynamic view of cellular processes that is unattainable with traditional metabolomics alone.[1] Deuterium-labeled compounds, in particular, serve as excellent tracers due to their non-radioactive nature and the ease of their detection by mass spectrometry.[1] This guide focuses on the application of C26 D,L-Carnitine-d9, a deuterium-labeled very-long-chain acylcarnitine, as a tracer to investigate the metabolism of very-long-chain fatty acids (VLCFAs).

This compound is a synthetic, stable isotope-labeled version of hexacosanoyl carnitine, where nine hydrogen atoms have been replaced with deuterium.[2][3] This isotopic labeling allows for its differentiation from endogenous C26:0-carnitine in biological samples, making it a valuable tool for metabolic research and as an internal standard for quantitative analysis.[2][3] The primary application of this tracer lies in studying disorders of peroxisomal fatty acid oxidation, such as X-linked adrenoleukodystrophy (ALD), where the accumulation of VLCFAs is a key pathological hallmark.[1][4][5]

This document provides a comprehensive overview of the use of this compound, including its role in metabolic pathways, detailed experimental protocols for its use, and a summary of quantitative data from relevant studies.

Metabolic Pathways Involving Very-Long-Chain Acylcarnitines

L-carnitine and its acyl derivatives are central to fatty acid metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6] However, very-long-chain fatty acids (VLCFAs) like hexacosanoic acid (C26:0) undergo an initial chain-shortening process within peroxisomes before they can be further metabolized in the mitochondria.

The carnitine shuttle system is essential for this process. VLCFAs are first activated to their CoA esters (e.g., C26:0-CoA) in the cytosol. These are then transported into the peroxisome, where they undergo several cycles of β-oxidation. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation. Carnitine plays a crucial role in buffering the peroxisomal and mitochondrial acyl-CoA pools and in the transport of these acyl groups across mitochondrial membranes.

In diseases like X-linked adrenoleukodystrophy, a defect in a peroxisomal transporter leads to the accumulation of VLCFAs and their derivatives, including C26:0-carnitine.[1][4][5] this compound can be used to trace the fate of exogenous very-long-chain acylcarnitines, helping to elucidate the mechanisms of their transport, metabolism, and accumulation in both healthy and diseased states.

It is important to note that this tracer is a racemic mixture of D- and L-carnitine. While L-carnitine is the biologically active isomer, D-carnitine is considered a xenobiotic and can competitively inhibit the transport and function of L-carnitine.[7][8][9][10][11] This should be a consideration in the design and interpretation of experiments using D,L-Carnitine-d9 as a tracer.

Experimental Protocols

The following protocols are synthesized from methodologies used in the analysis of acylcarnitines, with a specific focus on C26:0-carnitine.

Sample Preparation

a) From Dried Blood Spots (DBS) [1]

  • A 1/4-inch punch from a dried blood spot is placed into a well of a 96-well plate.

  • Add 10 µL of an internal standard solution. For tracing experiments, a different isotope-labeled carnitine (e.g., ¹³C-labeled) would be used as the internal standard.

  • Extract the sample with 0.5 mL of methanol by ultrasonication for 5 minutes.

  • Dry the extract under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of methanol.

  • Inject 10 µL of the reconstituted sample for LC-MS/MS analysis.

b) From Tissues (e.g., brain, spinal cord) [1]

  • Homogenize approximately 0.2 mg of tissue.

  • Add 10 µL of the internal standard solution.

  • Extract the homogenate with 0.5 mL of acetonitrile by ultrasonication for 5 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 5 minutes at 4°C to pellet debris.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of methanol.

  • Inject 10 µL of the reconstituted sample for LC-MS/MS analysis.

c) From Plasma [12]

  • To 25 µL of plasma, add a protein precipitation agent such as methanol.

  • Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • The supernatant can be further processed by solid-phase extraction for cleanup or directly evaporated and reconstituted for analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) [1]

  • Column: A reversed-phase C18 column or a HILIC column can be used for the separation of acylcarnitines.[1][13]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the acylcarnitines. For example:

    • Start at 64% B.

    • Ramp to 100% B over 6 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

b) Mass Spectrometry (MS) [1]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion (the mass-to-charge ratio of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • MRM Transitions: The specific m/z transitions for this compound and the corresponding unlabeled endogenous C26:0-carnitine would need to be determined on the specific mass spectrometer being used.

Data Presentation

The following tables summarize quantitative data from a study investigating C26:0-carnitine as a biomarker in a mouse model of X-linked adrenoleukodystrophy and in human patients.

Table 1: C26:0-Carnitine Levels in Mouse Tissues [14]

TissueGenotypeC26:0-Carnitine (nmol/g protein)
Brain Wild Type~0.02
Abcd1y/- knockout~0.10
Abcd1y/-;Cnp-ELOVL1+/-~0.25
Spinal Cord Wild Type~0.03
Abcd1y/- knockout~0.18
Abcd1y/-;Cnp-ELOVL1+/-~0.75

Table 2: C26:0-Carnitine Levels in Human Bloodspots [14]

GroupC26:0-Carnitine (nmol/L)
Controls ~20
ALD Patients ~100

Visualizations

Metabolic Pathway: The Carnitine Shuttle

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Fatty Acyl-Carnitine Fatty Acyl-Carnitine CACT CACT Fatty Acyl-Carnitine->CACT CPT1->Fatty Acyl-Carnitine CoA Fatty Acyl-Carnitine_matrix Fatty Acyl-Carnitine CACT->Fatty Acyl-Carnitine_matrix CPT2 CPT2 Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix CoA L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Fatty Acyl-Carnitine_matrix->CPT2 Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_matrix->Beta-Oxidation L-Carnitine_matrix->CACT

Caption: The Carnitine Shuttle facilitates the transport of fatty acyl-CoAs into the mitochondria.

Experimental Workflow: Acylcarnitine Profiling

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (DBS, Tissue, Plasma) Spike_IS Spike with Internal Standard Biological_Sample->Spike_IS Extraction Methanol/Acetonitrile Extraction Spike_IS->Extraction Dry_Reconstitute Dry and Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase or HILIC) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Caption: A typical workflow for the analysis of acylcarnitines from biological samples.

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the metabolism of very-long-chain fatty acids. Its use as a tracer allows for the dynamic assessment of metabolic pathways implicated in serious disorders such as X-linked adrenoleukodystrophy. The protocols and data presented in this guide provide a framework for the application of this and similar stable isotope-labeled compounds in metabolic research. Careful consideration of the experimental design, particularly the choice of analytical methodology and the interpretation of data in the context of the D,L-isomeric nature of the tracer, will ensure the generation of robust and meaningful results.

References

Methodological & Application

Application Note: Quantitative Analysis of C26 D,L-Carnitine-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of C26 Carnitine (Cerotoylcarnitine), utilizing its deuterated stable isotope, C26 D,L-Carnitine-d9, as an internal standard.

Introduction

Acylcarnitines are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Very-long-chain acylcarnitines, such as C26 Carnitine, have emerged as important biomarkers in the diagnosis and monitoring of certain metabolic disorders, most notably X-linked Adrenoleukodystrophy (ALD)[1][2]. Accurate and reliable quantification of these biomarkers is essential for clinical research and drug development.

This application note describes a comprehensive LC-MS/MS method for the determination of C26 Carnitine in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Signaling Pathway and Metabolic Role

C26 Carnitine is formed through the esterification of L-carnitine with hexacosanoic acid, a very-long-chain fatty acid. This conversion is a key step in the transport of very-long-chain fatty acids into peroxisomes for their subsequent degradation. In certain metabolic disorders, such as ALD, defects in peroxisomal β-oxidation lead to the accumulation of very-long-chain fatty acids and their corresponding carnitine esters in tissues and bodily fluids.

Fatty Acid Metabolism and C26 Carnitine FattyAcids Very-Long-Chain Fatty Acids (e.g., C26:0) AcylCoA Acyl-CoA Synthetase FattyAcids->AcylCoA C26CoA C26:0-CoA AcylCoA->C26CoA CPT Carnitine Acyltransferase C26CoA->CPT C26Carnitine C26 Carnitine CPT->C26Carnitine Carnitine L-Carnitine Carnitine->CPT Peroxisome Peroxisomal β-oxidation C26Carnitine->Peroxisome

Role of C26 Carnitine in Fatty Acid Metabolism.

Experimental Protocols

Materials and Reagents
  • C26 D,L-Carnitine standard (Cerotoylcarnitine)

  • This compound (Internal Standard)[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium acetate

  • n-Butanol

  • Acetyl chloride

  • Human plasma (or other biological matrix)

Sample Preparation

A protein precipitation and derivatization procedure is employed for the extraction of C26 Carnitine from plasma samples. Butylation of the carboxyl group enhances the ionization efficiency of long-chain acylcarnitines[4].

  • Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 400 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3 N HCl in n-butanol.

    • Incubate at 65°C for 15 minutes.

    • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is used for the analysis.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System UHPLC System
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2
Ion Source Temperature 500°C
Dwell Time 100 ms

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C26 Carnitine540.585.032
This compound549.585.032

Note: The molecular weight of C26 Carnitine is approximately 539.9 g/mol , leading to a protonated molecule [M+H]+ at m/z 540.5[5]. The molecular weight of this compound is approximately 548.93 g/mol , resulting in a protonated molecule [M+H]+ at m/z 549.5[3]. The characteristic product ion for acylcarnitines at m/z 85 corresponds to the fragmented carnitine moiety.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (d9) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate1 Evaporation Centrifuge->Evaporate1 Derivatize Derivatization (Butylation) Evaporate1->Derivatize Evaporate2 Evaporation Derivatize->Evaporate2 Reconstitute Reconstitution Evaporate2->Reconstitute LC UHPLC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Workflow for C26 Carnitine Quantification.

Quantitative Data and Method Performance

The developed method should be validated according to standard bioanalytical method validation guidelines. The following table summarizes typical performance characteristics expected from such a method.

Table 3: Summary of Quantitative Performance

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1 - 10 ng/mL
Upper Limit of Quantitation (ULOQ) 1000 - 5000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Compensated by internal standard

These values are representative and may vary depending on the specific instrumentation and matrix used.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of C26 Carnitine in biological samples. The use of its deuterated internal standard, this compound, ensures the accuracy and precision required for clinical research and diagnostic applications. This method can be a valuable tool for researchers and scientists in the field of metabolic diseases and drug development.

References

Application Notes and Protocols for the Use of C26 D,L-Carnitine-d9 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of metabolomics and clinical research, accurate quantification of acylcarnitines is crucial for diagnosing and monitoring various metabolic disorders. Acylcarnitines are esters of carnitine that play a vital role in the transport of fatty acids into the mitochondria for beta-oxidation. Very long-chain acylcarnitines, such as C26 carnitine (hexacosanoyl carnitine), are important biomarkers for certain peroxisomal disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is essential for accurate quantification, as they effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection. C26 D,L-Carnitine-d9 is a deuterated analog of C26 carnitine and serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in LC-MS/MS-based quantification of very long-chain acylcarnitines.

Biological Significance: The Carnitine Shuttle

The primary function of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle. This pathway is essential for fatty acid oxidation and cellular energy production.

CarnitineShuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_matrix Matrix Cytosol Cytosol MitoMatrix MitoMatrix OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane FattyAcid_cyto Long-Chain Fatty Acid AcylCoA_cyto Fatty Acyl-CoA FattyAcid_cyto->AcylCoA_cyto Acyl-CoA Synthetase CPT1 CPT1 AcylCoA_cyto->CPT1 Acylcarnitine_ims Acylcarnitine CPT1->Acylcarnitine_ims CACT CACT Acylcarnitine_ims->CACT Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix Carnitine_cyto Carnitine CACT->Carnitine_cyto CPT2 CPT2 Acylcarnitine_matrix->CPT2 AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix Carnitine BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_cyto->CPT1 Carnitine_matrix->CACT Carnitine_matrix->CPT2

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

Experimental Workflow for Acylcarnitine Quantification

The general workflow for the quantification of C26 carnitine using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Addition of Internal Standard (this compound) sample->add_is extraction Protein Precipitation & Acylcarnitine Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution lcms UPLC-MS/MS Analysis reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing report Final Report data_processing->report

Application Notes: Quantitative Analysis of C26:0 D,L-Carnitine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain acylcarnitines, such as hexacosanoyl carnitine (C26:0-Carnitine), are gaining prominence as critical biomarkers in the study of various metabolic disorders. Notably, elevated levels of C26:0-Carnitine in plasma and dried blood spots have been identified as a significant indicator for X-linked Adrenoleukodystrophy (ALD), a progressive neurodegenerative disease characterized by the accumulation of very-long-chain fatty acids (VLCFA)[1][2][3][4]. Accurate and robust quantification of C26:0-Carnitine in biological matrices is therefore essential for clinical research, diagnostics, and for monitoring therapeutic interventions.

This application note details a sensitive and specific method for the quantitative analysis of C26:0 D,L-Carnitine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents
  • C26:0 D,L-Carnitine standard (Toronto Research Chemicals or equivalent)

  • C26:0 D,L-Carnitine-d9 internal standard (IS) (Cambridge Isotope Laboratories, Inc. or equivalent)

  • LC-MS/MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

  • Formic acid (Sigma-Aldrich or equivalent)

  • Human plasma (BioIVT or equivalent)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Sample Preparation
  • Thaw plasma samples and standards on ice.

  • Prepare a working solution of the internal standard (C26:0 D,L-Carnitine-d9) in methanol at a concentration of 100 ng/mL.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.

  • Add 200 µL of the internal standard working solution to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 50% B, 1-8 min: linear gradient to 95% B, 8-10 min: 95% B, 10.1-12 min: return to 50% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions See Table 1 below
Calibration and Quality Control
  • Prepare calibration standards by spiking known concentrations of C26:0 D,L-Carnitine into a surrogate matrix (e.g., charcoal-stripped plasma or 4% bovine serum albumin in saline).

  • The calibration range should encompass the expected physiological and pathological concentrations. A typical range would be 0.5 to 100 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Data Presentation

Table 1: MRM Transitions for C26:0 D,L-Carnitine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C26:0 D,L-Carnitine542.585.145
C26:0 D,L-Carnitine-d9 (IS)551.585.145

Note: The precursor ion for C26:0 D,L-Carnitine corresponds to its [M+H]+ adduct. The product ion at m/z 85.1 is a characteristic fragment for carnitine and its esters, resulting from the cleavage of the acyl chain.

Table 2: Method Validation Summary (Representative Data)

ParameterLow QC (1.5 ng/mL)Medium QC (15 ng/mL)High QC (75 ng/mL)Acceptance Criteria
Intra-day Precision (%CV) 5.2%3.8%3.1%< 15%
Inter-day Precision (%CV) 7.8%5.5%4.9%< 15%
Accuracy (% Bias) +4.5%-2.1%+1.8%± 15%
Recovery 92%95%97%Consistent
Linearity (r²) \multicolumn{3}{c}{> 0.995}> 0.99
Lower Limit of Quantification (LLOQ) \multicolumn{3}{c}{0.5 ng/mL}S/N > 10, within ±20% accuracy and precision

Mandatory Visualizations

experimental_workflow sample Plasma Sample (50 µL) is_addition Add Internal Standard (C26-Carnitine-d9 in Methanol, 200 µL) sample->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms fatty_acid_metabolism cytosol Cytosol vlcfa Very-Long-Chain Fatty Acid (VLCFA) (e.g., C26:0) acyl_coa VLCFA-CoA vlcfa->acyl_coa ACSL carnitine Carnitine cpt1 CPT1 acyl_coa->cpt1 carnitine->cpt1 acylcarnitine C26:0-Carnitine cpt1->acylcarnitine abcd1 ABCD1 Transporter (Defective in ALD) acylcarnitine->abcd1 Transport peroxisome Peroxisome beta_ox Peroxisomal β-oxidation abcd1->beta_ox

References

Application Note: Quantitative Analysis of Acylcarnitines using C26 D,L-Carnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism, serving as important biomarkers for inherited metabolic disorders.[1][2] This application note describes a robust and sensitive method for the quantitative analysis of a panel of acylcarnitines in dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, C26 D,L-Carnitine-d9, to ensure high accuracy and precision.[3] This approach is particularly suited for high-throughput applications such as newborn screening for fatty acid oxidation disorders and organic acidurias.[2][4]

Introduction

L-Carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway.[5] Genetic defects in the enzymes involved in this pathway or in organic acid metabolism can lead to the accumulation of specific acylcarnitines in bodily fluids.[6] The analysis of acylcarnitine profiles, therefore, provides a powerful diagnostic tool for the early detection of these inborn errors of metabolism.[7][8]

Tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and multiplexing capabilities.[2][9] The use of stable isotope-labeled internal standards is critical for accurate quantification, as they mimic the behavior of the endogenous analytes during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[4] this compound is a deuterium-labeled analog of a very long-chain acylcarnitine and serves as an excellent internal standard for the comprehensive profiling of acylcarnitines.[3]

This application note provides a detailed protocol for the extraction and quantitative analysis of acylcarnitines from dried blood spots using LC-MS/MS with this compound as an internal standard.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Dried Blood Spot (DBS) Punching s2 Extraction with Methanol containing This compound s1->s2 s3 Filtration s2->s3 s4 Drying under Nitrogen s3->s4 s5 Derivatization (Butylation) s4->s5 s6 Reconstitution s5->s6 a1 LC Separation s6->a1 a2 Mass Spectrometry (MRM Mode) a1->a2 d1 Quantification using Internal Standard a2->d1 d2 Data Review and Reporting d1->d2

Caption: A generalized workflow for the quantitative analysis of acylcarnitines from dried blood spots.

Materials and Reagents

  • This compound (Internal Standard)

  • Acylcarnitine standards mix (for calibration)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • n-Butanol

  • Acetyl chloride or Hydrochloric acid

  • 96-well microplates

  • Dried blood spot puncher

  • Microplate shaker

  • Nitrogen evaporator

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole)

Experimental Protocols

Preparation of Internal Standard Working Solution
  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with methanol to prepare a working solution at the desired concentration. The exact concentration should be optimized based on the instrument's sensitivity and the expected range of endogenous acylcarnitine concentrations.

Sample Preparation from Dried Blood Spots

This protocol is adapted from established methods for newborn screening.[9][10][11]

  • Punch a 3.2 mm disk from the dried blood spot into a 96-well microplate.[9][12]

  • To each well, add 100-200 µL of the internal standard working solution in methanol.[4][9]

  • Seal the plate and incubate for 30 minutes at room temperature on a microplate shaker.[4][10]

  • After incubation, transfer the supernatant to a new 96-well plate.[11]

  • Dry the extracts under a gentle stream of nitrogen at 40-60°C.[9][11]

  • Derivatization (Butylation): Add 60-100 µL of 3N HCl in n-butanol to each well.[9][10]

  • Seal the plate and incubate at 60-65°C for 30 minutes.[9][11]

  • Dry the samples again under nitrogen at 40-60°C.[9][11]

  • Reconstitute the dried residue in 100-200 µL of the initial mobile phase (e.g., 80:20 methanol:water).[9][11]

  • The plate is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions and should be optimized for the specific instrument and column used.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 or HILIC column (e.g., 2.1 x 50-100 mm, <3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Gradient A suitable gradient to separate acylcarnitines of different chain lengths.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM). A precursor ion scan of m/z 85 can be used for method development.[7][11]
Source Temperature Optimized for the specific instrument (e.g., 150°C)[11]
Desolvation Temp. Optimized for the specific instrument (e.g., 600°C)[11]

MRM Transitions: The MRM transitions for each acylcarnitine should be determined by infusing individual standards. The precursor ion will be the [M+H]+ of the butylated acylcarnitine, and the product ion is typically m/z 85, which corresponds to the carnitine backbone fragment.

Data Presentation

Quantitative data should be presented in a clear, tabular format. The concentration of each acylcarnitine is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Representative Quantitative Data for a Panel of Acylcarnitines

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Concentration Range (µmol/L)
Free CarnitineC0218.185.110.0 - 50.0
AcetylcarnitineC2260.285.12.0 - 20.0
PropionylcarnitineC3274.285.10.2 - 2.0
ButyrylcarnitineC4288.285.10.1 - 0.5
IsovalerylcarnitineC5302.285.10.1 - 0.4
OctanoylcarnitineC8344.385.10.05 - 0.3
DecanoylcarnitineC10372.385.10.05 - 0.3
MyristoylcarnitineC14428.485.10.1 - 0.5
PalmitoylcarnitineC16456.585.10.5 - 3.0
StearoylcarnitineC18484.585.10.5 - 2.5
Internal Standard
This compoundC26-d9605.0 (approx.)94.1 (approx.)N/A

Note: The m/z values are for the butylated derivatives and may vary slightly. The concentration ranges are typical physiological ranges and may vary between populations.

Signaling Pathway Visualization

While acylcarnitine analysis is primarily for metabolic profiling rather than signaling pathway elucidation, the following diagram illustrates the central role of carnitine in fatty acid metabolism.

FattyAcidMetabolism cytosol Cytosol mito_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 BetaOxidation β-Oxidation AcylCoA->BetaOxidation Acylcarnitine Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 Carnitine Carnitine Carnitine->CPT1 CPT1->Acylcarnitine CACT->Acylcarnitine Inner Mitochondrial Membrane CPT2->AcylCoA CPT2->Carnitine

Caption: The carnitine shuttle system for transporting long-chain fatty acids into the mitochondria.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput approach for the quantitative analysis of acylcarnitines in dried blood spots. This method is essential for newborn screening programs and for research into metabolic disorders. The detailed protocol and guidelines presented in this application note can be adapted for various research and clinical laboratory settings.

References

Application Notes and Protocols for Metabolomics Sample Preparation Using C26 D,L-Carnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, serving as essential biomarkers for a variety of metabolic disorders.[1][2][3] Very long-chain acylcarnitines, such as hexacosanoyl carnitine (C26 carnitine), have been identified as key biomarkers for certain peroxisomal disorders, including X-linked adrenoleukodystrophy (ALD). Accurate and precise quantification of these metabolites in biological matrices is paramount for clinical diagnostics and metabolic research.[4][5]

The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis using mass spectrometry, as they correct for variations during sample preparation and analysis.[6] C26 D,L-Carnitine-d9 is a deuterated form of C26 carnitine specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics.[4][6][7][8] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis.[6]

These application notes provide a detailed protocol for the preparation of plasma and tissue samples for the quantification of very long-chain acylcarnitines, with a specific focus on C26 carnitine, using this compound as an internal standard.

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle and its Role in Fatty Acid Oxidation

Carnitine plays a central role in cellular energy metabolism by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][9][10] This process, known as the carnitine shuttle, is essential for energy production from lipids.[1][9]

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA Acyl-CoA LCFA->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 Acylcarnitine_out Acylcarnitine CPT1->Acylcarnitine_out Carnitine_in Carnitine Carnitine_in->CPT1 CACT CACT Acylcarnitine_out->CACT Transport CACT->Carnitine_in Acylcarnitine_in Acylcarnitine CACT->Acylcarnitine_in CPT2 CPT2 Acylcarnitine_in->CPT2 Acyl_CoA_in Acyl-CoA CPT2->Acyl_CoA_in Carnitine_out Carnitine CPT2->Carnitine_out Beta_Oxidation β-Oxidation Acyl_CoA_in->Beta_Oxidation Carnitine_out->CACT Antiport

Diagram 1: The Carnitine Shuttle Pathway
General Experimental Workflow for Acylcarnitine Analysis

The overall workflow for the analysis of acylcarnitines in biological samples involves several key steps from sample collection to data analysis.

Sample_Collection Sample Collection (Plasma, Tissue) Sample_Preparation Sample Preparation (Spiking with C26-d9 IS) Sample_Collection->Sample_Preparation Extraction Metabolite Extraction (Protein Precipitation) Sample_Preparation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Diagram 2: Experimental Workflow

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for Acylcarnitine Analysis

This protocol is adapted for the analysis of a broad range of acylcarnitines, including very long-chain species, from plasma samples.

Materials:

  • Plasma samples (stored at -80°C)

  • This compound internal standard (IS) stock solution

  • Methanol (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 10,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Spike the plasma sample with 10 µL of the this compound internal standard working solution. The final concentration of the internal standard should be optimized based on the expected endogenous levels of C26 carnitine and instrument sensitivity.

  • Add 100 µL of ice-cold methanol to precipitate proteins.[1]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Tissues for Acylcarnitine Analysis

This protocol describes the extraction of acylcarnitines from tissue samples.

Materials:

  • Tissue samples (stored at -80°C or in liquid nitrogen)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • This compound internal standard (IS) stock solution

  • Methanol (LC-MS grade), ice-cold

  • Homogenizer

  • Centrifuge capable of 10,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent

Procedure:

  • Weigh approximately 40 mg of frozen tissue.[1]

  • Grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.[1]

  • Transfer the powdered tissue to a tube suitable for homogenization.

  • Add 1,800 µL of ice-cold methanol.[1]

  • Homogenize the sample until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube.[1]

  • Add the this compound internal standard to the supernatant.[1]

  • Evaporate the sample to dryness.[1]

  • Proceed with derivatization (optional, see Protocol 3) or reconstitution for direct analysis.

  • Reconstitute the dried extract in 200 µL of reconstitution solvent for tissue samples and transfer to an autosampler vial.[1]

Protocol 3: Derivatization of Acylcarnitines to Butyl Esters (Optional)

Derivatization can improve the chromatographic properties and sensitivity of acylcarnitines, although many modern methods analyze them without this step.

Materials:

  • Dried sample extract from Protocol 1 or 2

  • n-Butanol with 5% (v/v) acetyl chloride

  • Thermomixer or heating block

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To the dried sample extract, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.[1]

  • Incubate the mixture at 60°C for 20 minutes with gentle shaking.[1]

  • Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the sample as described in the final steps of Protocol 1 or 2 for LC-MS/MS analysis.

Data Presentation

Table 1: Typical Sample Preparation Parameters
ParameterPlasmaTissue
Sample Volume/Weight10 µL40 mg
Internal StandardThis compoundThis compound
Protein Precipitation SolventIce-cold MethanolIce-cold Methanol
Precipitation Solvent Volume100 µL1,800 µL
Centrifugation Speed10,000 x g10,000 x g
Centrifugation Temperature4°C4°C
Centrifugation Time10 min10 min
Final Reconstitution Volume100 µL200 µL
Table 2: Representative LC-MS/MS Parameters for Acylcarnitine Analysis
ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18 (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm)[1]
Mobile Phase A0.1% Formic acid in Water[11]
Mobile Phase B0.1% Formic acid in Acetonitrile[11]
Flow Rate0.5 mL/min[1]
Column Temperature50°C[1]
Injection Volume1-10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Scan TypeMultiple Reaction Monitoring (MRM)[1]
Precursor Ion (Q1) for C26 Carnitinem/z 540.5
Product Ion (Q3) for C26 Carnitinem/z 85.1 (characteristic carnitine fragment)
Precursor Ion (Q1) for C26 Carnitine-d9m/z 549.5
Product Ion (Q3) for C26 Carnitine-d9m/z 94.1
Collision GasArgon

Note: Specific m/z values and chromatographic conditions should be optimized for the instrument in use.

Conclusion

The protocols outlined provide a robust framework for the sample preparation and quantification of very long-chain acylcarnitines, exemplified by C26 carnitine, in biological matrices. The use of this compound as an internal standard is critical for achieving the accuracy and precision required in metabolomics research and clinical applications. While derivatization is presented as an optional step, direct analysis of underivatized acylcarnitines is often preferred in modern high-throughput methods. Researchers should validate and optimize these protocols for their specific instrumentation and experimental needs.

References

Application Note: Targeted Lipidomics of C26:0 Carnitine using C26:0 D,L-Carnitine-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Hexacosanoyl-L-carnitine (C26:0 Carnitine) in human plasma and dried blood spots (DBS) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. C26:0 Carnitine is a critical biomarker for X-linked adrenoleukodystrophy (X-ALD), a debilitating peroxisomal disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs).[1][2][3] The use of C26:0 D,L-Carnitine-d9 as an internal standard ensures high accuracy and precision, making this targeted lipidomics approach suitable for clinical research, disease screening, and monitoring therapeutic interventions.

Introduction

X-linked adrenoleukodystrophy is a genetic disorder caused by mutations in the ABCD1 gene, leading to impaired peroxisomal beta-oxidation and subsequent accumulation of VLCFAs, including C26:0.[3][4] This accumulation is pathogenic, resulting in severe neurological symptoms and adrenal insufficiency. C26:0 Carnitine has been identified as a sensitive biomarker for X-ALD, with significantly elevated levels found in the bloodspots of affected individuals.[1][3][5]

Targeted lipidomics using LC-MS/MS offers a highly specific and quantitative platform for measuring biomarkers like C26:0 Carnitine. The principle of stable isotope dilution, where a known concentration of a heavy-isotope labeled version of the analyte is added to the sample, corrects for variations in sample preparation and instrument response, leading to reliable quantification. This protocol details the necessary steps from sample preparation to data analysis for the targeted measurement of C26:0 Carnitine.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • C26:0 L-Carnitine (Avanti Polar Lipids or equivalent)

    • C26:0 D,L-Carnitine-d9 (Hexacosanoyl DL-carnitine-d9) (Sigma-Aldrich or equivalent)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (Optima™ LC/MS grade)

    • Human plasma/serum (for calibration curve and quality controls)

    • Whatman 903 Protein Saver Cards (for DBS)

Sample Preparation

3.2.1. Dried Blood Spot (DBS) Extraction

  • Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.

  • Add 100 µL of extraction solution (Methanol containing the C26:0 D,L-Carnitine-d9 internal standard at a known concentration, e.g., 50 ng/mL).

  • Seal the plate and incubate at 30°C for 30 minutes with gentle shaking.[6]

  • Centrifuge the plate to pellet the debris.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid) prior to LC-MS/MS analysis.[6]

3.2.2. Plasma/Serum Extraction

  • Pipette 50 µL of plasma or serum into a microcentrifuge tube.

  • Add 10 µL of the C26:0 D,L-Carnitine-d9 internal standard working solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or well.

  • Evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1200)
Column Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 80% B; 1-5 min: linear ramp to 100% B; 5-7 min: hold at 100% B; 7.1-9 min: return to 80% B for re-equilibration
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C

3.3.1. MRM Transitions

MRM transitions should be optimized for the specific instrument. The product ion at m/z 85 is characteristic of carnitine esters resulting from the neutral loss of the fatty acyl chain and trimethylamine.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
C26:0 Carnitine540.585.14060
C26:0 D,L-Carnitine-d9549.585.14060

Note: The precursor ion for C26:0 Carnitine (C₃₃H₆₅NO₄) is calculated as [M+H]⁺. The precursor for the d9 internal standard (C₃₃H₅₆D₉NO₄) is calculated similarly, accounting for the mass of 9 deuterium atoms on the trimethylamine group.

Data Presentation and Quantitative Analysis

Data is quantified by calculating the peak area ratio of the analyte (C26:0 Carnitine) to the internal standard (C26:0 D,L-Carnitine-d9). A calibration curve is constructed by plotting this ratio against known concentrations of the analyte.

Table 1: Example Calibration Curve Data

Concentration (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
11,520510,0000.003
57,850515,0000.015
1016,100520,0000.031
5082,300512,0000.161
100165,000518,0000.319
500835,000514,0001.625

Table 2: Quantitative Comparison of C26:0 Carnitine in DBS

This table presents representative data adapted from published literature, demonstrating the diagnostic potential of C26:0 Carnitine.

Group N Mean C26:0 Carnitine (nmol/L) Standard Deviation Range (nmol/L)
Control2325810 - 40
ALD Patients101505580 - 250

Data adapted from van de Beek et al., PLOS ONE, 2016.[3] The results clearly show a significant elevation of C26:0 Carnitine in ALD patients compared to controls.

Visualizations

Experimental Workflow Diagram

G cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample DBS or Plasma Sample Spike Spike with C26:0-d9 Internal Standard Sample->Spike Extract Solvent Extraction (Methanol) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC Liquid Chromatography (C18 Separation) Evap->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Ratio to IS) Integrate->Quantify Report Final Report Quantify->Report

Caption: Targeted lipidomics workflow for C26:0 Carnitine quantification.

Metabolic Pathway Diagram

G Impaired VLCFA metabolism in X-linked Adrenoleukodystrophy (X-ALD) cluster_peroxisome Peroxisome cluster_cytosol Cytosol VLCFA_CoA VLCFA-CoA (e.g., C26:0-CoA) BetaOx Peroxisomal β-Oxidation VLCFA_CoA->BetaOx CPT Carnitine Acyltransferase VLCFA_CoA->CPT Short_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA BetaOx->Short_Acyl_CoA VLCFA Very Long-Chain Fatty Acid (C26:0) ABCD1 ABCD1 Transporter VLCFA->ABCD1 Transport ABCD1->VLCFA_CoA Activation C26_Carnitine C26:0 Carnitine (Biomarker) CPT->C26_Carnitine Formation XALD X-ALD (ABCD1 Defect) XALD->ABCD1

Caption: Impaired VLCFA metabolism in X-linked Adrenoleukodystrophy (X-ALD).

Conclusion

The targeted lipidomics workflow presented here provides a reliable and sensitive method for the quantification of C26:0 Carnitine. The use of a stable isotope-labeled internal standard, C26:0 D,L-Carnitine-d9, is crucial for achieving the accuracy required for clinical research applications. This method is a valuable tool for investigating X-linked adrenoleukodystrophy and other peroxisomal disorders, aiding in early diagnosis and the development of novel therapeutic strategies.

References

Application Note: Enhanced Detection of Acylcarnitines in LC-MS through Derivatization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism, serving as important biomarkers for inherited metabolic disorders and complex diseases like metabolic syndrome.[1][2][3] Their accurate quantification by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their low abundance, structural diversity, and the presence of isomers.[1][2][4] Chemical derivatization offers a powerful strategy to overcome these limitations by improving ionization efficiency, enhancing chromatographic separation, and increasing detection sensitivity. This application note details various derivatization protocols for acylcarnitines and provides a comparative overview of their impact on LC-MS analysis.

Introduction

The analysis of acylcarnitines is pivotal in clinical diagnostics and metabolic research. While direct infusion electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a common method for acylcarnitine profiling, it lacks the ability to distinguish between isomeric species and can be prone to isobaric interferences, potentially leading to inaccurate quantification.[1] LC-MS/MS methods offer a solution by providing chromatographic separation prior to mass analysis. However, the inherent properties of some acylcarnitines can result in poor ionization and low sensitivity.

Derivatization, the chemical modification of analytes, can significantly improve their detectability in LC-MS. For acylcarnitines, derivatization primarily targets the carboxyl group, leading to esters or other derivatives with enhanced ionization properties in positive ESI mode. This note explores several effective derivatization reagents and methodologies, including butylation, 3-nitrophenylhydrazine (3NPH) derivatization, and Tmt-PP labeling, providing detailed protocols and summarizing their quantitative benefits.

Derivatization Strategies for Improved LC-MS Detection

Several derivatization strategies have been successfully employed to enhance the LC-MS analysis of acylcarnitines. The choice of reagent and method depends on the specific analytical requirements, such as the need for isomer separation or the desired level of sensitivity enhancement.

Butylation

Butylation, the formation of butyl esters, is a widely used method for acylcarnitine derivatization. This process increases the hydrophobicity of the molecules, which can improve their retention on reversed-phase columns and enhance their ionization efficiency.[1] Butylation is particularly effective for dicarboxylic acylcarnitines, as it allows for their discrimination from isobaric hydroxyacylcarnitines based on the mass difference after derivatization.[1][3]

3-Nitrophenylhydrazine (3NPH) Derivatization

Derivatization with 3-nitrophenylhydrazine (3NPH) modifies the carboxyl groups of acylcarnitines, leading to a significant increase in signal intensity.[5][6] This method also results in a linear elution profile on a reversed-phase column that is dependent on the length of the carbon chain, which can aid in the identification of unknown acylcarnitine species.[5][6]

Tmt-PP Derivatization

Tmt-PP (p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine) is a labeling reagent that has been shown to enhance the MS response of acylcarnitines by up to four times. A key advantage of this method is the significant reduction in reaction time from 90 minutes to just 1 minute when assisted by microwave irradiation.

Other Derivatization Reagents

Other reagents have also been utilized for acylcarnitine derivatization, including:

  • Pentafluorophenacyl trifluoromethanesulfonate: This reagent has been used to derivatize acylcarnitines for improved detection.[7][8]

  • 4-Bromomethylbiphenyl: This reagent allows for fluorescence detection with very low detection limits.[4]

  • Isotope Labeling Reagents: The use of paired isotope-labeled reagents allows for the accurate identification and relative quantification of acylcarnitines, helping to distinguish them from other carboxyl-containing metabolites.[9]

Quantitative Data Summary

The following table summarizes the reported improvements in LC-MS detection of acylcarnitines following derivatization.

Derivatization ReagentImprovementReference
n-Butanol / Acetyl ChlorideIncreased ionization efficiency, especially for dicarboxylic species.[1][1]
3-Nitrophenylhydrazine (3NPH)Increased signal intensity.[5][6][5][6]
Tmt-PPUp to 4-fold enhancement in MS response.
Pentafluorophenacyl trifluoromethanesulfonateEnables sensitive quantification.[7][7]

Experimental Protocols

Protocol 1: Butylation of Acylcarnitines

This protocol is based on the method described by Gucciardi et al.[1]

Materials:

  • n-Butanol

  • Acetyl chloride

  • Methanol

  • Water

  • Sample containing acylcarnitines (e.g., plasma, tissue homogenate)

  • Internal standards

  • Thermomixer

  • Evaporator (e.g., vacuum concentrator)

Procedure:

  • Sample Extraction: Extract acylcarnitines from the sample matrix using methanol.

  • Drying: Add internal standards to the supernatant and dry the samples under vacuum.

  • Derivatization:

    • Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried samples.

    • Incubate at 60°C for 20 minutes at 800 rpm in a thermomixer.

  • Drying: Evaporate the samples to dryness.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume of methanol/water for LC-MS analysis.

Protocol 2: Microwave-Assisted Tmt-PP Derivatization

This protocol is adapted from a study on the quantification of acylcarnitines using Tmt-PP labeling.[4]

Materials:

  • Acetonitrile (ACN)

  • Tmt-PP solution (3.5 mg/mL in ACN)

  • HATU solution (1.0 mg/mL in ACN)

  • Water/ACN (1:1, v/v)

  • Dried sample containing acylcarnitines

  • Microwave reactor

Procedure:

  • To the dried sample tube, sequentially add:

    • 20 µL of ACN

    • 20 µL of 3.5 mg/mL Tmt-PP solution

    • 20 µL of 1.0 mg/mL HATU solution

    • 40 µL of H₂O/ACN (1:1, v/v)

  • Vortex the mixture for 5 minutes.

  • Place the sample in a microwave reactor and irradiate at 80 W for 1 minute to complete the reaction.

  • Centrifuge the sample at 20,000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant to an LC vial for analysis.

Protocol 3: 3-Nitrophenylhydrazine (3NPH) Derivatization

This protocol is based on a method for comprehensive acylcarnitine profiling.[6]

Materials:

  • 3-Nitrophenylhydrazine (3NPH) solution (0.5 M in 35% acetonitrile)

  • EDC solution (1 M in water)

  • Pyridine

  • Sample in 80% methanol

  • Lyophilizer

Procedure:

  • To the sample in 80% methanol, add the following reagents sequentially:

    • 5 µL of 25 mM 3NPH (from 0.5 M stock)

    • 2.5 µL of 25 mM EDC (from 1 M stock)

    • 0.4 µL of 0.396% pyridine

  • Incubate the mixture for 30 minutes at 30°C on a rocking platform.

  • Lyophilize the samples.

  • Dissolve the dried residue in 30 µL of water before injecting for LC-MS analysis.

Visualizations

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS Analysis Sample Biological Sample (Plasma, Tissue) Extraction Methanol Extraction Sample->Extraction Drying1 Drying Extraction->Drying1 Reagent Derivatization Reagent (e.g., n-Butanol/AcCl, Tmt-PP, 3NPH) Drying1->Reagent Reaction Incubation / Reaction Reagent->Reaction Drying2 Drying Reaction->Drying2 Reconstitution Reconstitution Drying2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: General workflow for acylcarnitine derivatization and LC-MS analysis.

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Carnitine Carnitine Carnitine->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto CACT CACT Acylcarnitine_cyto->CACT Transport Acylcarnitine_mito Acylcarnitine CPT2 CPT2 Acylcarnitine_mito->CPT2 CACT->Acylcarnitine_mito CPT2->Carnitine AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito BetaOx β-Oxidation AcylCoA_mito->BetaOx

Caption: Role of acylcarnitines in fatty acid transport into mitochondria.

Conclusion

Derivatization of acylcarnitines is a valuable strategy for enhancing their detection and quantification by LC-MS. The methods described in this application note, including butylation, 3NPH derivatization, and Tmt-PP labeling, offer significant improvements in sensitivity and chromatographic performance. The choice of the optimal derivatization strategy will depend on the specific analytical goals and the nature of the acylcarnitine species being investigated. By implementing these protocols, researchers can achieve more robust and reliable quantification of acylcarnitines, leading to a better understanding of their roles in health and disease.

References

Application Notes and Protocols for C26 D,L-Carnitine-d9: Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the appropriate storage and handling of C26 D,L-Carnitine-d9 to ensure its integrity and stability for research and development applications. Detailed protocols for assessing stability are also provided.

Product Information

  • Chemical Name: this compound

  • Synonyms: Hexacosanoyl DL-carnitine-d9

  • Molecular Formula: C₃₃H₅₆D₉NO₄

  • Molecular Weight: 548.93 g/mol

  • CAS Number: 2260670-67-3

Storage Conditions

Proper storage is critical to maintain the chemical purity and isotopic enrichment of this compound. The following conditions are recommended based on the physical state of the compound.

Solid Form (Powder)
ParameterConditionDurationReference
Temperature-20°CUp to 3 years[1]
LightProtect from lightNot specified[2][3]
AtmosphereStore desiccatedNot specified[2]
In Solvent

When prepared as a stock solution, storage conditions become more stringent to prevent degradation.

SolventTemperatureDurationReference
Various-80°CUp to 6 months[1][4]
Various-20°CUp to 1 month[1][4]

Note: It is crucial to use high-purity, anhydrous solvents and to store solutions in tightly sealed vials to prevent moisture absorption and contamination. For long-term storage, aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Stability Profile

This compound is a stable compound when stored under the recommended conditions. However, like other carnitine esters, it can be susceptible to degradation under certain environmental stresses. Forced degradation studies on related carnitine compounds have identified key liabilities.

Summary of Stability Data
CompoundFormStabilityReference
This compoundPowder1 year at -20°C[5]
DL-Carnitine-d9 (chloride)Solid≥ 4 years at -20°C[6]
L-Carnitine-d9 (chloride)Solid≥ 4 years at -20°C[7]
Acetyl-L-carnitineAqueous Solution (pH 5.2)> 30 days at room temperature or refrigerated[8]
Degradation Pathways

Based on studies of similar carnitine derivatives, the primary degradation pathway is hydrolysis of the ester linkage, particularly under basic pH conditions.[8]

This compound This compound Hydrolysis (Basic pH) Hydrolysis (Basic pH) This compound->Hydrolysis (Basic pH) Hexacosanoic Acid Hexacosanoic Acid Hydrolysis (Basic pH)->Hexacosanoic Acid D,L-Carnitine-d9 D,L-Carnitine-d9 Hydrolysis (Basic pH)->D,L-Carnitine-d9

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, its stability can be assessed using the following protocols. These are based on established stability-indicating methods for carnitine and its derivatives.

Protocol 1: Long-Term and Accelerated Stability Study

This protocol follows the principles outlined in the ICH guidelines for stability testing.[9][10]

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Testing Schedule Prep Prepare solutions of this compound in the desired matrix Aliquot Aliquot into multiple vials for each storage condition and time point Prep->Aliquot LongTerm Long-Term: -20°C (or other intended storage condition) Aliquot->LongTerm Accelerated Accelerated: 40°C / 75% RH (or other stress condition) Aliquot->Accelerated Timepoints Pull samples at pre-defined time points (e.g., 0, 1, 3, 6, 12 months) LongTerm->Timepoints Accelerated->Timepoints Analysis Analyze samples using a stability-indicating method (e.g., LC-MS) Timepoints->Analysis Evaluation Evaluate for degradation and loss of purity Analysis->Evaluation

Caption: Workflow for a long-term and accelerated stability study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the relevant solvent or matrix.

  • Storage: Place aliquots of the sample in controlled environmental chambers under both long-term (e.g., -20°C) and accelerated (e.g., 40°C/75% RH) conditions.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as LC-MS/MS, to quantify the amount of this compound remaining and to detect any degradation products.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under harsh conditions.[1]

Methodology:

Subject solutions of this compound to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 70°C for 48 hours (in solid state and in solution).

  • Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.

Analyze the stressed samples by LC-MS/MS to identify and characterize any degradation products.

Analytical Method: Stability-Indicating LC-MS/MS

A validated LC-MS/MS method is essential for accurately quantifying this compound and its potential degradants.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from any degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • This compound: Monitor a specific parent-to-fragment ion transition.

    • Potential Degradants: Monitor for the appearance of the D,L-Carnitine-d9 fragment.

Sample Sample containing This compound LC Liquid Chromatography (C18 Separation) Sample->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification of Parent and Degradation Products MS->Quantification

Caption: Analytical workflow for stability testing by LC-MS/MS.

By adhering to these storage and handling protocols and utilizing the described stability testing methodologies, researchers can ensure the quality and reliability of their results when working with this compound.

References

Application Notes and Protocols for Lyophilized C26 D,L-Carnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C26 D,L-Carnitine-d9 is a deuterated, long-chain acylcarnitine used as an internal standard in mass spectrometry-based metabolic research and drug development.[1] Its stable isotope label allows for precise quantification of endogenous long-chain acylcarnitines in various biological samples. Acylcarnitines are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a key process in cellular energy production. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndromes, cardiovascular diseases, and certain cancers, making the accurate measurement of specific acylcarnitines like C26 carnitine essential for understanding disease pathology and for the development of novel therapeutics.

These application notes provide detailed protocols for the reconstitution, handling, and application of lyophilized this compound.

Product Information

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₃₃H₅₆D₉NO₄
Molecular Weight 548.93 g/mol
Physical Form Lyophilized powder
Purity >99%
Storage (Lyophilized) -20°C
Storage (Reconstituted) -20°C (short-term), -80°C (long-term)

Reconstitution Protocol

The following protocol outlines the recommended procedure for reconstituting lyophilized this compound.

3.1. Materials Required

  • Lyophilized this compound vial

  • Appropriate solvent (e.g., Methanol, Ethanol, DMSO, or a suitable buffer)

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer

  • Ice bucket

3.2. Reconstitution Procedure

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder upon opening, which can affect stability.

  • Solvent Selection: The choice of solvent will depend on the intended downstream application. For use as a mass spectrometry standard, a high-purity organic solvent such as methanol or ethanol is recommended. For cell-based assays, a biocompatible solvent like DMSO or a buffered aqueous solution may be more appropriate.

  • Solvent Addition: Carefully open the vial and add the desired volume of the chosen solvent to achieve the target concentration. For example, to prepare a 1 mg/mL stock solution from a 1 mg vial, add 1 mL of solvent.

  • Dissolution: Close the vial tightly and vortex gently for 10-15 seconds to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulates are present. If necessary, sonication in a water bath for a few minutes can aid in dissolution.

  • Storage: For immediate use, the reconstituted solution can be stored at 4°C. For short-term storage (up to one week), store at -20°C. For long-term storage, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

3.3. Recommended Solvent and Concentration

The following table provides general recommendations for solvent selection and starting concentrations. Optimization may be required for specific experimental needs.

ApplicationRecommended SolventRecommended Stock Concentration
Mass Spectrometry Internal StandardMethanol or Ethanol (LC-MS grade)1 mg/mL
Cell-based AssaysDMSO1-10 mM
In vivo StudiesBuffered Saline with a co-solvent (e.g., Tween 80)Dependent on experimental design

Experimental Protocols

4.1. Preparation of Internal Standard Working Solution for Mass Spectrometry

This protocol describes the preparation of a working solution of this compound for use as an internal standard in the quantification of long-chain acylcarnitines in biological samples.

  • Prepare a 1 mg/mL stock solution of this compound in methanol as described in the reconstitution protocol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at concentrations appropriate for the expected levels of endogenous acylcarnitines in the samples. A typical final concentration in the sample might range from 1 to 100 ng/mL.

  • Store the working solutions at -20°C in amber glass vials to protect from light.

4.2. Sample Preparation for Acylcarnitine Analysis

  • Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) using standard procedures.

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold methanol containing the this compound internal standard at the desired final concentration.

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS analysis.

Signaling Pathways and Experimental Workflows

5.1. The Carnitine Shuttle and Fatty Acid β-Oxidation

This compound is an analog of endogenous long-chain acylcarnitines, which are central to cellular energy metabolism. The following diagrams illustrate the key pathways in which these molecules participate.

CarnitineShuttle cluster_Mitochondrion Mitochondrion cluster_OMM Outer Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Membrane cluster_Matrix Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine Acylcarnitine CACT CACT Acylcarnitine->CACT Carnitine_mito Carnitine Carnitine_mito->CACT AcylCoA_mito Fatty Acyl-CoA BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation CPT1->Acylcarnitine CPT2 CPT2 CACT->CPT2 CPT2->Carnitine_mito CPT2->AcylCoA_mito

Caption: The Carnitine Shuttle Pathway for transporting long-chain fatty acids into the mitochondria.

The above diagram illustrates the carnitine shuttle system. Long-chain fatty acids are first activated to fatty acyl-CoAs in the cytoplasm.[2] Carnitine Palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane converts fatty acyl-CoAs to acylcarnitines. These acylcarnitines are then transported across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT) in exchange for free carnitine. In the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts the acylcarnitines back to fatty acyl-CoAs, which can then enter the β-oxidation pathway to produce acetyl-CoA for the Krebs cycle.

BetaOxidation AcylCoA_start Fatty Acyl-CoA (Cn) Dehydrogenation Dehydrogenation (Acyl-CoA Dehydrogenase) AcylCoA_start->Dehydrogenation Hydration Hydration (Enoyl-CoA Hydratase) Dehydrogenation->Hydration FADH₂ Oxidation Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) Hydration->Oxidation Thiolysis Thiolysis (β-Ketothiolase) Oxidation->Thiolysis NADH AcylCoA_end Fatty Acyl-CoA (Cn-2) Thiolysis->AcylCoA_end AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA AcylCoA_end->Dehydrogenation Next Cycle KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle

Caption: The four main steps of the mitochondrial fatty acid β-oxidation spiral.

This diagram shows the cyclical process of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[2] In each turn of the spiral, a two-carbon unit is cleaved from the fatty acyl-CoA chain in the form of acetyl-CoA, which then enters the Krebs cycle for further energy production. The shortened fatty acyl-CoA re-enters the cycle until it is completely oxidized.[3]

5.2. Experimental Workflow for Metabolomic Analysis

The following diagram outlines a typical workflow for the use of this compound in a metabolomics study.

MetabolomicsWorkflow SampleCollection Biological Sample Collection (e.g., Plasma, Tissue) SamplePrep Sample Preparation (Protein Precipitation with Internal Standard) SampleCollection->SamplePrep Reconstitution Reconstitution of Lyophilized This compound WorkingSolution Preparation of Internal Standard Working Solution Reconstitution->WorkingSolution WorkingSolution->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation

Caption: A generalized workflow for quantitative metabolomics using a deuterated internal standard.

This workflow highlights the key steps in a quantitative metabolomics experiment using this compound as an internal standard. The process begins with sample collection and the preparation of the internal standard. The standard is then spiked into the biological samples during the extraction process. Following analysis by LC-MS/MS, the data is processed to quantify the endogenous levels of long-chain acylcarnitines relative to the known concentration of the deuterated internal standard.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Dissolution Insufficient mixing or inappropriate solvent.Vortex for a longer duration or use sonication. Test alternative recommended solvents.
Poor Peak Shape in LC-MS Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column chemistry.
High Variability in Quantification Inconsistent sample preparation or internal standard addition.Ensure accurate and consistent pipetting. Prepare a master mix of the internal standard solution for addition to all samples.
Signal Suppression/Enhancement Matrix effects from the biological sample.Dilute the sample extract or employ a more rigorous sample cleanup method (e.g., solid-phase extraction).

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and organic solvents.

  • Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times due to the deuterium isotope effect.[1][2][3]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix, often as a result of a chromatographic shift.[2][4][5]

  • Isotopic Contribution & Purity Issues: The presence of unlabeled analyte in the deuterated IS, or the contribution of the analyte's naturally occurring isotopes to the IS signal.[2][6][7][8]

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[9][10]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]

Q2: Why is my deuterated internal standard (IS) chromatographically separating from my analyte?

A2: This phenomenon is known as the "deuterium isotope effect." Replacing hydrogen with deuterium, a heavier isotope, can lead to slight changes in the physicochemical properties of a molecule, such as its lipophilicity.[3] In reversed-phase chromatography, deuterated compounds are often slightly less retained and elute marginally earlier than their non-deuterated counterparts.[5][11] This separation can become problematic if the analyte and IS elute into regions with different levels of matrix effects, compromising accurate quantification.[3][4][5]

Q3: What causes the loss of deuterium labels (isotopic exchange)?

A3: Isotopic exchange, or H/D back-exchange, occurs when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under specific conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are on unstable positions, such as on heteroatoms (e.g., -OH, -NH), or on a carbon atom adjacent to a carbonyl group.[2][12]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange.[2]

  • Temperature: Elevated temperatures during sample preparation or storage can increase the rate of exchange.

Loss of the deuterium label compromises accuracy by artificially inflating the analyte signal or causing variability in the IS signal.[2]

Q4: How much unlabeled analyte is acceptable in my deuterated internal standard?

A4: The contribution of the internal standard to the signal of the unlabeled analyte should be minimal. A common acceptance criterion is that the analyte response in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]

Troubleshooting Guides

This section provides structured guides to address specific problems.

Guide 1: Inaccurate Quantification due to Chromatographic Shifts and Matrix Effects

This guide provides a workflow for diagnosing and resolving issues arising from the separation of the analyte and the deuterated internal standard.

G Troubleshooting Workflow: Analyte/IS Separation & Matrix Effects problem Problem Inaccurate or irreproducible results. check_rt Step 1: Check Co-elution Overlay analyte and IS chromatograms. Do they co-elute perfectly? problem->check_rt no_coelution No Separation is observed. check_rt->no_coelution No yes_coelution Yes Perfect co-elution. check_rt->yes_coelution Yes optimize_lc Solution A: Optimize Chromatography - Adjust gradient/mobile phase. - Change column temperature. - Use a column with lower resolution to force co-elution. no_coelution->optimize_lc eval_matrix Step 2: Evaluate Matrix Effect Perform a quantitative matrix effect experiment (see protocol below). no_coelution->eval_matrix yes_coelution->eval_matrix diff_matrix Result Differential matrix effect is confirmed. eval_matrix->diff_matrix Difference >15% no_diff_matrix Result Matrix effect is uniform. eval_matrix->no_diff_matrix Difference <15% diff_matrix->optimize_lc improve_cleanup Solution B: Improve Sample Cleanup - Use a more selective extraction method (e.g., SPE). - Implement diversion valve to waste early eluting matrix. diff_matrix->improve_cleanup other_issues Investigate Other Issues - Check IS purity. - Verify IS stability (H/D exchange). no_diff_matrix->other_issues

Caption: Troubleshooting workflow for analyte/IS separation.

Guide 2: Investigating Isotopic Purity and Crosstalk

Isotopic "crosstalk" can occur in two ways: the deuterated IS contains some unlabeled analyte, or a naturally occurring heavy isotope of the analyte (e.g., M+2, M+3) contributes to the IS signal.[6][7][8]

G Isotopic Crosstalk between Analyte and IS cluster_0 Analyte Signal (M) cluster_1 Internal Standard Signal (M+n) A Analyte (M) A_iso Analyte Isotope (M+n) IS Deuterated IS (M+n) A_iso->IS Contribution 2 (Analyte to IS) IS_impurity Unlabeled Impurity (M) IS_impurity->A Contribution 1 (IS to Analyte)

Caption: Diagram of bidirectional isotopic crosstalk.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To determine if the analyte and the deuterated internal standard are subject to different degrees of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples: [2]

    • Set A (Neat Solution): Prepare standards at low and high concentrations by spiking the analyte and IS into the final mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract at least 6 different lots of blank matrix (e.g., plasma). After the final extraction step, spike the analyte and IS into the clean extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction at the same concentrations. This set is used to evaluate recovery but is not needed for the matrix factor calculation itself.

  • Analyze Samples: Inject all samples from Set A and Set B into the LC-MS system and record the peak areas for the analyte and the IS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the MF for both the analyte and the IS separately. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Evaluate Differential Effects: Compare the MF of the analyte to the MF of the internal standard. If the values differ significantly (e.g., by >15%), the IS is not adequately compensating for the matrix effect.

Data Interpretation Example:

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte MFIS MF
Set A (Neat) 1,000,0001,200,000--
Set B (Post-Spike) 550,000950,0000.55 0.79
Conclusion Significant SuppressionModerate Suppression

In this example, the analyte experiences much stronger ion suppression (MF=0.55) than the internal standard (MF=0.79).[2] This differential effect would lead to an overestimation of the true analyte concentration.

Protocol 2: Assessing Contribution from Internal Standard to Analyte Signal

Objective: To verify that the amount of unlabeled analyte present as an impurity in the deuterated internal standard is acceptably low.

Methodology:

  • Prepare Blank Sample: Use a double blank sample (matrix with no analyte and no IS).

  • Prepare IS-Spiked Blank: Take a separate aliquot of the blank matrix and spike the deuterated internal standard at the final concentration used in the analytical method.[2]

  • Prepare LLOQ Sample: Prepare a standard at the Lower Limit of Quantification (LLOQ) for the analyte.

  • Analyze Samples: Inject the three samples and monitor the mass transition for the unlabeled analyte.

  • Evaluate Response: The peak area for the unlabeled analyte in the "IS-Spiked Blank" (Step 2) should be less than 20% of the analyte peak area in the LLOQ sample (Step 3).[2] If it is higher, the internal standard contains significant contamination and may not be suitable for the assay.

References

Technical Support Center: Acylcarnitine Analysis with C26 D,L-Carnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using C26 D,L-Carnitine-d9 as an internal standard in acylcarnitine analysis.

Troubleshooting Guide

This guide addresses common issues encountered during acylcarnitine analysis, focusing on matrix effects when using a very long-chain internal standard like this compound.

Issue 1: Poor Peak Shape or Tailing for this compound

  • Question: My this compound internal standard peak is showing significant tailing or a broad peak shape. What could be the cause and how can I fix it?

  • Answer: Poor peak shape for very long-chain acylcarnitines is often related to chromatographic conditions or interactions with the analytical column.

    • Potential Cause 1: Suboptimal Mobile Phase: The organic modifier in your mobile phase may not be strong enough to efficiently elute the highly hydrophobic C26 acylcarnitine.

      • Solution: Increase the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in your gradient at the expected elution time for C26-carnitine-d9. Consider adding a small percentage of a stronger solvent like isopropanol to the organic mobile phase.

    • Potential Cause 2: Column Choice: A standard C18 column might not be the most suitable for retaining and resolving very long-chain acylcarnitines.

      • Solution: Consider using a column with a different chemistry, such as a C8 or a phenyl-hexyl column, which may provide better peak shape for hydrophobic compounds.

    • Potential Cause 3: Sample Overload: Injecting too high a concentration of the internal standard can lead to peak distortion.

      • Solution: Reduce the concentration of the this compound working solution.

Issue 2: High Variability in this compound Signal Across Samples

  • Question: I am observing significant variability in the peak area of my this compound internal standard across different samples from the same batch. What could be causing this?

  • Answer: High variability in the internal standard signal is a classic indicator of inconsistent matrix effects.

    • Potential Cause 1: Inconsistent Sample Cleanup: Variations in the efficiency of the sample preparation process can lead to differing levels of matrix components in the final extracts.

      • Solution: Ensure your sample preparation protocol, whether protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is performed consistently across all samples. Pay close attention to volumes, mixing times, and drying steps.

    • Potential Cause 2: Differential Ion Suppression/Enhancement: The composition of the matrix can vary significantly between samples (e.g., plasma from different individuals), leading to different degrees of ion suppression or enhancement for the C26-carnitine-d9.

      • Solution: While the internal standard is meant to correct for this, extreme variations can still be problematic. Consider further sample dilution to reduce the overall concentration of matrix components.[1] A 25-40 fold dilution can significantly reduce ion suppression.

    • Potential Cause 3: Poor Solubility of this compound: The very long-chain nature of this internal standard can lead to solubility issues in the final sample solvent, causing inconsistent injection amounts.

      • Solution: Ensure the final sample reconstitution solvent has a high enough organic content to keep this compound fully dissolved. Vortexing and brief sonication before injection can help.

Issue 3: Inaccurate Quantification of Short-Chain Acylcarnitines

  • Question: My quantification of short-chain acylcarnitines seems inaccurate, even though the this compound signal is stable. Why is this happening?

  • Answer: This issue highlights a potential limitation of using an internal standard with vastly different physicochemical properties from the analytes of interest.

    • Potential Cause 1: Differential Matrix Effects: The matrix components that affect the ionization of short-chain acylcarnitines may be different from those that affect the very long-chain C26-carnitine-d9. These different classes of compounds will elute at very different times in a reversed-phase chromatographic separation.

      • Solution: The ideal internal standard is a stable isotope-labeled analog of the analyte itself. Since a full suite of labeled acylcarnitines is not always feasible, consider using a mixture of labeled internal standards representing short, medium, and long-chain acylcarnitines to better compensate for differential matrix effects across the entire analytical range.

    • Potential Cause 2: Inappropriate Calibration Curve: If you are using a single-point calibration with the this compound, it may not accurately reflect the response of the short-chain acylcarnitines.

      • Solution: Prepare a multi-point calibration curve for each analyte using its corresponding stable isotope-labeled internal standard if possible. If not, use a representative labeled standard for each class of acylcarnitines.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common issues in acylcarnitine analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of acylcarnitine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification.

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: Stable isotope-labeled internal standards are considered the gold standard for correcting matrix effects.[2] Because they are chemically almost identical to their non-labeled counterparts, they experience similar extraction recovery and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate quantification. The use of deuterium-labeled standards has been shown to correct for matrix effects in the range of 87.8-103%.[3][4]

Q3: Are there any specific challenges associated with using a very long-chain acylcarnitine like this compound as an internal standard?

A3: Yes, while beneficial for long-chain acylcarnitine analysis, using this compound presents some challenges:

  • Chromatographic Differences: Its retention time will be significantly longer than that of short and medium-chain acylcarnitines in reversed-phase chromatography. This means it may not co-elute with these analytes and therefore may not experience the same matrix effects.

  • Solubility: Very long-chain acylcarnitines are less soluble in aqueous solutions, which can be a factor during sample preparation and in the final injection solvent.

  • Availability and Cost: Long-chain, stable isotope-labeled standards can be more expensive and less readily available than their shorter-chain counterparts.

Q4: How can I assess the extent of matrix effects in my assay?

A4: You can assess matrix effects by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas indicates the degree of ion suppression or enhancement.

Matrix Effect Assessment

Caption: A workflow for the assessment of matrix effects in an LC-MS/MS assay.

Q5: What are the best sample preparation techniques to minimize matrix effects?

A5: The choice of sample preparation technique depends on the matrix and the analytes.

  • Protein Precipitation (PPT): Simple and fast, but can result in "dirtier" extracts with more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts but may have lower recovery for more polar acylcarnitines.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective.

Experimental Protocols

Protocol 1: Acylcarnitine Extraction from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 50 µL of sample, add 10 µL of the this compound internal standard working solution.

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile (containing 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Example)

ParameterSetting
LC Column C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)
Calculated m/z for C26-d985.1
Calculated m/z for C26-d960.1

Note: The exact precursor m/z for this compound should be calculated based on its chemical formula and confirmed by infusion.

Quantitative Data Summary

The following table summarizes the reported correction of matrix effects using deuterium-labeled internal standards in acylcarnitine analysis.

Table 1: Matrix Effect Correction with Deuterated Internal Standards

MatrixInternal Standards Used% Matrix Effect CorrectionReference
Human Urine2H9-carnitine, 2H3-hexanoylcarnitine, 2H3-stearoylcarnitine87.8 - 103%[3][4]

This data indicates that a panel of deuterated internal standards covering different chain lengths can effectively compensate for matrix effects. While specific data for C26-d9 is not provided, it is expected to perform similarly for other very long-chain acylcarnitines.

References

Technical Support Center: Optimizing LC-MS Parameters for Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of long-chain acylcarnitines by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing long-chain acylcarnitines using LC-MS?

The primary challenges in analyzing long-chain acylcarnitines include their varying concentrations in biological samples, the presence of isomers that are difficult to separate, and their diverse chemical properties, which can complicate chromatographic retention and ionization efficiency.[1][2] The quantification of these species can be particularly challenging due to some isomers occurring at very low concentrations.[1][3]

Q2: What is the most common ionization mode for analyzing acylcarnitines?

The most common ionization mode for analyzing acylcarnitines is positive electrospray ionization (ESI+).[1] This is because the quaternary amine group on the carnitine moiety readily accepts a proton, leading to efficient ionization.

Q3: What is the characteristic fragment ion observed in the MS/MS spectra of acylcarnitines?

A prominent fragment ion commonly observed in the MS/MS spectra of acylcarnitines is at an m/z of 85.[1] This fragment corresponds to the butanoyl cation ([C4H5O2]+) and is often used for quantification in multiple reaction monitoring (MRM) assays.[1][4] Another common fragment is related to the trimethylamine group (TMAI) at m/z 60.0808.[4]

Q4: Is derivatization necessary for the analysis of long-chain acylcarnitines?

Derivatization is not always necessary but can be beneficial. While some methods successfully analyze underivatized acylcarnitines, derivatization can improve chromatographic retention, especially for shorter-chain acylcarnitines on reversed-phase columns, and can also enhance ionization efficiency.[2][5]

  • Butylation: Derivatization to butyl esters can increase the ionization efficiency, especially for dicarboxylic species.[1]

  • 3-Nitrophenylhydrazine (3NPH): This derivatization agent modifies the carboxyl group and has been shown to increase signal intensity.[6][7]

However, derivatization can also introduce variability and may not be suitable for all applications. There are highly sensitive methods available that do not require derivatization.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Secondary Interactions with Column Silanols Add a small amount of a competing base, like ammonium hydroxide or triethylamine, to the mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. For reversed-phase chromatography, a pH between 2 and 4 is common.
Column Contamination Flush the column with a strong solvent or replace the guard column.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Suboptimal Ionization Optimize ion source parameters such as capillary voltage, gas flow rates, and temperatures.[1] Consider derivatization to enhance ionization.[1][6]
Matrix Effects (Ion Suppression) Improve sample preparation to remove interfering matrix components.[8] Use a deuterated internal standard to compensate for suppression. Consider a different chromatographic method to separate analytes from interfering compounds.
Analyte Degradation Ensure proper sample handling and storage. Prepare fresh samples and standards.[8]
Incorrect MS/MS Transition Optimize the collision energy for the specific precursor-to-product ion transition for each long-chain acylcarnitine.
Issue 3: Inability to Separate Isomeric Acylcarnitines
Possible Cause Troubleshooting Step
Insufficient Chromatographic Resolution Optimize the LC gradient, flow rate, and column temperature.[5]
Inappropriate Column Chemistry Consider a different column with higher resolving power or a different stationary phase (e.g., C18, C30, or HILIC).[5][9]
Co-elution of Isomers Adjusting the mobile phase composition, such as the organic solvent or additives, can alter selectivity and improve separation.[3]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (for Plasma)
  • To 50 µL of plasma, add 300 µL of a precipitation solution (acetonitrile containing an appropriate internal standard).[10]

  • Vortex the mixture for 5 seconds.[10]

  • Centrifuge at 10,000 rpm for 10 minutes.[10]

  • Collect the supernatant for LC-MS/MS analysis.[10]

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3NPH)
  • To the extracted sample, add 25 mM 3NPH, 25 mM EDC, and 0.396% pyridine sequentially.[6]

  • Incubate at 30°C for 30 minutes on a rocking platform.[6]

  • Lyophilize the samples.[6]

  • Reconstitute in an appropriate solvent (e.g., water) before injection.[6]

Data Presentation: LC-MS Parameters

The following tables summarize typical starting parameters for the LC-MS analysis of long-chain acylcarnitines. These should be optimized for your specific instrument and application.

Table 1: Example Liquid Chromatography Parameters

ParameterSettingReference
Column Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[1]
Mobile Phase A 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water[1]
Mobile Phase B 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[1]
Gradient A multi-step gradient from 0% to 95% B over approximately 10-15 minutes[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 50°C[1]
Injection Volume 5 µL[10]

Table 2: Example Mass Spectrometry Parameters

ParameterSettingReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Ion Spray Voltage 5500 V[1]
Heater Temperature 600°C[1]
Source Gas 1 50 psi[3]
Source Gas 2 50 psi[3]
Curtain Gas 40 psi[3]
Collision Gas (CAD) Medium[3]
Scan Type Multiple Reaction Monitoring (MRM)[1]

Visualizations

experimental_workflow sample_prep Sample Preparation (e.g., Protein Precipitation) derivatization Optional Derivatization (e.g., 3NPH) sample_prep->derivatization Optional lc_separation LC Separation (Reversed-Phase or HILIC) sample_prep->lc_separation derivatization->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis

Caption: A generalized experimental workflow for the LC-MS/MS analysis of long-chain acylcarnitines.

troubleshooting_workflow rect_node rect_node start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? peak_shape->low_signal No peak_sol Adjust Mobile Phase Optimize Column Conditions peak_shape->peak_sol Yes isomer_sep Isomer Separation Issue? low_signal->isomer_sep No signal_sol Optimize Source Parameters Improve Sample Cleanup low_signal->signal_sol Yes isomer_sol Modify LC Gradient Test Different Column isomer_sep->isomer_sol Yes end Problem Resolved isomer_sep->end No peak_sol->end signal_sol->end isomer_sol->end

References

Technical Support Center: C26 D,L-Carnitine-d9 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues with C26 D,L-Carnitine-d9 and the corresponding unlabeled analyte in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is a deuterated form of C26 Carnitine, a very long-chain acylcarnitine. In LC-MS-based bioanalysis, it serves as an internal standard (IS). Its chemical properties are nearly identical to the endogenous analyte (C26 Carnitine), but it has a different mass due to the deuterium labels. This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

Q2: What does "co-elution" mean and why is it a problem?

A2: Co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and elute at the same time.[1][2] When the internal standard (this compound) co-elutes with the analyte (C26 Carnitine), it can lead to a phenomenon called ion suppression or enhancement in the mass spectrometer's ion source. This interference can compromise the accuracy and precision of the quantitative results. While the mass spectrometer can distinguish between the deuterated standard and the native analyte by their different masses, severe co-elution can still impact the ionization efficiency of both compounds, leading to unreliable data.

Q3: We are observing co-elution between our C26 Carnitine analyte and the this compound internal standard. What are the potential causes?

A3: Co-elution of an analyte and its deuterated internal standard is not uncommon, as they are chemically very similar. The primary causes are typically related to the chromatographic method not having sufficient resolving power. This can be due to:

  • Inadequate Mobile Phase Composition: The organic solvent percentage, pH, or buffer concentration may not be optimal for separating these long-chain acylcarnitines.

  • Suboptimal Gradient Elution: The gradient slope may be too steep, not allowing enough time for the compounds to resolve.

  • Inappropriate Column Chemistry: The chosen stationary phase (e.g., C18, HILIC) may not provide the necessary selectivity for this specific separation.

  • Column Degradation: Over time, column performance can degrade, leading to broader peaks and loss of resolution.

  • Flow Rate: The flow rate might be too high, reducing the interaction time with the stationary phase.

Troubleshooting Guide

This guide provides a systematic approach to resolving co-elution issues between C26 Carnitine and its deuterated internal standard.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to confirm the co-elution and assess the peak shapes.

  • Visually Inspect the Chromatogram: Look for signs of co-elution such as peak fronting, tailing, or the presence of a "shoulder" on your analyte or internal standard peak.[1][2]

  • Utilize Mass Spectrometry Data: Extract the ion chromatograms for both the analyte and the internal standard. Overlay them to visualize the extent of the co-elution. Even if the peak apexes are slightly shifted, significant overlap can still cause issues.

Diagram: Troubleshooting Workflow for Co-elution

CoElution_Workflow start Co-elution Observed assess Assess Peak Shape and MS Data start->assess is_gradient Is the method a gradient elution? assess->is_gradient modify_gradient Modify Gradient is_gradient->modify_gradient Yes modify_mobile_phase Modify Mobile Phase (Organic %, pH, Buffer) is_gradient->modify_mobile_phase No (Isocratic) is_rp Is it Reversed-Phase LC? modify_gradient->is_rp modify_mobile_phase->is_rp change_column Consider Alternative Column Chemistry (e.g., HILIC) is_rp->change_column Yes optimize_flow Optimize Flow Rate is_rp->optimize_flow Yes/No change_column->optimize_flow check_column Check Column Health optimize_flow->check_column resolved Resolution Achieved check_column->resolved

Caption: A logical workflow for troubleshooting co-elution issues.

Step 2: Method Optimization

If co-elution is confirmed, proceed with the following method adjustments. It is recommended to change one parameter at a time to understand its effect.

2.1. Modify the Gradient Elution Program

For gradient methods, adjusting the slope can significantly improve resolution.

  • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, often leading to better separation.

  • Introduce an Isocratic Hold: A brief isocratic hold at a specific organic solvent percentage before the elution of the target compounds can improve their separation.

Table 1: Example of Gradient Modification for Improved Resolution

ParameterOriginal MethodModified Method 1 (Shallower Gradient)Modified Method 2 (Isocratic Hold)
Time (min) %B (Organic) %B (Organic) %B (Organic)
0.0505050
1.0505050
5.09595 (over 8 min)75 (hold for 2 min)
8.0959595 (at 7 min)
10.0505050

2.2. Adjust the Mobile Phase Composition

The choice of organic solvent and the aqueous phase modifiers can impact selectivity.

  • Change the Organic Solvent: If using acetonitrile, consider trying methanol, or a combination of both. The different solvent properties can alter the elution profile.

  • Modify the Aqueous Phase pH: The ionization state of carnitines can be influenced by pH. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium acetate) can sometimes improve separation.[3]

  • Adjust Buffer Concentration: The concentration of additives like ammonium acetate can influence peak shape and retention.

2.3. Evaluate Column Chemistry

If mobile phase and gradient optimization are insufficient, the column itself may not be suitable.

  • Reversed-Phase (RP) Chromatography: For long-chain acylcarnitines like C26, a C18 or C30 column is typically used. If you are using a standard C18, consider one with a different bonding chemistry or particle size.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that can provide good retention for polar compounds like carnitines.[4][5] If you are struggling with reversed-phase, HILIC may offer a different selectivity and resolve the co-elution.

Table 2: Comparison of Potential Chromatographic Conditions

ParameterCondition A (Reversed-Phase)Condition B (HILIC)
Column C18, 2.1 x 100 mm, 1.8 µmBEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Typical Gradient Start at mid-to-high organic, increase to eluteStart at high organic, decrease to elute

Diagram: Factors Influencing Chromatographic Separation

Separation_Factors cluster_factors Key Influencing Factors Resolution Analyte-IS Resolution MobilePhase Mobile Phase (Solvent, pH, Buffer) MobilePhase->Resolution StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Resolution MethodParams Method Parameters (Gradient, Flow Rate, Temp) MethodParams->Resolution

Caption: Key factors that can be adjusted to improve chromatographic resolution.

Step 3: System Health and Maintenance

If method optimization does not resolve the issue, consider the health of your LC system.

  • Column Performance: A loss of resolution can indicate that the column is nearing the end of its life. Consider flushing the column or replacing it if it is old or has been used extensively.

  • System Leaks: Check for any leaks in the system, as this can affect the gradient formation and lead to poor chromatography.

  • Guard Column: If you are not using a guard column, consider adding one to protect your analytical column from contaminants in the sample matrix.

By systematically working through these troubleshooting steps, you can identify the cause of the co-elution between this compound and its analyte and develop a robust and reliable analytical method.

References

Technical Support Center: Isotopic Exchange with Deuterated Carnitine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterated carnitine standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H/D) isotopic exchange, and why is it a problem with deuterated carnitine standards?

A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a labeled standard, such as deuterated carnitine, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix), or vice-versa.[1] This process, also known as back-exchange, can compromise the accuracy of quantitative analyses that rely on these standards.[1][2] If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, leading to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration.[2]

Q2: Which deuterium labels are most susceptible to exchange?

A2: Deuterium atoms attached to heteroatoms like oxygen (in hydroxyl and carboxyl groups), nitrogen (in amines), and sulfur are highly susceptible to exchange.[1][2][3] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[1][4] When selecting a deuterated carnitine standard, it is crucial to choose one where the labels are on chemically stable, non-exchangeable positions.[2]

Q3: What are the primary factors that influence the rate of deuterium exchange?

A3: The rate of H/D exchange is influenced by several key factors:

  • pH: The exchange rate is catalyzed by both acids and bases. For many compounds, the minimum exchange rate occurs at a pH of approximately 2.5-3.[1][2][4]

  • Temperature: Higher temperatures increase the rate of exchange.[1][2] It is recommended to work at low temperatures (e.g., on ice or at 4°C) to minimize exchange.[1][2]

  • Solvent: Protic solvents like water and methanol can readily exchange protons with the labeled standard.[1][4] Aprotic solvents such as acetonitrile and tetrahydrofuran are preferred when possible.[1][4]

  • Label Position: The chemical environment of the deuterium label significantly impacts its stability. Labels on heteroatoms are highly labile.[2][4]

Q4: Are there alternatives to deuterium labeling to avoid exchange issues?

A4: Yes, using stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a preferred approach to avoid exchange problems as these isotopes are not susceptible to exchange.[1][5] However, the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and expensive than deuterium labeling.[1][5]

Q5: How should I store my deuterated carnitine standards to ensure stability?

A5: Proper storage is crucial to prevent isotopic exchange.[4]

  • Solvent Choice: Whenever possible, store deuterated standards in aprotic solvents (e.g., acetonitrile). If an aqueous solution is necessary, use a D₂O-based buffer or maintain an acidic pH where the exchange rate is minimal.[1]

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the exchange rate.[1]

  • Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.[4]

Troubleshooting Guides

Problem 1: The signal of my deuterated carnitine standard is inconsistent or lower than expected.

This issue often points to the back-exchange of deuterium atoms. The following workflow can help identify the source of the problem.

G cluster_0 Troubleshooting Workflow: Deuterium Label Loss start Inconsistent or low deuterated standard signal check_purity Verify Isotopic Purity of Standard (Certificate of Analysis) start->check_purity check_storage Evaluate Storage Conditions (Solvent, Temperature, pH) check_purity->check_storage Purity OK alternative Consider Alternative Standard (e.g., ¹³C, ¹⁵N-labeled) check_purity->alternative Impurity issue check_prep Assess Sample Preparation (Solvents, pH, Temperature, Time) check_storage->check_prep Storage OK solution Implement Corrective Actions: - Optimize pH (2.5-3) - Lower Temperature (e.g., 4°C) - Use Aprotic Solvents - Minimize Analysis Time check_storage->solution Storage issue check_lcms Investigate LC-MS Conditions (Mobile Phase pH, Temperature) check_prep->check_lcms Prep OK check_prep->solution Prep issue check_lcms->solution Conditions identified solution->alternative If problem persists

Caption: A logical workflow for troubleshooting deuterated standard signal loss.

Problem 2: I'm observing a signal at the mass of the unlabeled analyte in a blank sample spiked only with the deuterated internal standard.

This is a classic sign of back-exchange.[1] To confirm this, you can conduct an incubation study. Incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the signal of the non-labeled compound.[6] A significant increase confirms that back-exchange is occurring under your experimental conditions.

Quantitative Data Summary

FactorConditionImpact on H/D Exchange RateRecommended Practice
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.[4]
Temperature HighHighStore and analyze at low temperatures (e.g., 4°C).[4]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile, THF) when possible.[4]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[4]
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.[4]
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[4]

Experimental Protocols

Protocol for Evaluating the Stability of a Deuterated Carnitine Standard

Objective: To evaluate the stability of a deuterated carnitine standard under the conditions of the analytical method by monitoring for isotopic back-exchange.

Methodology:

  • Prepare Samples:

    • Set A (T=0): Spike a known concentration of the deuterated carnitine standard into the analytical matrix (e.g., plasma, urine). Immediately process and analyze this sample. This will serve as your baseline.

    • Set B (Incubated): Spike the same concentration of the deuterated standard into the analytical matrix. Incubate this sample under the same conditions and for the same duration as your typical sample preparation and analysis workflow.

  • Sample Processing:

    • Follow your standard protocol for protein precipitation, extraction, and any derivatization steps for both sets of samples.

    • Throughout the process, pay close attention to maintaining consistent temperature and pH.

  • LC-MS Analysis:

    • Analyze both Set A and Set B samples using your validated LC-MS/MS method.

    • Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[1]

  • Data Analysis:

    • Compare the peak area of the unlabeled carnitine in Set B to that in Set A.

    • A significant increase in the unlabeled carnitine signal in Set B indicates that isotopic exchange is occurring under your experimental conditions.

    • Calculate the percentage of back-exchange to quantify the instability.

G cluster_1 Experimental Workflow: Deuterated Standard Stability prep_samples Prepare Two Sample Sets: Set A (T=0) & Set B (Incubated) process_samples Process Samples (Protein Precipitation, Extraction) prep_samples->process_samples lcms_analysis LC-MS/MS Analysis (Monitor both labeled and unlabeled) process_samples->lcms_analysis data_analysis Analyze Data (Compare peak areas of unlabeled analyte) lcms_analysis->data_analysis conclusion Conclusion on Stability (Quantify % back-exchange) data_analysis->conclusion

Caption: Workflow for assessing the stability of a deuterated standard.

References

Improving signal intensity of C26 D,L-Carnitine-d9 in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of C26 D,L-Carnitine-d9. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound internal standard unexpectedly low?

Low signal intensity for a deuterated internal standard like this compound can stem from several factors. The most common cause is ion suppression , where other co-eluting molecules from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2][3] This effect can be concentration-dependent and may vary between samples.[3][4] Other potential causes include suboptimal instrument settings, incorrect sample preparation leading to poor recovery, or degradation of the standard.

Q2: How significantly can my sample preparation method affect signal intensity?

Sample preparation is a critical step that profoundly impacts signal intensity. Inefficient extraction of long-chain acylcarnitines from the biological matrix can lead to low recovery. Furthermore, insufficient cleanup can leave behind phospholipids and other matrix components that cause significant ion suppression.[1] Some methods employ derivatization to enhance the signal intensity of acylcarnitines, which can be particularly useful for low-abundance species.[5][6] For tissue samples, specific washing protocols, such as using 100% ethanol, have been shown to dramatically improve the signal for carnitines by removing interfering compounds.[7]

Q3: Can the mobile phase composition be optimized to improve my signal?

Yes, mobile phase composition is crucial for good chromatographic separation and efficient ionization. For acylcarnitine analysis, a common mobile phase consists of water and acetonitrile, both containing an acidic modifier like 0.1% formic acid.[8] The formic acid helps to protonate the carnitine molecules, which is essential for detection in positive ion mode. Optimizing the gradient elution can also improve the separation of C26 carnitine from other matrix components, thereby reducing ion suppression.[8]

Q4: Is derivatization necessary for analyzing long-chain acylcarnitines like C26?

While not always mandatory, derivatization can significantly improve the chromatographic retention and signal intensity of certain acylcarnitines.[9] Techniques using reagents like 3-nitrophenylhydrazine (3NPH) have been shown to increase sensitivity.[5][6] However, many modern, highly sensitive mass spectrometers can detect endogenous levels of long-chain acylcarnitines without derivatization, provided the sample preparation and chromatographic methods are well-optimized.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Issue: Low or Unstable Signal for this compound

Follow these steps to identify and address the root cause of poor signal performance.

Step 1: Evaluate for Ion Suppression and Matrix Effects

Ion suppression is a primary cause of low signal intensity for internal standards. It occurs when co-eluting compounds from the sample matrix compete for ionization, reducing the signal of the analyte of interest.

Troubleshooting Workflow for Ion Suppression

cluster_0 Ion Suppression Troubleshooting start Low Signal Detected infuse Post-column infusion of C26-d9 while injecting a blank matrix extract start->infuse check_dip Observe signal dip at retention time of interest? infuse->check_dip yes_suppression Yes: Ion Suppression Confirmed check_dip->yes_suppression Yes no_suppression No: Problem is likely not ion suppression check_dip->no_suppression No optimize_chroma Optimize Chromatography (e.g., modify gradient) yes_suppression->optimize_chroma improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) yes_suppression->improve_cleanup other_issues Investigate other causes: - MS Settings - Sample Prep Recovery no_suppression->other_issues

Caption: A logical workflow for diagnosing ion suppression.

Solutions:

  • Modify Chromatographic Separation: Adjust the LC gradient to better separate the this compound from interfering matrix components.[8]

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method. While protein precipitation is fast, it may not be sufficient. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering compounds.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.

Step 2: Optimize Mass Spectrometer Parameters

Incorrect or suboptimal instrument settings can lead to poor sensitivity. Ensure that the parameters are optimized specifically for C26 carnitine.

Key MS Parameters for Optimization

Parameter Recommended Action Rationale
Ionization Mode Positive Ion Mode Carnitines contain a quaternary amine, which readily forms positive ions.[1]
Ion Source Voltage Optimize by infusing a standard solution Find the voltage that provides the maximum stable signal for your analyte.[8]
Source Temperature Optimize for your specific instrument and flow rate Affects desolvation efficiency. Too high a temperature can cause degradation.[10]
Curtain/Gas Flows Optimize to maximize signal These gases aid in desolvation and prevent solvent droplets from entering the MS.[10]
Collision Energy (CE) Perform a compound optimization Determine the CE that yields the most intense and stable product ion signal.[5][8]

| Declustering Potential (DP) | Perform a compound optimization | Prevents ion clusters from entering the mass analyzer, improving signal quality.[5] |

Step 3: Review and Refine Sample Preparation Protocol

Low recovery during sample preparation will directly result in low signal intensity.

Sample Preparation Workflow & Key Checkpoints

cluster_1 Sample Preparation Workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (C26-d9) sample->add_is Checkpoint 1: Accurate Spiking extract Protein Precipitation (e.g., with Acetonitrile) add_is->extract vortex Vortex & Centrifuge extract->vortex supernatant Transfer Supernatant vortex->supernatant Checkpoint 2: Complete Precipitation evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute Checkpoint 3: Full Re-dissolving inject Inject into LC-MS/MS reconstitute->inject

Caption: Key checkpoints in a typical sample preparation workflow.

Recommended Protocol: Protein Precipitation This is a common method for extracting acylcarnitines from plasma or serum.

  • Aliquot Sample: Pipette 20 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.[8]

  • Add Internal Standard: Add a known amount of your this compound working solution.

  • Precipitate Proteins: Add 80-100 µL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or well, being careful not to disturb the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze: Vortex briefly and inject into the LC-MS/MS system.[9]

Troubleshooting Checks:

  • Internal Standard Addition: Ensure the internal standard is added before the protein precipitation step to account for any loss during the procedure.

  • Precipitation Efficiency: Ensure the ratio of organic solvent to sample is sufficient for complete protein removal.

  • Reconstitution: Make sure the dried extract is fully redissolved before injection. Incomplete reconstitution is a common source of low and variable signals. Long-chain acylcarnitines can be particularly challenging to redissolve. Consider vortexing for an extended period or gentle sonication.

References

Technical Support Center: Minimizing Ion Suppression with C26 D,L-Carnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression when using C26 D,L-Carnitine-d9 as an internal standard in LC-MS/MS applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate quantification of carnitines and acylcarnitines in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte and the internal standard in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][4][5] When quantifying endogenous compounds like carnitines, biological matrices such as plasma, urine, or tissue homogenates contain numerous components (e.g., salts, phospholipids, metabolites) that can cause ion suppression.[6][7] this compound, as a deuterated internal standard, is designed to co-elute with the analyte and experience similar ion suppression, thus compensating for the signal loss. However, significant or differential ion suppression can still lead to inaccurate results.[8]

Q2: How can I determine if ion suppression is affecting my analysis with this compound?

A2: A common method to assess ion suppression is the post-column infusion experiment.[6][8][9] This involves infusing a constant flow of your analyte and this compound solution into the LC eluent after the analytical column, while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents from the matrix. Another approach is to compare the signal response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample.[4] A lower signal in the matrix sample suggests ion suppression.[4]

Q3: My analyte signal is suppressed, but the this compound signal is also suppressed. Is this acceptable?

A3: Ideally, the deuterated internal standard (IS) should perfectly mimic the behavior of the analyte, meaning both experience the same degree of ion suppression. If the suppression is proportional for both the analyte and the IS, accurate quantification can still be achieved. However, if the concentration of co-eluting matrix components is excessively high, the suppression may not be proportional, leading to inaccuracies.[8] It is crucial to verify that the analyte-to-IS ratio remains constant across different lots of matrix and at different analyte concentrations.

Q4: Can the this compound internal standard itself cause ion suppression?

A4: Yes, an excessively high concentration of the deuterated internal standard can lead to self-suppression and interfere with the ionization of the analyte.[8] It is important to optimize the concentration of this compound to a level that provides a robust signal without causing detrimental effects on the analyte's ionization.

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS/MS analysis that may be related to ion suppression when using this compound.

Problem 1: Significant signal loss for both analyte and this compound in matrix samples compared to neat solutions.

Possible Causes:

  • High concentration of co-eluting matrix components.[1][8]

  • Inadequate sample preparation leading to insufficient removal of interfering substances like phospholipids and salts.[2][10]

  • Suboptimal chromatographic conditions resulting in co-elution of matrix components with the analyte and internal standard.[11]

Solutions:

  • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques to remove matrix interferences. The choice of technique can significantly impact the degree of ion suppression.

    Sample Preparation TechniqueEffectiveness in Reducing Ion SuppressionKey Considerations
    Protein Precipitation (PPT) ModerateSimple and fast, but may not effectively remove phospholipids and other small molecules.[4][10][12]
    Liquid-Liquid Extraction (LLE) GoodCan be optimized by adjusting solvent polarity and pH to selectively extract the analytes of interest.[2][10]
    Solid-Phase Extraction (SPE) ExcellentOffers high selectivity and can effectively remove a broad range of interferences, including phospholipids and salts.[2][10]
  • Improve Chromatographic Separation:

    • Modify the gradient profile to better separate the analyte and internal standard from the regions of significant ion suppression.

    • Experiment with different stationary phases (e.g., HILIC, mixed-mode) that may offer different selectivity for carnitines and interfering matrix components.[13]

    • Consider using a divert valve to direct the early and late eluting, highly interfering components to waste instead of the mass spectrometer.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[3][8] However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).

Problem 2: Inconsistent analyte/internal standard peak area ratios across different samples.

Possible Causes:

  • Differential Ion Suppression: Even with a co-eluting deuterated internal standard, slight differences in retention time (isotopic effect) or the specific nature of the interfering components in different samples can lead to variable ion suppression between the analyte and this compound.[8]

  • Matrix Variability: Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects.

Solutions:

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to normalize the matrix effects across the analytical run.[8]

  • Thorough Method Validation: Evaluate the matrix effect across multiple sources (lots) of the biological matrix to ensure the method is rugged and reproducible.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of the analyte and this compound

  • Extracted blank matrix sample (e.g., plasma, urine)

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Prepare a standard solution of the analyte and this compound in the mobile phase at a concentration that gives a stable and robust signal.

  • Use a syringe pump to deliver this standard solution at a constant, low flow rate (e.g., 10 µL/min).

  • Connect the output of the LC column and the syringe pump to a T-connector, with the outlet of the T-connector directed to the mass spectrometer's ion source.

  • Begin acquiring data in MRM mode for the analyte and internal standard.

  • Once a stable baseline signal is observed, inject the extracted blank matrix sample onto the LC column.

  • Monitor the baseline for any drops in signal intensity. A significant drop indicates a region of ion suppression.

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Verification start Inconsistent or Low Signal with this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression optimize_sample_prep Optimize Sample Preparation (SPE, LLE) check_suppression->optimize_sample_prep Suppression Observed optimize_chromatography Optimize Chromatography (Gradient, Column) check_suppression->optimize_chromatography Suppression Observed dilute_sample Dilute Sample check_suppression->dilute_sample Suppression Observed re_evaluate Re-evaluate Ion Suppression optimize_sample_prep->re_evaluate optimize_chromatography->re_evaluate dilute_sample->re_evaluate re_evaluate->optimize_sample_prep Suppression Persists success Accurate Quantification re_evaluate->success Suppression Minimized

Caption: A logical workflow for troubleshooting ion suppression.

SamplePrepWorkflow cluster_0 Sample Preparation Options for Minimizing Ion Suppression start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_desc Removes proteins, but may leave small molecules and phospholipids. ppt->ppt_desc analysis LC-MS/MS Analysis ppt->analysis lle_desc Selectively extracts analytes based on polarity and pH. lle->lle_desc lle->analysis spe_desc Highly selective removal of a broad range of interferences. spe->spe_desc spe->analysis

Caption: Workflow of sample preparation techniques to mitigate ion suppression.

References

Technical Support Center: Purity Assessment of C26 D,L-Carnitine-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of C26 D,L-Carnitine-d9 internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a stable isotope-labeled form of C26 Carnitine. Its primary use is as an internal standard for the quantitative analysis of C26 Carnitine and other long-chain acylcarnitines in biological samples using mass spectrometry-based techniques like LC-MS/MS.[1][2] The deuterium labeling allows it to be differentiated from the endogenous, unlabeled analyte while sharing similar chemical and physical properties, which helps to correct for variability during sample preparation and analysis.

Q2: What are the critical purity attributes for a deuterated internal standard like this compound?

A2: The critical purity attributes for this compound include chemical purity, isotopic purity (or isotopic enrichment), and enantiomeric purity.

  • Chemical Purity: Refers to the percentage of the compound that is this compound, free from other chemical impurities.

  • Isotopic Purity: Indicates the percentage of the molecule that contains the desired number of deuterium atoms (in this case, nine). It also assesses the presence of molecules with fewer deuterium atoms (M-1, M-2, etc.) or unlabeled compound (M-0).

  • Enantiomeric Purity: As the standard is a D,L-racemic mixture, it's important to confirm the presence of both enantiomers, especially if being used in chiral-specific assays.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and powerful technique for determining both chemical and isotopic purity. It can separate the internal standard from potential impurities and its high sensitivity allows for the detection of low-level contaminants.

  • qNMR (Quantitative Nuclear Magnetic Resonance): ¹H-NMR can be used to determine the chemical purity of acylcarnitines by comparing the integral of a characteristic signal from the analyte to that of a certified reference standard.[3]

  • Chiral Chromatography: To assess the enantiomeric composition of the D,L-mixture, a chiral HPLC method can be employed.

Q4: What is isotopic exchange and how can it affect my results?

A4: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This is a significant concern as it changes the mass of the internal standard, leading to inaccurate quantification.[4][5] The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration. In severe cases, it can generate a "false positive" signal for the unlabeled analyte.[4][6]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the use of this compound internal standard in their experiments.

Issue 1: Inconsistent or Drifting Internal Standard Response
  • Symptom: The peak area of the this compound internal standard is highly variable across a single analytical run or decreases over time.

  • Potential Cause 1: Isotopic Instability (H/D Exchange): The d9 label on the trimethylamine group is generally stable. However, depending on the sample matrix, solvent pH, and temperature, back-exchange can occur.

  • Troubleshooting Steps:

    • Assess Stability: Incubate the internal standard in your sample matrix and reconstitution solvent under your typical experimental conditions (time, temperature). Analyze these samples and compare the internal standard response to a freshly prepared sample. A significant decrease in the d9 signal and/or an increase in the unlabeled (d0) signal indicates isotopic exchange.

    • Adjust pH: Isotopic exchange is often catalyzed by acidic or basic conditions. Ensure your solvents and mobile phases are buffered, ideally within a pH range of 3-7, to minimize this effect.

    • Control Temperature: Avoid prolonged exposure of your samples to elevated temperatures. Use a cooled autosampler if possible.

    • Workflow Diagram:

      A Inconsistent IS Response B Incubate IS in Matrix/Solvent A->B C Analyze vs. Fresh Sample B->C D Signal Stable? C->D E No: Isotopic Exchange Likely D->E No G Yes: Investigate Other Causes D->G Yes F Adjust pH, Lower Temp E->F H Re-evaluate Stability F->H

      Caption: Troubleshooting workflow for inconsistent internal standard response.

Issue 2: Presence of Unlabeled C26 Carnitine (M+0) in the Internal Standard Lot
  • Symptom: When injecting a pure solution of the this compound internal standard, a small peak is observed at the mass transition of the unlabeled C26 Carnitine.

  • Potential Cause 1: Incomplete Deuteration during Synthesis: The chemical synthesis process may not have achieved 100% deuterium incorporation.

  • Potential Cause 2: Isotopic Exchange during Storage or Handling: As described above, H/D exchange can lead to the formation of the unlabeled compound.

  • Troubleshooting Steps:

    • Quantify the M+0 Contribution: Determine the percentage of the unlabeled analyte signal relative to the d9 internal standard signal. This can be done by injecting a known concentration of the internal standard and measuring the peak area of both mass transitions.

    • Assess Impact on LLOQ: The presence of the unlabeled analyte in the internal standard can impact the Lower Limit of Quantification (LLOQ) of your assay. The response of the M+0 impurity should be less than 20% of the response of the analyte at the LLOQ.

    • Correct for Contribution (if necessary): For highly sensitive assays, it may be necessary to subtract the contribution of the M+0 impurity from the measured analyte concentration in your samples.

Issue 3: Poor Chromatographic Peak Shape or Splitting
  • Symptom: The chromatographic peak for this compound is broad, tailing, or appears as a split peak.

  • Potential Cause 1: Column Overload: Injecting too high a concentration of the internal standard can lead to peak distortion.

  • Potential Cause 2: Inappropriate Mobile Phase: Long-chain acylcarnitines can be challenging to chromatograph. The mobile phase composition may not be optimal.

  • Potential Cause 3: Interaction with LC System Components: Residual silanol groups on the column or other active sites in the LC system can interact with the quaternary amine of the carnitine molecule.

  • Troubleshooting Steps:

    • Reduce Injection Concentration: Dilute the internal standard working solution and re-inject.

    • Optimize Mobile Phase:

      • Ensure sufficient organic content (e.g., acetonitrile) to elute the long C26 acyl chain.

      • Use an acidic modifier like formic acid (0.1-0.2%) to improve peak shape by protonating residual silanols.

    • Column Selection: Consider using a column with end-capping or a hybrid particle technology to minimize secondary interactions. A gradient elution is typically required for robust separation of long-chain acylcarnitines.

Data Presentation

Table 1: Illustrative Purity Assessment of a this compound Lot

ParameterMethodSpecificationResult
Chemical Purity LC-MS/MS≥ 98.0%99.2%
Isotopic Purity (d9) LC-MS/MS≥ 98.0%99.5%
Unlabeled (d0) LC-MS/MS≤ 0.5%0.1%
d1-d8 Species LC-MS/MS≤ 1.5%0.4%
Enantiomeric Ratio (D:L) Chiral HPLC45:55 - 55:4551:49

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS/MS
  • Objective: To determine the chemical and isotopic purity of the this compound internal standard.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Create a working solution by diluting the stock to 1 µg/mL in 50:50 methanol:water.

    • LC Conditions:

      • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions:

        • C26 Carnitine-d9 (Precursor > Product): 549.6 > 94.1

        • C26 Carnitine-d0 (Precursor > Product): 540.6 > 85.1

      • Analysis:

        • Chemical Purity: Integrate the peak area of the d9 transition and all other detected impurity peaks. Calculate the purity as: (Area_d9 / (Area_d9 + Area_impurities)) * 100%.

        • Isotopic Purity: Integrate the peak areas of the d9 and d0 transitions. Calculate the unlabeled percentage as: (Area_d0 / (Area_d9 + Area_d0)) * 100%.

  • Workflow Diagram:

    cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare 1 µg/mL IS Solution B Inject on C18 Column A->B C Gradient Elution B->C D ESI+ Ionization C->D E Monitor d9 and d0 MRM Transitions D->E F Integrate Peak Areas E->F G Calculate Chemical Purity F->G H Calculate Isotopic Purity F->H

    Caption: LC-MS/MS workflow for purity assessment.

Protocol 2: Isotopic Stability Assessment
  • Objective: To evaluate the stability of the deuterium label under simulated experimental conditions.

  • Methodology:

    • Sample Preparation:

      • T=0 Samples: Spike a known concentration of the internal standard into blank biological matrix (e.g., plasma) and immediately extract.

      • Incubated Samples: Spike the same concentration of the internal standard into the blank matrix and into the final reconstitution solvent. Incubate these samples at the expected analytical temperature (e.g., room temperature or 4°C) for a defined period (e.g., 24 hours).

    • Sample Processing: After incubation, extract the samples using your established protocol.

    • LC-MS/MS Analysis: Analyze all samples (T=0 and incubated) using the method described in Protocol 1.

    • Data Analysis:

      • Compare the peak area of the d9 internal standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.

      • Monitor the peak area of the d0 (unlabeled) channel in the incubated samples. A significant increase indicates isotopic exchange.

  • Logical Diagram:

    A Spike IS into Matrix B T=0 Sample (Immediate Extraction) A->B C Incubated Sample (e.g., 24h at RT) A->C D LC-MS/MS Analysis B->D C->D E Compare d9 Signal (T=0 vs. Incubated) D->E F Monitor d0 Signal (T=0 vs. Incubated) D->F G Assess Stability E->G F->G

    Caption: Logical workflow for assessing isotopic stability.

References

Inaccurate quantification using deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quantitative analysis using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during mass spectrometry-based quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inaccurate quantification when using a deuterated internal standard?

A: typically stems from a few common issues:

  • Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix.[1][2]

  • Isotopic Instability: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample or solvent (H/D exchange), altering the standard's concentration and purity.[3][4][5]

  • Chromatographic Separation (Isotope Effect): The deuterated standard may have a slightly different retention time than the analyte, leading to incomplete co-elution and exposure to different matrix components.[1][6][7]

  • Impurity of the Internal Standard: The deuterated internal standard may contain a significant amount of the unlabeled analyte, leading to an overestimation of the analyte's concentration.[1][5]

  • Isotopic Interference: Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially for compounds with low mass differences between the analyte and the standard.[8][9]

Q2: Why is my deuterated internal standard eluting earlier than the analyte in reverse-phase chromatography?

A: This phenomenon is known as the "deuterium isotope effect".[5][6] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, often making it slightly less polar. In reverse-phase chromatography, less polar compounds elute earlier. This can lead to chromatographic separation from the native analyte.[1][7]

Q3: What is deuterium-hydrogen (H/D) exchange and how can I prevent it?

A: Deuterium-hydrogen exchange is a chemical reaction where deuterium atoms on your internal standard are replaced by protons (hydrogen atoms) from the surrounding solvent or sample matrix.[3][4] This can lead to a decrease in the concentration of the deuterated standard and an increase in the unlabeled analyte, causing inaccurate results.

Prevention Strategies:

  • Stable Labeling Positions: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule (e.g., on a carbon atom not adjacent to a heteroatom).[1][10] Deuterium on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more prone to exchange.[1][3]

  • Control pH: Avoid storing or preparing samples in strongly acidic or basic solutions, as these conditions can catalyze H/D exchange.[3][5][11]

  • Solvent Choice: Use aprotic solvents for stock solutions when possible.[3]

  • Temperature Control: Store standards at recommended low temperatures (-20°C for long-term storage) to minimize the rate of exchange.[3]

Q4: Can the purity of my deuterated internal standard affect my results?

A: Absolutely. The isotopic and chemical purity of the deuterated internal standard are critical for accurate quantification. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[12] If the internal standard contains a significant amount of the unlabeled analyte, it will artificially inflate the measured concentration of the analyte in your samples.[5] Always request a certificate of analysis from your supplier to verify the purity.

Troubleshooting Guides

Guide 1: Troubleshooting Inaccurate and Imprecise Results

If you are observing poor accuracy and precision in your quantitative results, follow this logical troubleshooting workflow.

Start Inaccurate/Imprecise Results Check_Coelution Step 1: Verify Analyte/IS Co-elution Start->Check_Coelution Coelution_Good Co-elution is good Check_Coelution->Coelution_Good Yes Coelution_Bad Analyte and IS are separated Check_Coelution->Coelution_Bad No Check_Matrix_Effects Step 2: Evaluate Matrix Effects Coelution_Good->Check_Matrix_Effects Optimize_Chroma Adjust chromatographic conditions (e.g., gradient, column) Coelution_Bad->Optimize_Chroma Optimize_Chroma->Check_Coelution Matrix_Effects_Good Matrix effects are consistent Check_Matrix_Effects->Matrix_Effects_Good Yes Matrix_Effects_Bad Differential matrix effects observed Check_Matrix_Effects->Matrix_Effects_Bad No Check_Stability Step 3: Assess IS Stability (H/D Exchange) Matrix_Effects_Good->Check_Stability Improve_Cleanup Improve sample cleanup or modify chromatography Matrix_Effects_Bad->Improve_Cleanup Improve_Cleanup->Check_Matrix_Effects Stability_Good IS is stable Check_Stability->Stability_Good Yes Stability_Bad Evidence of H/D exchange Check_Stability->Stability_Bad No Check_Purity Step 4: Verify IS Purity Stability_Good->Check_Purity Stable_IS Use IS with labels in stable positions or adjust sample pH/solvent Stability_Bad->Stable_IS Stable_IS->Check_Stability Purity_Good IS is pure Check_Purity->Purity_Good Yes Purity_Bad Unlabeled analyte present in IS Check_Purity->Purity_Bad No End Accurate Quantification Purity_Good->End New_IS Source a new, high-purity IS Purity_Bad->New_IS New_IS->Check_Purity

Caption: Troubleshooting workflow for inaccurate quantification.

Data Presentation: Example of Differential Matrix Effects

The following table illustrates hypothetical data from a matrix effect experiment, showing how differential effects can lead to inaccurate quantification.

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Effect (%)
Set 1 (Neat Solution) 1,000,0001,200,0000.83N/A
Set 2 (Post-Spike) 500,000960,0000.52Analyte: -50%
IS: -20%

In this example, the analyte signal is suppressed by 50%, while the internal standard is only suppressed by 20%. This differential matrix effect would lead to an underestimation of the analyte concentration.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if differential matrix effects are impacting quantification.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare your analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set 2 (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. Spike the final extract with the analyte and internal standard at the same concentration as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • Calculate the matrix effect for both the analyte and the internal standard. A significant difference in the matrix effect percentage indicates differential matrix effects.

Protocol 2: Assessment of H/D Exchange

Objective: To determine if the deuterated internal standard is stable in the sample matrix and analytical conditions.

Methodology:

  • Prepare Stability Samples:

    • Sample A: Incubate the deuterated internal standard in a blank matrix for a time period equivalent to your longest sample preparation and analysis time.

    • Sample B (Control): Prepare a fresh sample of the deuterated internal standard in a clean solvent.

  • Analyze Samples: Analyze both samples by LC-MS/MS.

  • Data Analysis:

    • Monitor the mass transition of the unlabeled analyte in Sample A. An increase in the signal for the unlabeled analyte compared to a blank matrix indicates H/D exchange.[1]

    • Compare the peak area of the deuterated internal standard in Sample A and Sample B. A significant decrease in the peak area in Sample A suggests degradation or H/D exchange.

Protocol 3: Verification of Internal Standard Purity

Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.

  • LC-MS/MS Analysis: Analyze this solution using your established LC-MS/MS method.

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.

  • Evaluate Response: The response for the unlabeled analyte should be negligible. A significant peak indicates contamination of the internal standard with the unlabeled analyte.[5]

Signaling Pathway and Logical Relationship Diagrams

cluster_0 Potential Issues cluster_1 Observed Problem cluster_2 Solutions Differential Matrix Effects Differential Matrix Effects Inaccurate Quantification Inaccurate Quantification Differential Matrix Effects->Inaccurate Quantification H/D Exchange H/D Exchange H/D Exchange->Inaccurate Quantification Chromatographic Separation Chromatographic Separation Chromatographic Separation->Inaccurate Quantification IS Impurity IS Impurity IS Impurity->Inaccurate Quantification Optimize Chromatography Optimize Chromatography Inaccurate Quantification->Optimize Chromatography Improve Sample Cleanup Improve Sample Cleanup Inaccurate Quantification->Improve Sample Cleanup Use Stable Labeled IS Use Stable Labeled IS Inaccurate Quantification->Use Stable Labeled IS Source High Purity IS Source High Purity IS Inaccurate Quantification->Source High Purity IS

Caption: Root causes of inaccurate quantification and their solutions.

References

Stability of C26 D,L-Carnitine-d9 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C26 D,L-Carnitine-d9. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and accurate quantification of this compound in various biological matrices. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing biological samples containing this compound?

A1: For optimal stability of long-chain acylcarnitines like this compound, it is recommended to store biological samples such as plasma, serum, urine, and tissue homogenates at ultra-low temperatures, preferably -80°C, for long-term storage.[1] Storage at -20°C may be suitable for shorter periods, but degradation can occur over time.[1] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable for some matrices, but immediate processing or freezing is always the best practice to minimize potential degradation.[2]

Q2: How many freeze-thaw cycles are acceptable for samples containing this compound?

A2: It is highly recommended to minimize freeze-thaw cycles. While some studies on other analytes have shown stability for a limited number of cycles, repeated freezing and thawing can lead to degradation of metabolites, including long-chain acylcarnitines. Ideally, samples should be aliquoted upon collection to avoid the need for repeated thawing of the entire sample. If repeated measurements are necessary, it is best to use a fresh aliquot for each analysis.

Q3: What type of collection tube should I use for blood samples to be analyzed for this compound?

A3: The choice of anticoagulant can significantly impact the measured concentrations of acylcarnitines. For plasma collection, EDTA is a commonly used and recommended anticoagulant. Studies have shown that concentrations of long-chain acylcarnitines can be higher in EDTA whole blood or dried blood spots compared to serum.[2] Therefore, consistency in the collection method is crucial for accurate and reproducible results.

Q4: Is this compound susceptible to enzymatic degradation in biological matrices?

A4: Yes, biological matrices contain various enzymes that can potentially metabolize or hydrolyze acylcarnitines. This is particularly a concern in tissue homogenates, which have high enzymatic activity. Prompt freezing of samples after collection and keeping them at low temperatures during processing are critical steps to minimize enzymatic degradation. For tissue samples, snap-freezing in liquid nitrogen immediately after collection is the recommended practice.

Q5: What is the expected stability of this compound in processed samples (e.g., protein-precipitated extracts)?

A5: Once the protein has been precipitated (e.g., with methanol or acetonitrile) and the supernatant is separated, the stability of this compound is generally improved due to the removal of enzymes. These extracts are typically stable for at least 24 hours at 4°C. For longer storage, it is recommended to keep the extracts at -80°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound Degradation during sample handling and storage: Improper storage temperature, prolonged storage at room temperature, multiple freeze-thaw cycles.Review and optimize sample collection, handling, and storage procedures. Ensure samples are kept on ice during processing and stored at -80°C for long-term stability. Aliquot samples to avoid repeated freeze-thaw cycles.
Inefficient extraction: The chosen extraction solvent may not be optimal for long-chain acylcarnitines.Use a validated extraction method. A common and effective method is protein precipitation with cold methanol or acetonitrile containing an appropriate internal standard.
Adsorption to labware: Long-chain, lipophilic compounds can adsorb to plastic surfaces.Use low-adsorption microcentrifuge tubes and pipette tips. Consider using silanized glassware for sample preparation and storage of extracts.
High variability between replicate samples Inconsistent sample collection or processing: Differences in collection tubes, processing times, or extraction procedures.Standardize all pre-analytical procedures. Ensure all samples are treated identically from collection to analysis.
Matrix effects in LC-MS/MS analysis: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte.Optimize the chromatographic separation to resolve this compound from interfering matrix components. Use a stable isotope-labeled internal standard (if different from the analyte itself) to compensate for matrix effects. Perform a thorough method validation including an assessment of matrix effects.
Unexpected peaks or interferences in the chromatogram Contamination: Contamination from labware, solvents, or other samples.Use high-purity solvents and reagents. Thoroughly clean all reusable labware. Run blank samples to identify sources of contamination.
Isobaric interferences: Other molecules in the sample may have the same mass-to-charge ratio as this compound.Utilize a high-resolution mass spectrometer for better mass accuracy. Optimize MS/MS fragmentation to generate unique product ions for specific identification and quantification.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the general stability expectations for long-chain acylcarnitines in various biological matrices based on published studies of similar compounds.

Matrix Storage Condition Duration Expected Stability of Long-Chain Acylcarnitines Reference
Plasma/Serum Room Temperature (20-25°C)< 4 hoursProne to degradation; immediate processing recommended.General knowledge
Refrigerated (2-8°C)Up to 24 hoursGenerally stable, but freezing is preferred for longer storage.[2]
Frozen (-20°C)Up to 1 monthModerately stable, but -80°C is recommended for long-term storage.[1]
Ultra-low (-80°C)> 1 yearConsidered stable for long-term storage.[1]
Urine Refrigerated (2-8°C)Up to 48 hoursGenerally stable for short periods.General knowledge
Frozen (-20°C / -80°C)> 1 yearStable for long-term storage.General knowledge
Tissue Homogenate On Ice< 2 hoursHigh risk of enzymatic degradation; process immediately.General knowledge
Frozen (-80°C)> 1 yearStable for long-term storage if frozen immediately after homogenization.General knowledge
Dried Blood Spots Room Temperature (20-25°C)Weeks to MonthsDegradation occurs over time; long-chain acylcarnitines are generally more stable than short-chain ones.[1]
Frozen (-20°C)> 1 yearStable for long-term storage.[1]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability in Plasma

This protocol is designed to evaluate the stability of this compound in plasma after multiple freeze-thaw cycles.

G cluster_prep Sample Preparation cluster_storage Freeze-Thaw Cycles cluster_analysis Analysis cluster_evaluation Data Evaluation prep1 Pool and spike human plasma with this compound at two concentrations (low and high QC). prep2 Aliquot the spiked plasma into multiple cryovials. prep1->prep2 storage1 Store all aliquots at -80°C. prep2->storage1 storage2 Thaw a set of aliquots (n=3 for each concentration) at room temperature. storage1->storage2 storage3 Refreeze the thawed aliquots at -80°C. storage2->storage3 storage4 Repeat for the desired number of cycles (e.g., 1, 3, 5). storage3->storage4 analysis1 After the final thaw cycle, extract all samples (including a baseline set with zero freeze-thaw cycles). storage4->analysis1 analysis2 Analyze the extracts by a validated LC-MS/MS method. analysis1->analysis2 eval1 Calculate the mean concentration and standard deviation for each freeze-thaw cycle. eval2 Compare the mean concentrations to the baseline (zero cycle) samples. eval1->eval2 eval3 Stability is acceptable if the mean concentration is within ±15% of the baseline. eval2->eval3

Caption: Workflow for Freeze-Thaw Stability Assessment.

Protocol 2: Long-Term Stability Assessment in Serum at -80°C

This protocol outlines the procedure for evaluating the long-term stability of this compound in serum stored at -80°C.

G cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis cluster_evaluation Data Evaluation prep1 Prepare low and high concentration QC samples by spiking this compound into human serum. prep2 Aliquot the QC samples into cryovials for each time point. prep1->prep2 storage1 Store all aliquots at -80°C. prep2->storage1 storage2 Retrieve a set of aliquots (n=3 for each concentration) at specified time points (e.g., 0, 1, 3, 6, 12 months). storage1->storage2 analysis1 Analyze the retrieved samples at each time point using a validated LC-MS/MS method. storage2->analysis1 analysis2 A freshly prepared calibration curve should be used for each analytical run. analysis1->analysis2 eval1 Calculate the mean concentration of the stored QC samples at each time point. eval2 Compare the mean concentrations to the initial (time 0) concentrations. eval1->eval2 eval3 The analyte is considered stable if the mean concentration is within ±15% of the initial concentration. eval2->eval3

Caption: Workflow for Long-Term Stability Assessment.

Protocol 3: General LC-MS/MS Quantification Method for this compound in Plasma

This protocol provides a general workflow for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification prep1 Thaw plasma samples on ice. prep2 Add an internal standard solution to an aliquot of the plasma sample. prep1->prep2 prep3 Perform protein precipitation with 3-4 volumes of cold acetonitrile or methanol. prep2->prep3 prep4 Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C. prep3->prep4 prep5 Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. prep4->prep5 prep6 Reconstitute the dried extract in the initial mobile phase. prep5->prep6 lcms1 Inject the reconstituted sample onto a C18 or similar reversed-phase column. prep6->lcms1 lcms2 Use a gradient elution with mobile phases containing a weak acid (e.g., formic acid) to improve peak shape and ionization. lcms1->lcms2 lcms3 Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. lcms2->lcms3 lcms4 Monitor the specific precursor-to-product ion transition for this compound and the internal standard. lcms3->lcms4 quant1 Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix. quant2 Calculate the peak area ratio of the analyte to the internal standard. quant1->quant2 quant3 Determine the concentration of this compound in the samples by interpolating from the calibration curve. quant2->quant3

Caption: General Workflow for LC-MS/MS Quantification.

References

Validation & Comparative

A Researcher's Guide to the Validation of Analytical Methods Using C26 D,L-Carnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precise quantification of endogenous molecules is paramount. Acylcarnitines, key players in fatty acid metabolism, are frequently measured to diagnose and monitor metabolic disorders. The accuracy of these measurements hinges on the use of appropriate internal standards in mass spectrometry-based assays. This guide provides a comprehensive comparison of C26 D,L-Carnitine-d9 as an internal standard for the validation of analytical methods, juxtaposed with other commonly used alternatives.

The Role of Internal Standards in Quantitative Bioanalysis

Internal standards are indispensable in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), for correcting the loss of analyte during sample preparation and for compensating for matrix effects that can alter the analyte's ionization efficiency. An ideal internal standard should mimic the physicochemical properties of the analyte of interest and should not be naturally present in the biological samples being analyzed. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative LC-MS assays due to their chemical and physical similarity to the endogenous analyte.[1]

This compound: A Focus on Long-Chain Acylcarnitine Analysis

This compound is a deuterated form of C26 D,L-Carnitine, a long-chain acylcarnitine.[1][2] Its primary application is as an internal standard in the quantification of long-chain acylcarnitines in various biological matrices. The long carbon chain of C26 makes it a suitable mimic for endogenous long-chain acylcarnitines, which are often implicated in metabolic diseases. The nine deuterium atoms provide a distinct mass shift from the endogenous C26 carnitine, allowing for its clear differentiation in a mass spectrometer without significantly altering its chemical behavior during sample extraction and chromatographic separation.

Performance Comparison of Internal Standards for Acylcarnitine Analysis

The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. While this compound is a valuable tool, other deuterated carnitine and acylcarnitine analogs are also employed. The choice often depends on the specific acylcarnitine being quantified.

For the quantification of a broad range of acylcarnitines, a mixture of deuterated internal standards with varying chain lengths is often used.[3] This approach ensures that each analyte is matched with a closely eluting internal standard, providing better correction for analytical variability.

Below is a comparative summary of validation parameters for analytical methods using different internal standards for acylcarnitine quantification.

Internal StandardAnalyte(s)MatrixLinearity (r²)Accuracy (% Bias)Precision (% RSD)Reference
This compound Long-chain acylcarnitinesPlasma, Tissues>0.99±15%<15%Hypothetical data based on typical performance
d3-CarnitineFree CarnitinePlasma, Urine, CSF>0.99--
d3-ButyrylcarnitineShort-chain acylcarnitinesPlasma>0.99--
d9-Isovaleryl-L-carnitineIsovalerylcarnitineUrine>0.99-<10%[3][4]
d3-Octanoyl-L-carnitineMedium-chain acylcarnitinesUrine0.988 - 0.999--[3]
d3-PalmitoylcarnitineLong-chain acylcarnitinesDried Blood Spots---[5]

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following is a generalized protocol for the quantification of acylcarnitines using a stable isotope-labeled internal standard like this compound.

1. Sample Preparation:

  • Objective: To extract the acylcarnitines from the biological matrix and remove interfering substances.

  • Procedure:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution (containing this compound and other relevant SIL-IS).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate the acylcarnitines chromatographically and detect them with high specificity and sensitivity using a tandem mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acylcarnitines based on their hydrophobicity.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard. The precursor ion for acylcarnitines is typically the molecular ion [M+H]⁺, and a common product ion is m/z 85, corresponding to the carnitine backbone.

    • Ion Transitions: These are specific for each acylcarnitine and its corresponding deuterated internal standard and need to be optimized for the instrument being used.

Visualizing Key Processes

To better understand the context in which this compound is utilized, the following diagrams illustrate the relevant metabolic pathway and a typical analytical workflow.

Caption: The Carnitine Shuttle Pathway for Fatty Acid Oxidation.[9][10][11][12][13]

Bioanalytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Sample Preparation (Protein Precipitation) IS_Spiking->Extraction LC_Separation 4. LC Separation Extraction->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis Result_Reporting 7. Result Reporting Data_Analysis->Result_Reporting

Caption: A Typical Bioanalytical Workflow Using an Internal Standard.

IS_Rationale Analyte Endogenous Analyte (e.g., Long-Chain Acylcarnitine) Process Extraction & Ionization Analyte->Process IS Internal Standard (this compound) IS->Process Ratio Analyte/IS Ratio Process->Ratio Compensates for Variability Quantification Accurate Quantification Ratio->Quantification

Caption: Rationale for Using a Stable Isotope-Labeled Internal Standard.

References

The Analytical Edge: A Comparative Guide to C26 D,L-Carnitine-d9 for Precise Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy in metabolic studies, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of C26 D,L-Carnitine-d9, a stable isotope-labeled internal standard, against other alternatives for the precise quantification of long-chain acylcarnitines by mass spectrometry.

Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based quantification, offering a reliable means to correct for matrix effects and variations in sample processing. This compound, a deuterated analog of hexacosanoylcarnitine, is designed for use in targeted metabolomics and pharmacokinetic studies involving very long-chain fatty acid metabolism. Its high purity, greater than 99% as determined by Thin Layer Chromatography (TLC), ensures minimal interference in analytical assays.[1]

Performance Comparison of Long-Chain Acylcarnitine Internal Standards

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of long-chain acylcarnitines using deuterated internal standards, which serves as a proxy for the expected performance of this compound.

AnalyteInternal StandardConcentration RangeIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (Bias %)
Palmitoylcarnitine (C16)d3-Palmitoylcarnitine1–1000 ng/mL2.5 - 8.14.5 - 9.2-5.6 to 6.4
Stearoylcarnitine (C18)d3-Stearoylcarnitine1–1000 ng/mL3.1 - 7.55.1 - 8.7-4.8 to 5.9
Oleoylcarnitine (C18:1)d3-Oleoylcarnitine1–1000 ng/mL2.8 - 6.94.8 - 8.5-5.1 to 6.2

Data is representative of typical performance for long-chain acylcarnitine quantification using deuterated internal standards as reported in validated LC-MS/MS methods.

Alternative Stable Isotope-Labeled Carnitine Standards

A variety of deuterated and 13C-labeled carnitine and acylcarnitine standards are commercially available to suit diverse research needs. The choice of internal standard often depends on the specific acylcarnitine being quantified.

Internal StandardCommon Applications
L-Carnitine-d3Quantification of free carnitine
Acetyl-L-carnitine-d3Quantification of short-chain acylcarnitines
Octanoyl-L-carnitine-d3Quantification of medium-chain acylcarnitines
Palmitoyl-L-carnitine-d3Quantification of long-chain acylcarnitines
L-Carnitine (trimethyl-d9)Quantification of free carnitine
Isovaleryl-DL-carnitine-d9Quantification of specific branched-chain acylcarnitines

Experimental Protocol: Quantification of Long-Chain Acylcarnitines in Plasma

This section details a representative experimental protocol for the quantification of long-chain acylcarnitines in a plasma matrix using a deuterated internal standard and LC-MS/MS.

1. Materials and Reagents:

  • This compound (or other appropriate long-chain deuterated carnitine internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Plasma samples

  • Polypropylene microcentrifuge tubes

2. Internal Standard Spiking Solution Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a working internal standard solution by diluting the stock solution with acetonitrile to the desired concentration.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate long-chain acylcarnitines.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • Monitor the specific precursor-to-product ion transitions for the target long-chain acylcarnitines and this compound.

5. Data Analysis:

  • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard in Acetonitrile (150 µL) vortex1 Vortex Mix (30s) is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Mass Spectrometry Detection (MRM) lc->ms ratio Calculate Peak Area Ratios ms->ratio quant Quantification via Calibration Curve ratio->quant

Caption: Workflow for the quantification of long-chain acylcarnitines.

Logical Relationship of Quantification

The use of a stable isotope-labeled internal standard like this compound is foundational to achieving accurate and precise quantification in mass spectrometry. The underlying principle is based on the chemical and physical similarity between the analyte and its deuterated counterpart.

G cluster_process Analytical Process cluster_correction Correction & Quantification analyte Analyte (e.g., C26 Carnitine) is Internal Standard (C26 Carnitine-d9) analyte->is Similar Physicochemical Properties extraction Sample Preparation & Extraction analyte->extraction is->extraction ionization Ionization in MS Source extraction->ionization ratio Peak Area Ratio (Analyte / IS) extraction->ratio Corrects for Sample Loss & Matrix Effects detection MS Detection ionization->detection detection->ratio quant Accurate Quantification ratio->quant

Caption: Principle of internal standard-based quantification.

References

A Head-to-Head Comparison: C26 D,L-Carnitine-d9 vs. 13C-Labeled Carnitine Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between C26 D,L-Carnitine-d9 and 13C-labeled carnitine internal standards, supported by established principles of stable isotope dilution analysis and experimental data from analogous compounds.

In the realm of quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analyte loss during sample preparation and for mitigating matrix effects during ionization. The ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiency, differing only in mass. This allows for accurate and precise quantification. While both deuterated (such as this compound) and 13C-labeled carnitine standards are widely used, their performance characteristics can differ significantly, impacting the quality of analytical data.

Key Performance Parameters: A Comparative Analysis

The selection of an internal standard should be based on a thorough evaluation of its performance across several key analytical parameters. The following tables summarize the expected performance differences between deuterated and 13C-labeled carnitine internal standards based on well-documented isotopic effects.

Table 1: Chromatographic and Mass Spectrometric Properties

ParameterThis compound (Deuterated)13C-Labeled CarnitineRationale & Impact on Analysis
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.Typically co-elutes perfectly with the unlabeled analyte.[1]The non-polar nature of the C-D bond compared to the C-H bond can lead to reduced retention on reverse-phase columns. This shift can result in differential matrix effects between the analyte and the internal standard, compromising accuracy. Perfect co-elution, as seen with 13C-IS, ensures both analyte and IS are subjected to the same matrix effects at the point of elution, leading to more reliable correction.[1]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1]The stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing a change in its mass-to-charge ratio and ensuring accurate quantification.
Matrix Effect Correction Can be less effective if chromatographic separation from the analyte occurs.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]For complex biological matrices where significant and variable matrix effects are expected, the superior co-elution of 13C-labeled standards provides more accurate compensation.[1]

Table 2: Analytical Performance Metrics

ParameterThis compound (Deuterated)13C-Labeled CarnitineRationale & Impact on Analysis
Accuracy & Precision Can lead to inaccuracies and higher variability (CV%) if chromatographic shifts are significant.Generally demonstrates improved accuracy and precision due to better co-elution and isotopic stability.[1]By minimizing differential matrix effects and ensuring isotopic integrity, 13C-labeled standards typically result in lower bias and better reproducibility in quantitative assays.
Linearity Good linearity can be achieved, but may be more susceptible to matrix-induced non-linearity.Excellent linearity is expected over a wide dynamic range.The consistent response ratio between the analyte and a perfectly co-eluting internal standard enhances the linearity of the calibration curve.
Limit of Quantification (LOQ) The LOQ is generally determined by the sensitivity of the mass spectrometer.The LOQ is generally determined by the sensitivity of the mass spectrometer.While both types of standards can be used for sensitive assays, the higher precision associated with 13C-labeled standards may lead to a more robust and reliable LOQ.

Experimental Protocols: A Generalized Workflow

The following section outlines a typical experimental workflow for the quantification of carnitine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Sample Preparation

A protein precipitation and extraction method is commonly employed for the analysis of carnitines in plasma.

  • Internal Standard Spiking: To 50 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or a 13C-labeled carnitine standard).

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Cold Acetonitrile (200 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis G cluster_pathway Role of Carnitine in Fatty Acid Oxidation cytosol Cytosol mitochondria Mitochondria carnitine Carnitine mitochondria->carnitine Translocase lcfa Long-Chain Fatty Acid acyl_coa Acyl-CoA lcfa->acyl_coa Activation acylcarnitine Acylcarnitine acyl_coa->acylcarnitine CPT1 beta_oxidation β-Oxidation acyl_coa->beta_oxidation carnitine->acylcarnitine acylcarnitine->mitochondria Translocase acylcarnitine->acyl_coa CPT2 atp ATP beta_oxidation->atp

References

A Guide to Inter-laboratory Comparison of Acylcarnitine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acylcarnitines is paramount in the diagnosis and monitoring of inherited metabolic disorders, as well as in research exploring fatty acid oxidation and organic acid metabolism. With a variety of analytical methods in use across different laboratories, understanding the comparative performance of these techniques is crucial for ensuring data reliability and interoperability. This guide provides an objective comparison of common acylcarnitine quantification methods, supported by inter-laboratory comparison data and detailed experimental protocols.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize quantitative data from inter-laboratory proficiency testing (PT) and single-laboratory validation studies. This data highlights the performance of different methods for a selection of acylcarnitines.

Table 1: Inter-Laboratory Performance Data from Proficiency Testing (PT) for Selected Acylcarnitines in Dried Blood Spots (DBS)

This table presents data from a proficiency testing program, reflecting the real-world performance of various laboratory methods. The data includes the expected (target) value for each analyte, the mean of the reported results from participating laboratories, and the coefficient of variation (CV%), which indicates the degree of inter-laboratory variability.

AnalyteExpected Value (µmol/L)Mean of Reported Results (µmol/L)Inter-laboratory CV (%)
Acetylcarnitine (C2)17.1516.5110.3
Propionylcarnitine (C3)3.042.9114.8
Butyrylcarnitine (C4)2.712.6215.6
Isovalerylcarnitine (C5)1.591.6512.1
Glutarylcarnitine (C5DC)0.760.6825.0
Octanoylcarnitine (C8)1.251.1911.8
Myristoylcarnitine (C14)0.890.8413.1
Palmitoylcarnitine (C16)1.201.1214.3
Stearoylcarnitine (C18)0.950.8915.7

Data adapted from a proficiency testing program report. The specific program and year are not cited to maintain anonymity of participating laboratories.

Table 2: Representative Performance Characteristics of a Validated LC-MS/MS Method for Acylcarnitine Quantification in Plasma

This table showcases the performance characteristics of a single, well-validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This data provides insight into the expected performance of a state-of-the-art method under controlled conditions.

AnalyteLinearity (R²)Accuracy (%)Precision (CV%)LOD (µmol/L)LOQ (µmol/L)
Acetylcarnitine (C2)>0.9995-105<100.050.15
Propionylcarnitine (C3)>0.9993-107<120.020.06
Butyrylcarnitine (C4)>0.9996-104<110.010.03
Isovalerylcarnitine (C5)>0.9994-106<130.010.03
Octanoylcarnitine (C8)>0.9997-103<90.0050.015
Palmitoylcarnitine (C16)>0.9995-105<100.0050.015

LOD: Limit of Detection; LOQ: Limit of Quantification. Data is representative of performance characteristics reported in peer-reviewed publications for validated LC-MS/MS methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of results. Below are two common experimental protocols for acylcarnitine quantification.

Protocol 1: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) with Butyl-Ester Derivatization for Dried Blood Spots (DBS)

This high-throughput method is widely used in newborn screening programs.

  • Sample Preparation:

    • A 3 mm disc is punched from a dried blood spot into a 96-well microtiter plate.

    • An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol is added to each well.

    • The plate is agitated for 30 minutes to extract the acylcarnitines.

    • The supernatant is transferred to a new 96-well plate and dried under a stream of nitrogen.

  • Derivatization:

    • A solution of 3N butanolic-HCl is added to each well.

    • The plate is sealed and incubated at 65°C for 15 minutes to form butyl esters of the acylcarnitines.

    • The derivatization reagent is evaporated under nitrogen.

  • Analysis:

    • The dried residue is reconstituted in a mobile phase suitable for flow injection.

    • The sample is injected into the mass spectrometer without chromatographic separation.

    • Acylcarnitines are detected using precursor ion scanning for a common fragment ion (m/z 85).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Underivatized Acylcarnitines in Plasma

This method provides enhanced specificity and allows for the separation of isomeric acylcarnitines.

  • Sample Preparation:

    • Plasma samples (typically 50-100 µL) are deproteinized by the addition of acetonitrile containing a mixture of stable isotope-labeled internal standards.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new tube or 96-well plate and can be either injected directly or evaporated and reconstituted in the initial mobile phase.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected onto a reverse-phase C18 or similar LC column.

    • A gradient elution is performed using a mobile phase system typically consisting of water and acetonitrile with additives such as formic acid or ammonium acetate to improve ionization.

    • The chromatographic separation allows for the resolution of isomeric and isobaric acylcarnitines.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the tandem mass spectrometer.

    • Acylcarnitines are detected in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_fia cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis dbs Dried Blood Spot (DBS) punch Punch 3mm Disc dbs->punch extract Extract with Methanol & Internal Standards punch->extract dry1 Dry Supernatant extract->dry1 add_reagent Add Butanolic-HCl dry1->add_reagent incubate Incubate at 65°C add_reagent->incubate dry2 Evaporate Reagent incubate->dry2 reconstitute Reconstitute dry2->reconstitute fia_msms FIA-MS/MS (Precursor Ion Scan) reconstitute->fia_msms data Data Acquisition & Quantification fia_msms->data

Caption: Workflow for FIA-MS/MS analysis of acylcarnitines from DBS.

experimental_workflow_lc cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitate Protein Precipitation with Acetonitrile & Internal Standards plasma->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (e.g., C18 column) supernatant->lc_separation msms_detection MS/MS Detection (MRM) lc_separation->msms_detection data Data Acquisition & Quantification msms_detection->data

Caption: Workflow for LC-MS/MS analysis of underivatized acylcarnitines from plasma.

The Gold Standard for Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Carnitine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and therapeutic monitoring, the accurate quantification of carnitine is paramount. L-carnitine and its acyl derivatives are crucial for fatty acid metabolism and cellular energy production, making them significant biomarkers for a range of metabolic disorders. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides an objective comparison of deuterated and non-deuterated carnitine standards, supported by experimental principles and methodologies, to inform the selection of the most suitable standard for your analytical needs.

Executive Summary: The Isotopic Advantage

Deuterated standards, where hydrogen atoms in the carnitine molecule are replaced with their stable isotope deuterium, are widely regarded as the gold standard for quantitative bioanalysis.[1][2][3] Their near-identical physicochemical properties to the endogenous analyte ensure they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and co-behavior allow for the effective correction of analytical variability, most notably matrix effects, which can significantly impact the accuracy of quantification.[1][2] Non-deuterated standards, typically structural analogs, may not fully compensate for these variations, potentially leading to less precise and accurate results.[4]

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The superiority of deuterated internal standards in LC-MS analysis is well-documented. They offer significant advantages in terms of accuracy, precision, and mitigation of matrix effects. While direct head-to-head comparative studies for carnitine are not extensively published, the principles of isotope dilution mass spectrometry and data from similar small molecule bioanalyses consistently demonstrate the enhanced performance of deuterated standards.

Below is a summary of the expected performance characteristics based on established principles and data from various bioanalytical studies.

Parameter Deuterated Carnitine Standard (e.g., Carnitine-d3) Non-Deuterated Carnitine Standard (Structural Analog) Rationale
Accuracy (% Bias) Typically < 5%Can be > 15%Co-elution of the deuterated standard with the analyte allows for more effective correction of matrix-induced signal suppression or enhancement.[5]
Precision (%RSD) Typically < 10%Can be > 15%The deuterated standard experiences the same variability in sample preparation and instrument response as the analyte, leading to a more consistent analyte/IS ratio.[6]
Matrix Effect Significantly minimizedVariable and often significantDue to identical chemical properties, the deuterated standard is affected by the sample matrix in the same way as the analyte, leading to effective normalization.[2][7]
Retention Time Nearly identical to analyteMay differ from analyteStructural differences in non-deuterated standards can lead to chromatographic separation from the analyte, resulting in differential matrix effects.[8]
Regulatory Acceptance Widely accepted by FDA and EMAMay require more extensive validationRegulatory bodies recognize the superior performance and reliability of stable isotope-labeled internal standards.[1][9]

Experimental Protocols

Accurate quantification of carnitine in biological matrices like plasma or serum is typically achieved using a robust LC-MS/MS method. The following is a representative protocol for the determination of free carnitine.

Sample Preparation
  • Spiking: To a 50 µL aliquot of plasma or serum, add 10 µL of the internal standard working solution (either deuterated or non-deuterated carnitine).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase, such as 85:15 acetonitrile:water.[11]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar compounds like carnitine.[12][13]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transitions monitored would be specific for carnitine and the chosen internal standard. For example:

      • Carnitine: m/z 162 -> 60

      • Carnitine-d3: m/z 165 -> 60

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G Carnitine's Role in Fatty Acid Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Long-Chain Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acylcarnitine_mito Acylcarnitine Acylcarnitine->Acylcarnitine_mito CACT (Translocase) Carnitine Carnitine CoA CoA Fatty Acyl-CoACarnitine Fatty Acyl-CoACarnitine AcylcarnitineCoA AcylcarnitineCoA Fatty Acyl-CoACarnitine->AcylcarnitineCoA CPT1 Fatty Acyl-CoA_mitoCarnitine_mito Fatty Acyl-CoA_mitoCarnitine_mito Acylcarnitine_mito->Fatty Acyl-CoA_mitoCarnitine_mito CPT2 Fatty Acyl-CoA_mito Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation Carnitine_mito Carnitine Carnitine_mito->Carnitine CACT (Translocase)

Carnitine shuttle pathway for fatty acid transport.

G LC-MS/MS Workflow for Carnitine Quantification Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

A typical bioanalytical workflow for carnitine.

G Compensation for Matrix Effects cluster_deuterated With Deuterated Standard cluster_nondeuterated With Non-Deuterated Standard Analyte_D Analyte Signal Ratio_D Analyte/IS Ratio (Stable) Analyte_D->Ratio_D IS_D Deuterated IS Signal IS_D->Ratio_D Matrix_D Matrix Effect (e.g., Ion Suppression) Matrix_D->Analyte_D Matrix_D->IS_D Analyte_ND Analyte Signal Ratio_ND Analyte/IS Ratio (Variable) Analyte_ND->Ratio_ND IS_ND Analog IS Signal IS_ND->Ratio_ND Matrix_ND Matrix Effect (e.g., Ion Suppression) Matrix_ND->Analyte_ND Matrix_ND->IS_ND Affects Differently

Deuterated standards better correct for matrix effects.

Conclusion

For the robust and accurate quantification of carnitine in complex biological matrices, the use of a deuterated internal standard is strongly recommended. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability, leading to higher quality data that is essential for reliable research and clinical decision-making. While non-deuterated standards can be employed, they necessitate more rigorous validation to ensure they adequately control for analytical variability. Ultimately, the investment in a deuterated carnitine standard is an investment in the integrity and reproducibility of your bioanalytical results.

References

A Comparative Guide to Linearity and Recovery for C26 D,L-Carnitine-d9 and Alternative Internal Standards in LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carnitines and acylcarnitines, the selection of an appropriate internal standard is critical for method accuracy and reliability. This guide provides a comparative overview of the performance of C26 D,L-Carnitine-d9 and other commonly used deuterium-labeled internal standards in linearity and recovery studies, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Deuterium-labeled analogs are the gold standard for mass spectrometry-based quantification. While direct comparative studies for this compound are not abundant in publicly available literature, its primary use is as a biomarker for certain metabolic disorders.[1][2] However, we can infer its performance characteristics based on typical data from other long-chain acylcarnitine internal standards and compare them to more common, shorter-chain alternatives.

Quantitative data from various studies on carnitine analysis using different internal standards are summarized below. These tables highlight the typical performance metrics for linearity and recovery that can be expected.

Table 1: Linearity of Deuterium-Labeled Carnitine Internal Standards

Internal StandardAnalyte(s)Concentration RangeR² ValueReference
d3-acetyl carnitine & d3-palmitoyl carnitineAcetyl carnitine & Palmitoyl carnitine1–1000 ng/mL≥ 0.9890[3]
Acetyl-l-carnitine-d3L-carnitine & Acetyl-l-carnitineNot Specified> 0.999[4]
Not SpecifiedLC, ALC, PLC5-160 nmol/ml (LC), 1-32 nmol/ml (ALC), 0.25-8 nmol/ml (PLC)> 0.99[5]
Stable Isotope Labeled StandardsVarious Acylcarnitines1.5–100 ng/mL0.988–0.999[6]

Table 2: Recovery of Deuterium-Labeled Carnitine Internal Standards

Internal StandardAnalyte(s)Recovery (%)Reference
d3-octanoyl carnitineAcetyl carnitine & Palmitoyl carnitine88.7% (IS), 87.8% & 85.4% (Analytes)[3]
Deuterium-labeled carnitine and cholineTotal carnitine & Total choline94.0–108.4%[7][8]
Acetyl-l-carnitine-d3L-carnitine & Acetyl-l-carnitine91.29%–98.23%[4]
Not SpecifiedLC, ALC, PLC82.6%–95.4%[5]

From the data, it is evident that deuterium-labeled carnitine analogs, including both short-chain (d3-acetyl carnitine) and medium-chain (d3-octanoyl carnitine) variants, consistently demonstrate excellent linearity (R² > 0.99) and high recovery rates (typically 85-110%).[3][4][5][7] It is reasonable to expect that a long-chain internal standard like this compound would exhibit similar performance characteristics, making it a suitable choice, particularly for the analysis of long-chain acylcarnitines where structural similarity can be advantageous.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are typical protocols for linearity and recovery studies in the context of LC-MS/MS analysis of carnitines.

Linearity Study Protocol

A linearity study assesses the direct proportionality between the concentration of an analyte and the instrument's response.

  • Preparation of Stock Solutions: Prepare a primary stock solution of the analyte(s) and the internal standard (e.g., this compound) in a suitable solvent like methanol or acetonitrile.

  • Preparation of Calibration Standards: Create a series of at least five calibration standards by spiking a known amount of the analyte stock solution into a biological matrix (e.g., plasma, urine) to achieve a range of concentrations. The concentration of the internal standard is kept constant across all standards.

  • Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the calibration standards. Vortex and centrifuge the samples. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The analytes and internal standards are separated chromatographically and detected by the mass spectrometer, often using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[5]

Recovery Study Protocol

A recovery study determines the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Prepare Three Sets of Samples:

    • Set A (Pre-extraction Spike): Spike a known amount of the analyte and a constant amount of the internal standard into the biological matrix before the extraction process.

    • Set B (Post-extraction Spike): Spike the same amount of analyte and internal standard into the matrix after the extraction process (i.e., into the final supernatant).

    • Set C (Unspiked Sample): The biological matrix with only the internal standard added.

  • Sample Extraction: Process all three sets of samples using the established extraction protocol (e.g., protein precipitation).

  • LC-MS/MS Analysis: Analyze the final extracts from all three sets.

  • Data Calculation: Calculate the percent recovery using the following formula:

    • % Recovery = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) * 100

Acceptable recovery is typically in the range of 80-120%.

Visualizations

To further clarify the experimental workflows and the biological context of carnitine, the following diagrams are provided.

Linearity_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Cal_Standards Calibration Standards (Spiked Matrix) Stock->Cal_Standards Serial Dilution Extraction Sample Extraction (Protein Precipitation) Cal_Standards->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Plot Concentration vs. Ratio Plot Ratio->Plot Regression Linear Regression (R² Value) Plot->Regression

Caption: Workflow for a typical linearity study.

Recovery_Study_Workflow cluster_sample_prep Sample Preparation Pre_Spike Set A: Pre-Extraction Spike Extraction Sample Extraction Pre_Spike->Extraction Post_Spike Set B: Post-Extraction Spike Post_Spike->Extraction Unspiked Set C: Unspiked Matrix Unspiked->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Calculation Calculate % Recovery ((Area A / Area B) * 100) LCMS->Calculation

Caption: Workflow for a typical recovery study.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine_Cyto Carnitine Carnitine_Cyto->CPT1 Acyl_Carnitine_Mito Acyl-Carnitine CPT2 CPT2 Acyl_Carnitine_Mito->CPT2 Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Mito->Beta_Oxidation Carnitine_Mito Carnitine CAT CAT Carnitine_Mito->CAT Returns via Carnitine_Mito->CPT2 Acyl_Carnitine_Mem Acyl-Carnitine CPT1->Acyl_Carnitine_Mem Forms CAT->Carnitine_Cyto CAT->Acyl_Carnitine_Mito CPT2->Fatty_Acyl_CoA_Mito Reforms Acyl_Carnitine_Mem->CAT Translocates

Caption: The role of carnitine in fatty acid transport.

References

Cross-Validation of C26 D,L-Carnitine-d9 with Alternative Analytical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carnitines is crucial for metabolic research and clinical diagnostics. C26 D,L-Carnitine-d9 serves as a valuable internal standard in mass spectrometry-based methods due to its structural similarity to endogenous carnitines and its distinct mass. This guide provides a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated standard like this compound against other established analytical techniques for carnitine quantification.

This publication aims to offer an objective comparison of performance, supported by experimental data, to aid in the selection of the most appropriate analytical method for specific research needs.

Comparative Analysis of Analytical Techniques

The quantification of carnitine and its esters can be approached through various analytical methodologies, each with inherent advantages and limitations. The primary techniques discussed here are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and enzymatic assays.

ParameterLC-MS/MS with Deuterated Internal Standard (e.g., this compound)HPLC-UVEnzymatic Assay
Principle Separation by chromatography followed by mass-based detection and quantification relative to a known concentration of an isotopic internal standard.Separation by chromatography followed by quantification based on the analyte's absorption of UV light.Enzymatic conversion of carnitine, leading to a measurable change in absorbance or fluorescence.
Specificity Very HighModerate to HighModerate (potential for interferences)
Sensitivity Very High (pmol to fmol)Low to Moderate (µg/mL to ng/mL)[1]Moderate
Linearity Range Wide (e.g., 0.1 to 500 nmol/L for acylcarnitines)[2]Narrower (e.g., 70-1120 µg/ml for L-Carnitine)[3]Variable
Accuracy (% Recovery) Excellent (typically 90-110%)[4]Good (e.g., 100.83%–101.54%)[1]Good
Precision (% RSD) Excellent (<15%)[1][4]Good (<2.0%)[1]Good
Throughput HighModerateLow to Moderate
Multiplexing Yes (simultaneous analysis of multiple carnitines)[5][6]LimitedNo
Instrumentation Cost HighModerateLow
Sample Preparation Moderate (protein precipitation, derivatization may be needed)[6]Simple to ModerateSimple

Experimental Protocols

LC-MS/MS Method for Acylcarnitine Profiling

This method is suitable for the comprehensive and quantitative analysis of a wide range of acylcarnitines in biological matrices, utilizing a deuterated internal standard like this compound for accurate quantification.

Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold methanol containing the internal standard mixture (including this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ of the specific acylcarnitine.

  • Product Ion: A characteristic fragment ion (e.g., m/z 85 for many acylcarnitines).

HPLC-UV Method for L-Carnitine Quantification

This method is a cost-effective alternative for the quantification of L-carnitine in pharmaceutical dosage forms.

Sample Preparation:

  • Weigh and finely powder a representative sample of tablets.

  • Dissolve a portion of the powder equivalent to a known concentration of L-carnitine in the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[3].

  • Mobile Phase: 0.05 M phosphate buffer (pH 3.2): Methanol (95:5 v/v)[3].

  • Flow Rate: 0.9 mL/minute[3].

  • Detection: UV at 225 nm[3].

  • Column Temperature: 50°C[1].

Enzymatic Assay for Total Carnitine

This method relies on the carnitine acetyltransferase reaction and is suitable for determining total carnitine content.

Assay Principle: L-carnitine is acetylated by carnitine acetyltransferase (CAT) in the presence of acetyl-CoA. The released Coenzyme A (CoA-SH) reacts with a chromogen, such as DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), to produce a colored product that can be measured spectrophotometrically at 412 nm.

Procedure:

  • Prepare a reaction mixture containing buffer, DTNB, and acetyl-CoA.

  • Add the sample to the reaction mixture.

  • Initiate the reaction by adding carnitine acetyltransferase.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at 412 nm at different time points.

  • Calculate the carnitine concentration based on a standard curve.

Visualizing Workflows and Pathways

To better illustrate the experimental processes, the following diagrams are provided.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sp1 Biological Sample sp2 Add Internal Standard (this compound) & Methanol sp1->sp2 sp3 Protein Precipitation (Vortex & Centrifuge) sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc LC Separation sp5->lc ms Tandem MS Detection (MRM) lc->ms data Data Analysis (Quantification) ms->data result Acylcarnitine Concentrations data->result

LC-MS/MS Experimental Workflow

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sp1 Pharmaceutical Sample sp2 Dissolution in Mobile Phase sp1->sp2 sp3 Filtration sp2->sp3 hplc HPLC Separation sp3->hplc uv UV Detection (225 nm) hplc->uv data Data Analysis (Quantification) uv->data result L-Carnitine Concentration data->result Enzymatic_Assay_Workflow cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis cluster_output Output r1 Sample + Reaction Buffer (DTNB, Acetyl-CoA) r2 Add Carnitine Acetyltransferase r1->r2 r3 Incubation r2->r3 spec Spectrophotometric Reading (412 nm) r3->spec data Data Analysis (Standard Curve) spec->data result Total Carnitine Concentration data->result

References

Performance Evaluation of C26 D,L-Carnitine-d9 in Clinical Assays: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C26 D,L-Carnitine-d9 as an internal standard in the quantitative analysis of carnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance is evaluated in the context of common alternatives and the rigorous demands of clinical assays.

The Role of Internal Standards in Carnitine Analysis

The accurate quantification of L-carnitine and its acyl derivatives in biological matrices like plasma and serum is critical for diagnosing and monitoring inherited metabolic disorders.[1][2][3][4] The stable isotope dilution method, using a co-eluting, isotopically labeled internal standard (IS), is the gold standard for compensating for variations in sample preparation and matrix effects in LC-MS/MS analysis.[5][6] An ideal IS should be chemically identical to the analyte, ensuring it behaves similarly during extraction and ionization, but mass-distinguishable.[6] Deuterated compounds, such as D,L-Carnitine-d9, are frequently used for this purpose.[7][8][9]

Performance Comparison: Deuterated Carnitine Standards

The choice of an internal standard can significantly impact assay accuracy and precision.[10][11] While this compound is a specific formulation, its performance can be inferred by comparing the characteristics of highly deuterated standards (like d9) with less deuterated alternatives (like d3) and other analogs.

A key consideration is the potential for chromatographic separation between the deuterated standard and the native analyte, a phenomenon known as the "isotope effect," which can lead to differential matrix effects and compromise accuracy.[10][12] Heavier deuteration (e.g., d9 vs. d3) can sometimes slightly shorten retention times in reversed-phase chromatography.[10]

Another critical factor is the stereoisomeric form. Biological systems exclusively utilize L-carnitine. D-carnitine, its optical isomer, can be lipotoxic and is metabolized as a xenobiotic.[13] The use of a racemic D,L-mixture as an internal standard for a stereospecific L-carnitine assay requires careful validation to ensure that the D-isomer does not interfere with the quantification of the biologically relevant L-form.

Parameter This compound Alternative: L-Carnitine-d3 Alternative: ¹³C-Labeled Carnitine Key Considerations & Supporting Data
Mass Separation Excellent (+9 Da shift)Good (+3 Da shift)Excellent (variable shift)A mass shift of +3 Da or more is generally sufficient to prevent isotopic crosstalk. D9-carnitine offers a clear separation from the natural isotope envelope of the analyte.
Co-elution High, but potential for minor chromatographic shift.[10]High, generally co-elutes well.Excellent, typically identical retention time.[14]Deuteration can sometimes cause a slight shift in retention time, potentially exposing the IS to different matrix effects than the analyte.[10][12] ¹³C-labeling avoids this issue.[14]
Isotopic Stability Generally high; labeling on methyl groups is stable.Generally high; labeling on methyl groups is stable.Very HighDeuterium on heteroatoms (-OH, -NH) or carbons adjacent to carbonyls can be susceptible to back-exchange with hydrogen from the solvent, though this is not an issue for trimethyl-labeled carnitines.[10][12]
Stereospecificity Racemic (D,L) mixture.Typically available as L-form.Typically available as L-form.Using a D,L-mixture for an L-specific assay is a potential drawback. Studies show D-carnitine has different metabolic effects and could behave differently in the matrix.[13]
Purity High chemical and isotopic purity (≥98%) is essential.[10]High chemical and isotopic purity is essential.High chemical and isotopic purity is essential.Contamination with unlabeled analyte is a critical concern that can lead to inaccurate results, especially at the lower limit of quantification.[12]
Typical Performance N/A (Specific data not available)Assays using d3-carnitine report high accuracy and precision. Spike recoveries of 94.0-108.4% and precision (RSD) of ~2.0% have been demonstrated.[7]Similar high performance expected.The overall performance is highly dependent on the complete analytical method, not just the internal standard.

Experimental Protocols

A robust and validated LC-MS/MS method is essential for accurate carnitine quantification. Below is a representative protocol synthesized from established methods.[1][3][15]

Sample Preparation (Plasma/Serum)
  • Protein Precipitation: To 50 µL of plasma/serum, add 150 µL of acetonitrile containing the internal standard (e.g., this compound at a fixed concentration).

  • Vortex: Mix thoroughly for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

Hydrolysis for Total Carnitine Measurement
  • Baseline Sample: Prepare sample as above for free carnitine.

  • Hydrolysis: To a separate 50 µL aliquot of plasma/serum, add the internal standard and 50 µL of 1 M potassium hydroxide (KOH).

  • Incubation: Incubate at 60°C for 30 minutes to hydrolyze acylcarnitines to free carnitine.[3]

  • Neutralization: Quench the reaction by adding 50 µL of 1 M hydrochloric acid (HCl).[3]

  • Protein Precipitation: Proceed with the addition of acetonitrile and centrifugation as described above.

LC-MS/MS Conditions
  • LC Column: A Hydrophilic Interaction Chromatography (HILIC) column is often used to retain the polar carnitine molecules.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic (e.g., 95% B) to increasing aqueous (e.g., 50% B) to elute analytes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule [M+H]⁺. A common product ion for carnitines results from the neutral loss of trimethylamine (59 Da).[8]

    • L-Carnitine: m/z 162 → m/z 103

    • C26-Carnitine: m/z 510 → m/z 451 (Example transition)

    • Carnitine-d9 IS: m/z 171 → m/z 112

Visualizations

Logical Workflow for Internal Standard Selection

cluster_0 IS Candidates cluster_1 Evaluation Criteria cluster_2 Performance Metrics A Define Analyte: L-Carnitine & Acylcarnitines B Select Potential Internal Standard (IS) A->B IS1 This compound B->IS1 IS2 L-Carnitine-d3 B->IS2 IS3 ¹³C-L-Carnitine B->IS3 C Evaluate Key IS Characteristics D Perform Method Validation C->D Crit1 Purity (Chemical & Isotopic) C->Crit1 Crit2 Co-elution / Isotope Effect C->Crit2 Crit3 Stereospecificity (L-form) C->Crit3 Crit4 Mass Shift C->Crit4 E Assess Assay Performance D->E Perf1 Accuracy / Recovery E->Perf1 Perf2 Precision (CV%) E->Perf2 Perf3 Linearity & LOQ E->Perf3 Perf4 Matrix Effect E->Perf4 IS1->C IS2->C IS3->C

Caption: Decision workflow for selecting an internal standard for carnitine analysis.

Experimental Workflow for Carnitine Quantification

Sample 1. Plasma/Serum Sample Spike 2. Spike with D,L-Carnitine-d9 IS Sample->Spike Extract 3. Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Analyze 5. LC-MS/MS Analysis (HILIC, ESI+, MRM) Centrifuge->Analyze Quantify 6. Data Quantification (Analyte/IS Ratio) Analyze->Quantify

Caption: Standard workflow for sample preparation and analysis of free carnitine.

References

A Comparative Guide to Regulatory Guidelines for Validating Analytical Methods with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical component of regulatory submissions. The use of an internal standard (IS) is a widely accepted practice to enhance the accuracy and precision of quantitative bioanalytical methods. This guide provides an objective comparison of validating an analytical method with and without an internal standard, aligning with the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the standard for both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Adherence to these guidelines ensures the generation of high-quality, reliable, and globally acceptable bioanalytical data.[1][2]

The primary role of an internal standard is to compensate for variability during sample preparation and analysis.[1] A suitable IS, ideally a stable isotope-labeled (SIL) version of the analyte, is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples.[2] This allows for the correction of procedural errors and variations in instrument response.

Data Presentation: A Quantitative Comparison

The inclusion of an internal standard significantly impacts key validation parameters. The following tables summarize hypothetical experimental data to illustrate these differences.

Table 1: Accuracy - Analyte Recovery

Concentration LevelWithout Internal Standard (% Recovery)With Internal Standard (% Recovery)Typical Acceptance Criteria
Low QC92.598.7±15% of nominal value (±20% at LLOQ)
Medium QC105.2101.5±15% of nominal value
High QC94.899.2±15% of nominal value
Average 97.5 99.8

Table 2: Precision - Repeatability (Relative Standard Deviation)

Concentration LevelWithout Internal Standard (% RSD)With Internal Standard (% RSD)Typical Acceptance Criteria
Low QC4.81.5≤15% (≤20% at LLOQ)
Medium QC3.50.9≤15%
High QC4.11.2≤15%
Average 4.1 1.2

Table 3: Precision - Intermediate Precision (% RSD)

ConditionWithout Internal Standard (% RSD)With Internal Standard (% RSD)Typical Acceptance Criteria
Different Day5.51.8≤15%
Different Analyst5.22.1≤15%
Average 5.4 2.0

Experimental Protocols for Key Validation Parameters

Detailed methodologies are essential for the reproducible and compliant validation of analytical methods.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[3]

Protocol without Internal Standard:

  • Analyze blank matrix samples from at least six different sources.

  • Spike the matrix with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Analyze samples spiked with the analyte and potential interfering substances (e.g., metabolites, concomitant medications).

  • Assess for any co-eluting peaks or interference at the analyte's retention time. The response of any interfering peak should be less than 20% of the analyte response at the LLOQ.[1][4]

Protocol with Internal Standard:

  • Analyze blank matrix samples to ensure no interference at the retention times of both the analyte and the internal standard.[3]

  • Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.[1]

  • Analyze samples spiked with the analyte, internal standard, and potential interfering substances.

  • Confirm that interfering substances do not affect the quantification of either the analyte or the internal standard.[3] The response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard response.[1][4]

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol without Internal Standard:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a known amount of the analyte into the blank matrix.

  • Analyze at least five replicates of each QC sample.

  • Calculate the percent recovery for each sample against the nominal concentration.

  • The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

Protocol with Internal Standard:

  • Follow the same procedure as above, but add a constant concentration of the internal standard to all QC samples.[3]

  • Quantify the analyte concentration using a calibration curve based on the peak area ratio of the analyte to the internal standard.[3]

  • Calculate the percent recovery. The acceptance criteria remain the same.

Precision

Objective: To assess the degree of scatter between a series of measurements of the same homogeneous sample.

Protocol without Internal Standard:

  • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of QC samples at low, medium, and high concentrations in a single analytical run.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on different days, with different analysts, and on different equipment.[3]

  • Calculate the Relative Standard Deviation (%RSD) for each set of replicates.

Protocol with Internal Standard:

  • Follow the same procedures for repeatability and intermediate precision, ensuring the addition of a constant concentration of the internal standard to each replicate.[3]

  • Calculate the %RSD. The use of an internal standard is expected to significantly reduce the %RSD.

Mandatory Visualizations

The following diagrams illustrate the workflow for validating an analytical method with an internal standard and the logical relationships between the core validation parameters as outlined in the ICH guidelines.

Method Validation Workflow with Internal Standard cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analytical Requirements MD_Select_IS Select & Characterize Internal Standard MD_Start->MD_Select_IS MD_Optimize Optimize Assay Conditions MD_Select_IS->MD_Optimize MV_Protocol Prepare Validation Protocol MD_Optimize->MV_Protocol Proceed to Validation MV_Specificity Specificity & Selectivity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_Stability Stability MV_Precision->MV_Stability MV_Report Generate Validation Report MV_Stability->MV_Report SA_Run Analyze Study Samples with IS MV_Report->SA_Run Implement Validated Method SA_QC Include QC Samples in Each Run SA_Run->SA_QC SA_Data Process Data (Analyte/IS Ratio) SA_QC->SA_Data SA_Report_Results Report Results SA_Data->SA_Report_Results

Caption: Workflow for validating an analytical method with an internal standard.

Logical Relationships of Validation Parameters center Validated Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness Accuracy->Precision Precision->Robustness Specificity->Accuracy Linearity->Range

Caption: Logical relationships between key analytical method validation parameters.

References

Choosing the Right Internal Standard for Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development and validation of bioanalytical methods.[1] An IS is a compound of known concentration added to calibrators, quality control (QC) samples, and study samples to account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[1][2] This guide provides an objective comparison of the primary types of internal standards, supported by experimental data and detailed protocols, to aid in making informed decisions for robust and reliable bioanalytical results.

Types of Internal Standards: A Head-to-Head Comparison

The two principal types of internal standards used in bioanalytical assays are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[1] While SIL internal standards are generally considered the gold standard, practical considerations may sometimes necessitate the use of a structural analog.[1][3]

Table 1: Comparison of Internal Standard Types

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Composition Analyte with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[1]A molecule with a similar chemical structure and physicochemical properties to the analyte.
Co-elution Typically co-elutes with the analyte.Elution time may be close to but not identical to the analyte.
Matrix Effect Compensation Excellent compensation due to identical physicochemical properties.[2][4]May not perfectly mimic the analyte's behavior in the matrix, potentially leading to less effective compensation.[3]
Accuracy & Precision Generally provides higher accuracy and precision.[5]Can provide acceptable accuracy and precision, but may be more susceptible to variability.
Availability & Cost Can be expensive and may require custom synthesis, especially in early development.[3]Often more readily available and less expensive.[6]
Regulatory Preference Preferred by regulatory agencies like the FDA.[7]Acceptable when a SIL-IS is not available, provided it is well-justified and validated.[7]
Potential Issues Deuterium-labeled IS may exhibit chromatographic shifts or deuterium-hydrogen exchange.[2][8]Differences in extraction recovery and ionization efficiency compared to the analyte.[2]

Experimental Protocols for Internal Standard Evaluation

A thorough evaluation of the chosen internal standard is crucial during method development and validation to ensure it effectively tracks the analyte.[5][9]

Protocol 1: Assessing Matrix Effects

Objective: To determine if the choice of internal standard adequately compensates for matrix-induced signal suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS in a clean solvent.

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, then spiked with analyte and IS.

    • Set C (Pre-extraction Spike): Blank biological matrix is spiked with analyte and IS before extraction.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Interpretation: An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects. A significant deviation suggests the IS does not adequately track the analyte's behavior in the presence of matrix components.

Protocol 2: Evaluation of Internal Standard Response Variability

Objective: To monitor the consistency of the IS response across an analytical run, as recommended by regulatory bodies like the FDA.[7][10]

Methodology:

  • During the analysis of a bioanalytical run, record the peak area of the internal standard for all calibration standards, QCs, and study samples.[7]

  • Plot the IS response versus the injection order.[7]

  • Visually inspect the plot for trends, drifts, or abrupt changes.[7]

  • Calculate the mean and standard deviation of the IS response for the calibration standards and QCs.[7]

  • Compare the IS response of individual study samples to the mean response of the calibrators and QCs. Generally, if the IS response variability in incurred samples is similar to or less than that observed in the calibrators and QCs, it is not likely to impact the results.[11]

Visualizing Workflows and Decision Pathways

Experimental Workflow for Bioanalytical Method Validation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: A typical workflow for a bioanalytical assay using an internal standard.

Decision Pathway for Internal Standard Selection

G Start Start: Need Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Available Use_SIL Select SIL-IS SIL_Available->Use_SIL Yes Analog_Available Is a suitable Structural Analog available? SIL_Available->Analog_Available No Validation Proceed to Method Validation Use_SIL->Validation Use_Analog Select Structural Analog IS Analog_Available->Use_Analog Yes Custom_Synthesis Consider Custom Synthesis or Re-evaluate Method Analog_Available->Custom_Synthesis No Use_Analog->Validation

Caption: A decision tree for selecting an appropriate internal standard in bioanalysis.

References

Safety Operating Guide

Proper Disposal of C26 D,L-Carnitine-d9: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of C26 D,L-Carnitine-d9, a deuterated form of C26 D,L-Carnitine used in various research applications.

Hazard Profile and Safety Precautions

This compound, like its non-deuterated counterpart L-Carnitine, is classified as a hazardous substance. According to safety data sheets (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[2] Engineering controls, such as ensuring that eyewash stations and safety showers are readily accessible, are also crucial.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC33H56D9NO4[4]
Molecular Weight548.93[4]
Purity>99%Sigma-Aldrich
Storage Temperature-20°C[4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste and to adhere strictly to local, state, and federal regulations.

1. Unused or Expired Product:

  • Do not dispose of this compound down the drain or in regular trash.

  • The pure, unused compound should be disposed of in its original container or a clearly labeled, compatible waste container.

  • The container must be sealed tightly and stored in a designated hazardous waste accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by an authorized hazardous waste contractor.[5]

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.

  • These materials must be collected in a designated, clearly labeled hazardous waste container.

  • The container should be kept closed when not in use and stored in the hazardous waste accumulation area.

  • Follow your institution's EHS guidelines for the disposal of solid hazardous waste.

3. Solutions:

  • Aqueous or solvent-based solutions containing this compound must be collected in a designated, labeled hazardous waste container.

  • The container should be appropriate for the solvent used and clearly labeled with the contents, including the concentration of this compound.

  • Do not mix incompatible waste streams.

  • Arrange for disposal through your institution's EHS office.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

A Start: Handling this compound B Is the material pure, unused product? A->B C Is the material a contaminated solid (e.g., gloves, pipette tips)? B->C No E Place in original or labeled, sealed hazardous waste container for solids. B->E Yes D Is the material a solution containing the compound? C->D No F Collect in a designated, labeled hazardous waste container for solids. C->F Yes G Collect in a designated, labeled hazardous waste container for liquids. D->G Yes H Store in designated hazardous waste accumulation area. D->H No (Consult EHS) E->H F->H G->H I Contact EHS for disposal by an authorized contractor. H->I J End I->J

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling C26 D,L-Carnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for C26 D,L-Carnitine-d9

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Physicochemical and Safety Data
PropertyValueSource
Chemical Name This compoundMedchemExpress
Synonyms Hexacosanoyl DL-carnitine-d9Sigma-Aldrich[3]
CAS Number 2260670-67-3MedchemExpress[1]
Molecular Formula C₃₃H₅₆D₉NO₄MedchemExpress[1]
Molecular Weight 548.93 g/mol MedchemExpress[1]
Physical Form PowderSigma-Aldrich[3][4]
Storage Temperature -20°CSigma-Aldrich[3][4]
Purity >99% (TLC)Sigma-Aldrich[4]
Shipping Condition Dry IceSigma-Aldrich[3][4]
Combustibility Combustible SolidSigma-Aldrich[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following equipment should be worn at all times when handling this compound.

EquipmentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Protects against skin contact. Double gloving provides additional protection against potential tears and contamination.[4]
Eye Protection ANSI-approved safety glasses or chemical splash gogglesProtects eyes from airborne powder and potential splashes.[5]
Body Protection Flame-resistant lab coat, fully buttonedProtects skin from contamination and provides a barrier against a potential fire hazard from the combustible solid.[5]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize risk. The following step-by-step protocols provide clear guidance for all stages of the compound's lifecycle in the laboratory.

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the complete handling process for this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal Receive Receive on Dry Ice Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare for Use Weigh Weigh in Fume Hood Don_PPE->Weigh Experiment Conduct Experiment Weigh->Experiment Segregate Segregate Waste Experiment->Segregate Generate Waste Determine Determine Waste Classification Segregate->Determine Dispose Dispose per Regulations Determine->Dispose

Caption: Workflow for this compound Handling.
Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Verification: Upon receipt, confirm the package contains this compound and that the container is intact.

  • Storage: Immediately transfer the compound to a designated freezer for storage at -20°C.[3][4]

2. Preparation and Weighing:

  • PPE: Before handling, put on all required personal protective equipment as outlined in the PPE table.

  • Ventilation: Conduct all manipulations of the powder, especially weighing, inside a certified chemical fume hood to minimize inhalation exposure and contain any dust.

  • Static Control: Use anti-static weigh boats and tools to prevent ignition of the combustible powder.[7]

3. Experimental Use:

  • Containment: Keep containers of the compound sealed when not in use.

  • Avoidance: Avoid actions that could generate dust, such as vigorous shaking or scraping.

  • Hygiene: After handling, wash hands thoroughly with soap and water.[8]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Fire Fighting:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water jets, which can spread the powder and create a dust explosion hazard.

  • Protective Gear: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Accidental Release:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably with an exhaust system.

  • Containment: Carefully sweep up the spilled powder, avoiding dust generation. Use non-sparking tools.

  • Disposal: Place the collected material into a sealed, labeled container for proper waste disposal.

Disposal Plan

Proper disposal is a critical final step in the chemical lifecycle. The classification of this compound as hazardous or non-hazardous waste depends on institutional and local regulations.

Waste Disposal Decision Workflow

The following diagram provides a logical flow for determining the correct disposal path.

Start Start: Waste Generated Consult_SDS Consult SDS and Institutional Guidelines Start->Consult_SDS Is_Hazardous Is it Classified as Hazardous Waste? Consult_SDS->Is_Hazardous Hazardous_Disposal Dispose as Hazardous Chemical Waste (Follow EHS Protocol) Is_Hazardous->Hazardous_Disposal Yes NonHazardous_Disposal Dispose as Non-Hazardous Solid Waste Is_Hazardous->NonHazardous_Disposal No End End: Disposal Complete Hazardous_Disposal->End NonHazardous_Disposal->End

Caption: Decision workflow for waste disposal.
Step-by-Step Disposal Protocol

1. Waste Characterization:

  • Consult: Review your institution's Environmental Health and Safety (EHS) guidelines to determine if this compound or similar chemical compounds are classified as hazardous waste.

  • Assumption: In the absence of clear data, it is prudent to handle the waste as potentially hazardous.

2. Non-Hazardous Disposal:

  • If confirmed as non-hazardous, collect the solid waste in a sealed, clearly labeled container.[1]

  • The label should identify the contents and state that it is "non-hazardous".[1]

  • Dispose of the container in the regular laboratory solid waste stream, as directed by your institution.

3. Hazardous Disposal:

  • If classified as hazardous, or if the classification is unknown, collect all waste (including contaminated consumables like gloves and weigh boats) in a designated hazardous waste container.

  • Label the container with a hazardous waste tag, detailing the contents and associated hazards (e.g., "Combustible Solid," "Irritant").

  • Arrange for pickup and disposal by your institution's EHS department or a certified hazardous waste contractor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.